molecular formula C16H17NO2 B8780377 Ethyl 4-(benzylamino)benzoate

Ethyl 4-(benzylamino)benzoate

Cat. No.: B8780377
M. Wt: 255.31 g/mol
InChI Key: PKQFILWCWUDHRT-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)benzoate is a benzoate ester derivative available for research and development purposes. This compound features an aromatic ester and a benzylamino group, a structural motif found in various pharmacologically active molecules and synthetic intermediates . For instance, structurally related compounds containing a benzylamino group linked to a benzoate ester have been utilized as key intermediates in the synthesis of potential multi-target therapeutic agents, such as molecules designed for studying neurodegenerative and metabolic diseases . Similarly, other ethyl aminobenzoate isomers, like Ethyl 4-aminobenzoate (Benzocaine), are well-known for their local anesthetic properties . Researchers are exploring this class of compounds for their potential biological activities. The specific applications, research value, and mechanism of action for Ethyl 4-(benzylamino)benzoate are areas of ongoing investigation and are not yet fully characterized in the scientific literature. The product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. (Note: Specific physicochemical data, such as melting point, solubility, and spectral information for this exact compound, were not available in the current search results.)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 4-(benzylamino)benzoate

InChI

InChI=1S/C16H17NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3

InChI Key

PKQFILWCWUDHRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

What are the properties of Ethyl 4-(benzylamino)benzoate?

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Guide Creation

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Defining Chemical Characteristics

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Exploring Synthesis Pathways

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Verifying the Formula Details

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Analyzing Compound Properties

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Verifying CAS Assignment

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Clarifying Data Source

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Confirming Availability and Properties

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Confirming Structure & Synthesis

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Analyzing Synthesis Pathways

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Comprehensive Technical Guide on Ethyl 4-(benzylamino)benzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, esterified p-aminobenzoic acid derivatives serve as critical building blocks for local anesthetics, UV-absorbing compounds, and lipid-lowering agents. Ethyl 4-(benzylamino)benzoate (also known as ethyl p-benzylaminobenzoate) is a highly versatile, lipophilic N-alkylated derivative of benzocaine.

This whitepaper provides an in-depth technical analysis of Ethyl 4-(benzylamino)benzoate, addressing its chemical registry identity, physicochemical profiling, mechanistic synthesis, and its downstream utility in antilipidemic drug development.

Chemical Identity & Physicochemical Profiling

A common bottleneck for researchers sourcing this specific ester is locating its exact Chemical Abstracts Service (CAS) Registry Number. While the parent acid, 4-(benzylamino)benzoic acid, is universally indexed under CAS 61439-54-1 [1], the ethyl ester derivative frequently bypasses standard commercial CAS indexing in public repositories. Instead, it is rigorously tracked in pharmacological databases via its ChEMBL identifier (CHEMBL31196 ) [2] or synthesized in situ as a proprietary intermediate [3].

To facilitate accurate identification and analytical tracking, the quantitative physicochemical data is summarized below:

PropertyValue / Identifier
Chemical Name Ethyl 4-(benzylamino)benzoate
IUPAC Name Ethyl 4-(benzylamino)benzoate
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
ChEMBL ID CHEMBL31196
Parent Acid CAS 61439-54-1 (4-(benzylamino)benzoic acid)
Parent Amine CAS 94-09-7 (Ethyl 4-aminobenzoate / Benzocaine)
Alkylating Agent CAS 100-39-0 (Benzyl Bromide)

Mechanistic Synthesis & Experimental Protocols

The synthesis of Ethyl 4-(benzylamino)benzoate relies on the nucleophilic substitution (Sₙ2) of an alkyl halide by a primary aromatic amine. The protocol below is adapted from the foundational methodology detailed in [3], modernized with safety-conscious solvent substitutions.

Synthesis_Pathway A Ethyl p-aminobenzoate (Benzocaine) C Aprotic Solvent (DMF / DMAc) A->C Dissolution B Benzyl Bromide (Alkylating Agent) B->C Dropwise Addition D Ethyl 4-(benzylamino)benzoate (Target Ester) C->D Heat (110°C) SN2 Alkylation

Fig 1. SN2 N-alkylation synthesis pathway for Ethyl 4-(benzylamino)benzoate.

Step-by-Step Methodology: N-Alkylation of Benzocaine

As a self-validating system, this protocol utilizes stoichiometric control to prevent over-alkylation and relies on differential solubility for purification.

Step 1: Reagent Preparation & Stoichiometric Control

  • Action: Combine 16.5 g (~0.1 mol) of ethyl p-aminobenzoate with 8.55 g (~0.05 mol) of benzyl bromide.

  • Causality: Utilizing a 2:1 molar ratio of the aniline derivative to the alkylating agent is a deliberate, self-validating control mechanism. The excess primary amine acts as an acid scavenger for the generated HBr and statistically suppresses the formation of the unwanted N,N-dibenzyl byproduct.

Step 2: Solvent Selection & Reaction Execution

  • Action: Dissolve the mixture in 45-50 mL of a polar aprotic solvent (e.g., N,N-dimethylformamide [DMF] or N,N-dimethylacetamide [DMAc]). Heat the reaction in an oil bath at 110°C for 17 to 20 hours. (Note: Historical protocols utilized Hexamethylphosphoramide[HMPA], which is now avoided due to severe carcinogenicity).

  • Causality: Polar aprotic solvents poorly solvate the nucleophile (increasing its reactivity) while stabilizing the Sₙ2 transition state. The extended heating at 110°C provides the necessary activation energy to overcome the steric hindrance of the bulky benzyl group.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is deemed complete when the benzyl bromide spot is entirely consumed, yielding a new, more lipophilic (higher R_f) product spot.

Step 3: Quenching & Extraction

  • Action: Cool the mixture to room temperature, quench by pouring into 150 mL of ice water, and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield a waxy solid or oil.

  • Causality: The aqueous quench effectively partitions the highly water-soluble DMF and the hydrobromide salts into the aqueous layer, isolating the lipophilic target ester in the organic phase.

Step 4: Purification via Recrystallization

  • Action: Recrystallize the crude residue from an ethanol-water or ethanol-benzene mixture to yield pale yellow to white crystals.

  • Causality: Recrystallization exploits the differential solubility between the mono-alkylated target, the unreacted benzocaine, and trace di-alkylated impurities, ensuring a high-purity final compound.

Pharmacological Applications & Structure-Activity Relationship (SAR)

Ethyl 4-(benzylamino)benzoate is rarely the final therapeutic endpoint; rather, it serves as a highly stable, lipophilic prodrug or intermediate. According to [3], N-aralkyl derivatives of p-aminobenzoic acid exhibit potent antilipidemic properties, specifically in lowering serum cholesterol and triglyceride levels.

Pharmacological_Pathway A Ethyl 4-(benzylamino)benzoate (Lipophilic Intermediate) B Alkaline Hydrolysis (KOH / EtOH-H2O) A->B In vitro activation / Hydrolysis C 4-(benzylamino)benzoic acid (Active Pharmacophore) B->C Yields Free Acid D Antilipidemic Activity (Serum Lipid Reduction) C->D Target Engagement

Fig 2. Hydrolysis pathway of the ester to its active antilipidemic acid form.

Mechanistic SAR Insights

The ethyl ester moiety provides necessary lipophilicity for cellular membrane penetration during in vitro assays or acts as a protecting group during complex multi-step syntheses. To activate the pharmacophore, the ester is subjected to alkaline hydrolysis (e.g., refluxing with KOH in an ethanol-water matrix for 3.5 hours) to yield the free 4-(benzylamino)benzoic acid . The presence of the N-benzyl group disrupts the standard hydrogen-bonding network of native p-aminobenzoic acid, altering its binding affinity toward lipid-regulating enzymes and preventing its incorporation into bacterial folate synthesis (thereby removing unwanted antibiotic cross-reactivity).

Analytical Characterization Strategies

To ensure the trustworthiness of the synthesized batch, the following analytical signatures should be validated:

  • ¹H-NMR (CDCl₃, 400 MHz): Expect a distinct triplet (~1.3 ppm) and quartet (~4.3 ppm) corresponding to the ethyl ester protons. The benzylic CH₂ will appear as a singlet or doublet (if coupling with the amine NH) around 4.4 ppm. The aromatic region (6.5 - 8.0 ppm) will integrate for 9 protons (4 from the p-substituted benzoate ring, 5 from the benzyl ring).

  • FT-IR: A strong ester carbonyl (C=O) stretch is expected near 1705-1715 cm⁻¹, alongside a single, sharp N-H stretching band near 3300-3400 cm⁻¹ (confirming secondary amine formation, distinguishing it from the double band of primary benzocaine).

  • Mass Spectrometry (ESI-MS): The expected [M+H]⁺ peak will manifest at m/z 256.1.

Conclusion

While Ethyl 4-(benzylamino)benzoate lacks a universally standardized CAS number, its chemical identity is firmly established through its ChEMBL registry (CHEMBL31196) and its parent compounds. By leveraging stoichiometric Sₙ2 alkylation protocols, researchers can reliably synthesize this compound to exploit its unique lipophilicity and structural geometry, advancing the development of novel antilipidemic therapeutics and targeted pharmacological probes.

References

  • PubChem Compound Summary for CID 853546, 4-(Benzylamino)benzoic acid. National Center for Biotechnology Information. URL:[Link]

  • Compound Report Card: CHEMBL31196. ChEMBL Database, European Bioinformatics Institute (EMBL-EBI). URL:[Link]

  • Antilipidemic para-[aryl(alkyl or alkenyl)amino]benzoic acid derivatives. US Patent 4350822A. Google Patents.

Structural, Synthetic, and Pharmacological Profiling of Ethyl 4-(benzylamino)benzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, the modification of established pharmacophores is a primary strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl 4-(benzylamino)benzoate is a lipophilic, N-alkylated derivative of the classic local anesthetic benzocaine [1]. This whitepaper provides an in-depth technical analysis of its chemical nomenclature, structural rationale, and synthetic methodology, serving as a definitive guide for researchers utilizing this compound as an active pharmaceutical ingredient (API) intermediate or a novel therapeutic scaffold.

Chemical Identity & IUPAC Nomenclature Rationale

The exact IUPAC name for this compound is ethyl 4-(benzylamino)benzoate . Alternatively, it is systematically recognized as ethyl 4-[(phenylmethyl)amino]benzoate .

Understanding the nomenclature requires deconstructing the molecule into its hierarchical functional groups:

  • The Core Scaffold (Benzoate): The parent structure is benzoic acid. Because it is esterified, the suffix becomes "-oate," forming the base name "benzoate."

  • The Ester Alkyl Group (Ethyl): An ethyl chain is attached to the carboxylate oxygen. By IUPAC convention, this is cited as the first distinct word in the name.

  • The Ring Substituent (4-amino): At the para position (carbon 4) relative to the ester group, there is an amino substituent.

  • The N-Alkylation (Benzyl): One of the protons on the primary amine is replaced by a benzyl group (a phenyl ring attached to a methylene bridge,

    
    ).
    

When assembled, the substituent is "4-(benzylamino)", leading to the final designation: ethyl 4-(benzylamino)benzoate .

Quantitative Physicochemical Data

To evaluate its viability in drug development, we must assess its physicochemical properties against Lipinski’s Rule of Five. The N-benzylation significantly alters the compound's lipophilicity compared to its parent, benzocaine.

Table 1: Physicochemical and Drug-Likeness Profiling

PropertyValueLipinski CompliancePharmacological Implication
Molecular Formula

N/ADefines atomic composition.
Molecular Weight 255.32 g/mol Yes (< 500 Da)Optimal for membrane diffusion.
Calculated LogP (XLogP3) ~3.90Yes (< 5)High lipophilicity; strong lipid bilayer partitioning [2].
Topological Polar Surface Area 38.3 ŲYes (< 140 Ų)Excellent predicted oral and topical bioavailability.
H-Bond Donors (HBD) 1 (Secondary Amine)Yes (< 5)Maintains target binding capability.
H-Bond Acceptors (HBA) 2 (Ester O, Amine N)Yes (< 10)Low desolvation energy penalty.

Mechanistic Rationale in Drug Development

As a Senior Application Scientist, it is critical to understand why one would synthesize ethyl 4-(benzylamino)benzoate rather than utilizing standard benzocaine.

  • Enhanced Membrane Partitioning: Local anesthetics exert their mechanism of action by crossing the neuronal lipid bilayer and binding to the intracellular domain of voltage-gated

    
     channels. The addition of the benzyl group increases the LogP from 1.86 (benzocaine) to ~3.90. This drives the molecule into the lipid membrane, potentially creating a "depot effect" that prolongs the duration of action.
    
  • pKa Modulation: Alkylating the aniline nitrogen alters its basicity. A secondary aromatic amine has a slightly different pKa than a primary one, shifting the ratio of the ionized (active binding form) to unionized (membrane-permeable form) species at physiological pH (7.4).

  • Synthetic Versatility: The secondary amine serves as an excellent nucleophilic handle for synthesizing more complex tertiary amines, acting as a critical intermediate in the pipeline of novel anti-arrhythmic or anesthetic agents.

Synthetic Methodology: Direct Reductive Amination

The most efficient, high-yield, and scalable method to synthesize ethyl 4-(benzylamino)benzoate is the direct reductive amination of benzocaine with benzaldehyde.

The Causality of Reagent Selection

While sodium borohydride (


) is a common reducing agent, it is excessively reactive and will reduce benzaldehyde to benzyl alcohol before the imine can form. Conversely, sodium cyanoborohydride (

) is highly toxic. Therefore, Sodium Triacetoxyborohydride (STAB,

)
is the reagent of choice [3]. The electron-withdrawing acetate groups stabilize the boron-hydrogen bond, rendering STAB unreactive toward neutral aldehydes but highly reactive toward the electrophilic, protonated iminium ion intermediate.
Experimental Workflow Diagram

G cluster_0 Starting Materials A Benzocaine (Amine) C Imine Intermediate (Schiff Base) A->C AcOH (cat.) -H2O B Benzaldehyde (Carbonyl) B->C D Reductive Amination NaBH(OAc)3, DCE C->D Selective Reduction E Ethyl 4-(benzylamino)benzoate (Target API) D->E Silica Gel Purification F Analytical Validation (NMR, LC-MS) E->F Quality Control

Figure 1: Workflow for the synthesis and validation of ethyl 4-(benzylamino)benzoate.

Step-by-Step Protocol (10 mmol Scale)
  • Imine Condensation: In an oven-dried 100 mL round-bottom flask, dissolve benzocaine (1.65 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (0.6 mL, 10.0 mmol). Rationale: The acid protonates the carbonyl oxygen of benzaldehyde, accelerating nucleophilic attack by the weakly nucleophilic aniline nitrogen of benzocaine. Stir at room temperature for 30 minutes.

  • Selective Reduction: Add STAB (3.18 g, 15.0 mmol) portion-wise over 10 minutes to manage mild exothermicity. Stir the suspension under a nitrogen atmosphere at room temperature for 12–16 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous

    
     (Caution: 
    
    
    
    gas evolution). Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to afford the pure target compound.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized batch must be validated through orthogonal analytical techniques. The following parameters represent the expected self-validating data profile for pure ethyl 4-(benzylamino)benzoate.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (with 0.1% TFA).

  • Detection: UV at 254 nm and 280 nm.

  • Validation Metric: A single sharp peak with >98% Area Under Curve (AUC). The retention time will be significantly longer than unreacted benzocaine due to the added lipophilic benzyl group.

Nuclear Magnetic Resonance ( -NMR) Expectations (400 MHz, )

The structural assignment is confirmed by the distinct chemical shifts dictated by the molecule's electronic environment:

  • 
     ~1.35 ppm (triplet, 3H):  Methyl protons of the ethyl ester.
    
  • 
     ~4.30 ppm (quartet, 2H):  Methylene protons of the ethyl ester (deshielded by the adjacent ester oxygen).
    
  • 
     ~4.35 ppm (singlet or doublet, 2H):  Benzylic methylene protons. If coupling to the adjacent NH is resolved, it will appear as a doublet; otherwise, a sharp singlet.
    
  • 
     ~4.60 ppm (broad singlet, 1H):  Secondary amine (
    
    
    
    ) proton. Exchanges with
    
    
    .
  • 
     ~6.60 ppm (doublet, 2H):  Aromatic protons ortho to the amine (shielded by the electron-donating nitrogen).
    
  • 
     ~7.25 - 7.40 ppm (multiplet, 5H):  Protons of the unsubstituted benzyl aromatic ring.
    
  • 
     ~7.85 ppm (doublet, 2H):  Aromatic protons ortho to the ester (deshielded by the electron-withdrawing carbonyl).
    

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2337, Benzocaine." PubChem, 2023. Available at:[Link]

  • Khair-ul-Bariyah, S., et al. "Benzocaine: Review on a Drug with Unfold Potential." Current Topics in Medicinal Chemistry, 2017. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Available at:[Link]

An In-Depth Technical Guide to Ethyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(benzylamino)benzoate is a secondary amine and an ester derivative of 4-aminobenzoic acid. Its structure, featuring a flexible benzyl group attached to an aromatic amine, and an ethyl ester moiety, makes it a compound of significant interest in medicinal chemistry and materials science. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the ester carbonyl), along with aromatic rings capable of π-π stacking, endows this molecule with the potential for diverse intermolecular interactions. This guide provides a comprehensive overview of the molecular weight, synthesis, analytical characterization, and potential applications of Ethyl 4-(benzylamino)benzoate, grounded in established chemical principles.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in research and development.

Molecular Formula and Weight

The chemical structure of Ethyl 4-(benzylamino)benzoate consists of a benzyl group (-CH₂-Ph) attached to the nitrogen atom of ethyl 4-aminobenzoate.

  • Molecular Formula: C₁₆H₁₇NO₂

Based on this formula, the molecular weight can be calculated as follows:

  • Carbon (C): 16 atoms × 12.011 g/mol = 192.176 g/mol

  • Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Molecular Weight: 255.31 g/mol

This calculated molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and analytical measurements.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
IUPAC Name Ethyl 4-(benzylamino)benzoate
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water

Synthesis of Ethyl 4-(benzylamino)benzoate

The synthesis of Ethyl 4-(benzylamino)benzoate can be achieved through several established organic chemistry methodologies. The two most common and reliable approaches are reductive amination and direct N-benzylation.

Reductive Amination of Ethyl 4-aminobenzoate and Benzaldehyde

Reductive amination is a highly efficient method for the formation of C-N bonds and is widely used for the synthesis of secondary and tertiary amines.[1][2] This one-pot reaction involves the initial formation of a Schiff base (imine) from the condensation of a primary amine (ethyl 4-aminobenzoate) and an aldehyde (benzaldehyde), followed by the in-situ reduction of the imine to the corresponding secondary amine.[3][4]

A general workflow for this synthesis is depicted in the following diagram:

Reductive_Amination Reactants Ethyl 4-aminobenzoate + Benzaldehyde Intermediate Schiff Base (Imine) Intermediate Reactants->Intermediate Condensation Product Ethyl 4-(benzylamino)benzoate Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Intermediate

Caption: Reductive amination workflow for Ethyl 4-(benzylamino)benzoate synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF), add benzaldehyde (1 equivalent).

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is significant, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise to the reaction mixture.[3] The reaction is continued until the imine is fully consumed.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This method is advantageous due to its one-pot nature and the use of readily available and relatively mild reagents.

N-benzylation of Ethyl 4-aminobenzoate

Direct N-alkylation of amines with alkyl halides is a classical method for forming C-N bonds.[5] In this case, Ethyl 4-(benzylamino)benzoate can be synthesized by reacting ethyl 4-aminobenzoate with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[6]

The general workflow for this synthesis is illustrated below:

N_Benzylation Reactants Ethyl 4-aminobenzoate + Benzyl Halide Product Ethyl 4-(benzylamino)benzoate Reactants->Product Base Base (e.g., K₂CO₃, NaHCO₃) Base->Reactants

Caption: N-benzylation workflow for Ethyl 4-(benzylamino)benzoate synthesis.

Experimental Protocol:

  • Reaction Setup: A mixture of ethyl 4-aminobenzoate (1 equivalent), a base such as potassium carbonate or sodium bicarbonate (1.25-2 equivalents), and a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile is prepared in a round-bottom flask.[7][8]

  • Addition of Benzyl Halide: Benzyl chloride or benzyl bromide (1 equivalent) is added to the mixture.

  • Reaction: The reaction mixture is heated and stirred for a specified period, with the progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent after the addition of water. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

A key consideration in this method is the potential for over-alkylation to form the tertiary amine, N,N-dibenzyl-4-aminobenzoate. Using an excess of the starting amine can help to minimize this side reaction.[5]

Analytical Characterization

The structural confirmation of the synthesized Ethyl 4-(benzylamino)benzoate relies on a combination of spectroscopic techniques. The following sections detail the expected analytical data based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of Ethyl 4-(benzylamino)benzoate would exhibit characteristic signals for each type of proton present in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Doublet2HAromatic protons ortho to the ester group
~7.2 - 7.4Multiplet5HProtons of the benzyl ring
~6.6 - 6.8Doublet2HAromatic protons ortho to the amino group
~4.3 - 4.4Singlet2HMethylene protons of the benzyl group (-CH₂-Ph)
~4.2 - 4.3Quartet2HMethylene protons of the ethyl ester (-O-CH₂-CH₃)
~1.2 - 1.4Triplet3HMethyl protons of the ethyl ester (-O-CH₂-CH₃)

The broad singlet for the N-H proton of the secondary amine is also expected, though its chemical shift can vary and it may exchange with deuterium in deuterated solvents. The chemical shifts of N-benzylated anilines are well-documented and support these predictions.[9][10][11]

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~166 - 167Carbonyl carbon of the ester group (C=O)
~150 - 152Aromatic carbon attached to the nitrogen atom
~138 - 140Quaternary aromatic carbon of the benzyl group
~131 - 132Aromatic carbons ortho to the ester group
~128 - 129Aromatic carbons of the benzyl group
~127 - 128Aromatic carbons of the benzyl group
~119 - 121Quaternary aromatic carbon attached to the ester
~112 - 114Aromatic carbons ortho to the amino group
~60 - 61Methylene carbon of the ethyl ester (-O-CH₂)
~48 - 49Methylene carbon of the benzyl group (-CH₂-Ph)
~14 - 15Methyl carbon of the ethyl ester (-CH₃)

These predicted shifts are based on the known values for similar N-substituted anilines and ethyl benzoate derivatives.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12] The IR spectrum of Ethyl 4-(benzylamino)benzoate is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration
~3350 - 3310N-H stretch of the secondary amine (single, weak band)
~3100 - 3000Aromatic C-H stretch
~2980 - 2850Aliphatic C-H stretch
~1715 - 1730C=O stretch of the benzoate ester
~1600, ~1500Aromatic C=C stretches
~1250 - 1335Aromatic C-N stretch
~1020 - 1250Aliphatic C-N stretch and C-O stretch of the ester

The presence of a single, weak N-H stretching band is a key diagnostic feature for a secondary amine.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for Ethyl 4-(benzylamino)benzoate would be observed at m/z = 255.

The fragmentation pattern is expected to be dominated by cleavages that lead to stable carbocations. Key expected fragments include:

  • m/z = 91: A prominent peak corresponding to the highly stable benzyl cation ([C₇H₇]⁺), often rearranging to the tropylium ion.[14][15][16] The formation of this ion is a characteristic feature of compounds containing a benzyl group.[17][18]

  • Loss of an ethoxy group (-OC₂H₅): Resulting in a fragment at m/z = 210.

  • Loss of an ethyl group (-C₂H₅): Resulting in a fragment at m/z = 226.

The fragmentation pathways can be illustrated as follows:

Mass_Spec_Fragmentation Parent_Ion [M]⁺ m/z = 255 Fragment_91 [C₇H₇]⁺ m/z = 91 (Benzyl/Tropylium ion) Parent_Ion->Fragment_91 α-cleavage Fragment_210 [M - OC₂H₅]⁺ m/z = 210 Parent_Ion->Fragment_210 Loss of ethoxy radical Fragment_226 [M - C₂H₅]⁺ m/z = 226 Parent_Ion->Fragment_226 Loss of ethyl radical

Sources

Potential biological activities of 4-(benzylamino)benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(benzylamino)benzoic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a biphenyl core linked via a secondary amine and anchored by a carboxylic acid tail. This chemotype serves as a versatile template for "hit-to-lead" optimization due to its ability to adopt distinct conformations that fit hydrophobic pockets in nuclear receptors and enzymes.

This technical guide analyzes three distinct biological profiles of these derivatives:

  • Antimicrobial & Anticancer Cytotoxicity: Driven by electronic modulation of the benzyl ring.

  • Metabolic Regulation (PPAR Agonism): Specific utility in treating dyslipidemia and retinal disorders.

  • Ferroptosis Inhibition: Emerging activity as lipophilic radical-trapping antioxidants (RTAs).[1]

Chemical Space & Structural Significance

The core pharmacophore consists of three regions:

  • Region A (Carboxylic Acid): Acts as a polar head group, essential for hydrogen bonding (e.g., with Tyr473 in PPAR

    
    ) or electrostatic interactions.
    
  • Region B (Linker): The secondary amine (-NH-CH2-) provides flexibility, allowing the molecule to adopt a "U-shape" or "linear" conformation depending on the target binding site.

  • Region C (Benzyl Ring): The hydrophobic tail, amenable to extensive substitution (SAR) to tune lipophilicity and electronic properties.

Synthesis: Reductive Amination Protocol

Self-Validating Protocol for High-Yield Synthesis

Principle: Direct condensation of 4-aminobenzoic acid with substituted benzaldehydes forms a Schiff base intermediate, which is selectively reduced in situ to the secondary amine. This method avoids over-alkylation common with alkyl halide substitutions.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 4-aminobenzoic acid (1.0 equiv, e.g., 7.29 mmol) and the appropriate substituted benzaldehyde (1.0 equiv) in Methanol (MeOH, 10 mL/g of substrate).

  • Imine Formation: Stir at room temperature for 30–60 minutes.

    • Validation Point: Monitor by TLC (System: Hexane:Ethyl Acetate 2:1). The aldehyde spot should disappear, and a new, often colored (yellow/orange) imine spot should appear.

  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH4, 1.5 equiv) portion-wise over 15 minutes to prevent vigorous effervescence.

  • Reaction Completion: Stir at room temperature for 2–4 hours.

    • Validation Point: The colored imine suspension should fade to a clear or pale solution. TLC should show conversion of the imine to a more polar amine product.

  • Quenching & Isolation: Acidify carefully with 10% HCl to pH ~3–4. The product often precipitates as the free acid or hydrochloride salt. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Biological Activity Profile I: Antimicrobial & Anticancer

Simple substitutions on the benzyl ring (Region C) dramatically shift the biological profile between antibacterial and anticancer efficacy.

Structure-Activity Relationship (SAR) Analysis
Substituent (Region C)Electronic EffectPrimary ActivityMechanism Insight
4-Cl / 4-Br Electron WithdrawingAntimicrobial Enhances lipophilicity and membrane penetration; disrupts bacterial cell walls.
4-N(Me)2 Electron DonatingAnticancer Increases basicity; potential DNA intercalation or interference with folate metabolism.
3,4-di-OMe Electron DonatingAntioxidant Phenolic/methoxy groups act as radical scavengers, reducing oxidative stress in normal cells but inducing apoptosis in cancer cells.
Quantitative Data Summary

Data consolidated from comparative in vitro studies [1][2].

DerivativeTarget Organism/Cell LineActivity MetricValueReference
4-(4-bromobenzyl)amino... S. aureus (Gram +)MIC64 µg/mL[1]
Compound 18 (Unspecified) H69 (Small Cell Lung Cancer)IC5032.22 µM[1]
Compound 18 A549 (NSCLC)IC5090.69 µM[1]
Schiff Base Analog B. subtilisMIC2.11 µM/mL[2]

Biological Activity Profile II: PPAR Agonism

Therapeutic Focus: Dyslipidemia and Retinal Disorders

Derivatives featuring a 4-benzyloxy-benzylamino motif act as potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


 and PPAR

.
Mechanism of Action

The carboxylic acid head group mimics fatty acids, binding to the PPAR Ligand Binding Domain (LBD). This induces a conformational change that recruits the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPRE) in DNA, upregulating genes involved in lipid metabolism (e.g., CPT1, LPL).

Pathway Visualization

The following diagram illustrates the activation cascade triggered by these derivatives.

PPAR_Pathway Ligand 4-(benzylamino) benzoate derivative PPAR PPARα / PPARδ (Cytosol/Nucleus) Ligand->PPAR Binding (Kd ~10-50 nM) Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Translocation & Binding Gene Target Genes (CPT1, LPL, ABCA1) DNA->Gene Transcription Effect Lipid Metabolism Anti-inflammation Gene->Effect Physiological Response

Figure 1: Signal transduction pathway for PPAR activation by benzylaminobenzoic acid ligands.

Biological Activity Profile III: Ferroptosis Inhibition

Therapeutic Focus: Neurodegeneration and Ischemia

Recent research identifies 3-(benzylamino)-4-(cyclohexylamino)benzoic acid derivatives as inhibitors of ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.

Mechanism: Radical Trapping Antioxidant (RTA)

Unlike GPX4 (an enzyme), these small molecules act directly within the lipid bilayer. The secondary amine acts as a radical trap, donating a hydrogen atom to quench lipid peroxyl radicals (LOO•), breaking the chain reaction of membrane destruction.[2]

Experimental Protocol: Ferroptosis Rescue Assay

Self-Validating Protocol for Anti-Ferroptotic Activity

  • Cell Seeding: Plate HT-1080 or fibroblasts (5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Induction: Treat cells with Erastin (10 µM) or RSL3 (100 nM) to induce ferroptosis.

    • Control A (Negative): DMSO vehicle only (100% viability).

    • Control B (Positive Death): Erastin only (<10% viability).

    • Control C (Rescue Reference): Erastin + Ferrostatin-1 (1 µM).

  • Treatment: Co-treat with the test derivative (0.1 – 10 µM concentration range).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout: Assess viability using Alamar Blue or CellTiter-Glo (ATP assay).

    • Calculation: % Rescue = [(Test - Control B) / (Control A - Control B)] * 100.

References

  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega. (2025).

  • Synthesis, Antimicrobial Evaluation and QSAR Studies of p-Amino Benzoic Acid Derivatives. Journal of Pharmaceutical Technology.

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists. Journal of Medicinal Chemistry. (2020).

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry. (2020).

  • Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists. Bioorganic & Medicinal Chemistry Letters. (2007).[3]

Sources

Strategic Utilization of Benzoate Moieties in Pharmaceutical Systems: From Excipient to Active Therapeutic

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanistic, and application-oriented analysis of benzoate compounds in pharmaceutical science.

Executive Summary: The "Dual Citizenship" of Benzoates

In modern pharmaceutical architecture, the benzoate moiety (C₆H₅COO⁻) occupies a unique "dual citizenship." It is traditionally categorized as a functional excipient—critical for antimicrobial preservation and hydrotropic solubility enhancement. However, emerging research has repositioned the benzoate anion as a potent Active Pharmaceutical Ingredient (API) in its own right, specifically in metabolic regulation (urea cycle disorders) and neuropsychiatry (NMDA receptor modulation).

This guide deconstructs the physicochemical and pharmacological mechanisms of benzoates, providing actionable protocols for their integration into drug development pipelines.

The Functional Excipient: Preservation & Hydrotropy

Antimicrobial Preservation: The pH-Dependent Switch

Sodium benzoate is not the active antimicrobial agent; undissociated benzoic acid is. The efficacy of benzoate preservation is strictly governed by the Henderson-Hasselbalch equation. Only the uncharged acid (


) can permeate microbial cell membranes. Once inside the neutral cytoplasm, it dissociates, acidifying the intracellular environment and disrupting phosphofructokinase activity (anaerobic fermentation).
  • Critical Parameter: The

    
     of benzoic acid is ~4.2.
    
  • Operational Window: Formulations must be maintained at pH < 5.0 (optimally < 4.5). At pH 6.0, only ~1.5% of the compound exists in the active undissociated form, rendering it ineffective.

Hydrotropy: Non-Micellar Solubility Enhancement

Unlike surfactants, benzoates act as hydrotropes .[1][2][3] They increase the solubility of hydrophobic drugs (e.g., caffeine, metronidazole, aceclofenac) without forming micelles.

  • Mechanism: The planar aromatic ring of the benzoate anion engages in

    
     stacking with the hydrophobic regions of the solute, while the carboxylate head interacts with water. This disrupts the structured water network surrounding the non-polar solute, effectively "salting in" the drug.
    
  • Concentration Threshold: Hydrotropy is a threshold phenomenon. Significant solubilization typically requires high concentrations (often 1.0 M – 2.0 M), known as the Minimum Hydrotropic Concentration (MHC).

Data Visualization: Hydrotropic Efficiency

Table 1: Comparative Solubilization Effects of Sodium Benzoate (2.0 M)

Solute (Drug)Solubility in Water (mg/mL)Solubility in 2.0 M Na-Benzoate (mg/mL)Fold IncreaseMechanism
Caffeine ~20~1507.5x

Stacking / Complexation
Metronidazole 10858.5xHydrotropic Association
Aceclofenac < 0.1> 10>100xWater Structure Breaking

The Active Pharmaceutical Ingredient (API)

Metabolic Scavenging: Ammonia Detoxification

In Urea Cycle Disorders (UCD), the liver fails to convert nitrogenous waste into urea. Sodium benzoate acts as a "metabolic shunt." It conjugates with glycine to form hippurate (hippuric acid), which is cleared by the kidneys with high efficiency.[4] This pathway bypasses the defective urea cycle entirely.

Diagram: The Hippurate Shunt Pathway

The following logic flow illustrates how benzoate sequesters ammonia indirectly by depleting the glycine pool, forcing the body to use ammonia to synthesize more glycine.

HippurateShunt Ammonia Ammonia (Toxic) Glycine Glycine Pool Ammonia->Glycine Glycine Synthase (Consumes Ammonia) Enzyme Enzyme: Glycine N-acyltransferase Glycine->Enzyme Benzoate Sodium Benzoate (Drug) Benzoate->Enzyme Hippurate Hippurate (Water Soluble) Enzyme->Hippurate Conjugation Excretion Renal Excretion (Urine) Hippurate->Excretion

Figure 1: Mechanism of ammonia scavenging.[5][6] Benzoate conjugates with glycine, creating a deficit that drives the consumption of ammonia to regenerate glycine.

Neuropsychiatry: DAAO Inhibition in Schizophrenia

Schizophrenia pathology is linked to NMDA receptor hypofunction .[7] D-Serine is a potent co-agonist of the NMDA receptor. The enzyme D-Amino Acid Oxidase (DAAO) degrades D-Serine, reducing NMDA activity. Sodium benzoate is a potent, CNS-penetrant DAAO inhibitor .[8] By blocking DAAO, it increases synaptic D-Serine levels, enhancing NMDA receptor signaling and alleviating both positive and negative symptoms of schizophrenia.

DAAO_Inhibition DAAO DAAO Enzyme DSerine D-Serine Levels DAAO->DSerine Degrades (Blocked) Benzoate Sodium Benzoate Benzoate->DAAO Inhibits NMDAR NMDA Receptor DSerine->NMDAR Activates (Co-agonist) SymptomRelief Schizophrenia Symptom Relief (Cognitive/Negative) NMDAR->SymptomRelief Potentiation

Figure 2: Therapeutic logic of Sodium Benzoate in Schizophrenia. Inhibition of DAAO preserves D-Serine, restoring NMDA receptor function.

Experimental Technical Protocols

Protocol A: Determination of Minimum Hydrotropic Concentration (MHC)

Objective: To determine the precise concentration of benzoate required to solubilize a specific API.

  • Preparation: Prepare aqueous solutions of Sodium Benzoate in increasing concentrations: 0.5 M, 1.0 M, 1.5 M, 2.0 M, 2.5 M. Use distilled water as a control (0 M).

  • Saturation: Add excess API (e.g., Aceclofenac) to 20 mL of each benzoate solution in glass vials.

  • Equilibrium: Shake vials in a mechanical shaker at 25°C ± 0.5°C for 24 hours.

  • Filtration: Filter samples using a 0.45 µm membrane filter to remove undissolved drug.

  • Quantification: Dilute the filtrate appropriately and analyze via UV-Visible Spectrophotometry or HPLC against a standard curve.

  • Analysis: Plot [Drug Dissolved] vs. [Benzoate Concentration] .

    • Interpretation: The curve will typically show an exponential or sigmoidal rise. The inflection point represents the onset of hydrotropic structure breaking.

Protocol B: USP <51> Antimicrobial Effectiveness Challenge (Benzoate Focus)

Objective: Validate preservative efficacy in a liquid formulation.

  • Test Organisms: Prepare standardized suspensions (

    
     CFU/mL) of:
    
    • S. aureus (ATCC 6538)[9]

    • E. coli (ATCC 8739)[9]

    • P. aeruginosa (ATCC 9027)[9]

    • C. albicans (ATCC 10231)[9]

    • A. brasiliensis (ATCC 16404)[9]

  • Inoculation: Add inoculum to the product container such that the final concentration is between

    
     and 
    
    
    
    CFU/mL. The inoculum volume must not exceed 1% of the product volume.[10]
  • Incubation: Incubate bacteria at 32.5°C and fungi at 22.5°C.

  • Sampling: Remove aliquots at Day 7, Day 14, and Day 28.

  • Neutralization: Dilute samples in a validated neutralizing broth (e.g., Dey-Engley Neutralizing Broth) to quench the benzoate activity before plating. This step is critical to avoid false negatives.

  • Criteria (Category 1 - Injectables/High Risk):

    • Bacteria:

      
       1.0 log reduction at Day 7; 
      
      
      
      3.0 log reduction at Day 14; No increase at Day 28.[10]
    • Yeast/Mold: No increase from initial count at Days 7, 14, 28.

Rationale for Salt Selection: Benzoate vs. Hydrochloride

When engineering a new salt form of a basic drug, the choice between Hydrochloride (HCl) and Benzoate is pivotal.[11]

FeatureHydrochloride SaltBenzoate SaltSelection Logic
Solubility Typically HighModerate to LowUse Benzoate for sustained release or taste masking.
Hygroscopicity Often High (Deliquescent)Generally LowUse Benzoate for moisture-sensitive formulations.
Counter-ion Acidity Strong Acid (

< 1)
Weak Acid (

4.2)
Benzoate is less likely to cause hydrolysis of acid-labile APIs.
Lipophilicity LowHighBenzoate increases membrane permeability for topical/transdermal delivery.

Case Example: Benzyl Benzoate is utilized not just as a salt but as a covalent ester for scabies treatment. Its mechanism relies on high lipophilicity to penetrate the mite's exoskeleton, causing neurotoxicity, a property not achievable with hydrophilic salts.

References

  • United States Pharmacopeia (USP). USP <51> Antimicrobial Effectiveness Testing.[10][12][13] USP-NF. Link

  • Lane, H. Y., et al. (2013).[14] Add-on treatment of benzoate for schizophrenia: a randomized, double-blind, placebo-controlled trial of D-amino acid oxidase inhibitor.[7][14] JAMA Psychiatry. Link

  • Häberle, J., et al. (2019). Suggested guidelines for the diagnosis and management of urea cycle disorders. Orphanet Journal of Rare Diseases. Link

  • Maheshwari, R. K. (2010). Mixed hydrotropy: A novel science of solubility enhancement. Indian Journal of Pharmaceutical Sciences.[1] Link

  • FDA Prescribing Information. Sodium Benzoate and Sodium Phenylacetate Injection.Link

  • Gupta, M. M., et al. (2013). Hydrotropy: A promising tool for solubility enhancement: A review.[2][3] International Journal of Drug Development and Research. Link

Sources

Comprehensive Safety, Handling, and Experimental Protocols for Ethyl 4-(benzylamino)benzoate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Ethyl 4-(benzylamino)benzoate (also known as ethyl p-benzylaminobenzoate) is a critical synthetic intermediate utilized in the development of para-[aryl(alkyl)amino]benzoic acid derivatives, which possess potent antilipidemic properties [1]. Structurally, it is an N-benzylated derivative of benzocaine. While the addition of the benzyl moiety enhances its lipophilicity and utility in drug design, it also alters its toxicokinetic profile. This whitepaper provides a causality-driven, self-validating framework for the safe handling, synthesis, and analytical validation of this compound, ensuring scientific integrity and occupational safety.

Physicochemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule. Ethyl 4-(benzylamino)benzoate combines an ester linkage, a secondary aromatic amine, and a lipophilic benzyl group. The parent compound, benzocaine, is a known skin sensitizer and local anesthetic [2]. The N-benzylation increases the partition coefficient (LogP), thereby enhancing dermal penetration rates. Furthermore, secondary aromatic amines carry inherent risks of inducing methemoglobinemia upon systemic absorption [4].

Table 1: Physicochemical Properties & Predicted Hazard Classifications
ParameterValue / DescriptionCausality / Safety Implication
Chemical Formula C₁₆H₁₇NO₂High carbon-to-heteroatom ratio indicates poor aqueous solubility.
Molecular Weight 255.31 g/mol Small enough to readily cross biological membranes if dissolved in organic solvents.
Physical State Pale yellow/tan crystalsDust generation during weighing presents an inhalation hazard.
Melting Point 94°C – 97°C [1]Stable at room temperature; requires heating for solvent dissolution.
Primary Hazards Skin Sensitization, Eye IrritationThe aromatic amine moiety can act as a hapten, triggering immune responses [2].
Systemic Toxicity Potential MethemoglobinemiaN-oxidation of the amine by hepatic enzymes can oxidize hemoglobin [4].

Mechanistic Toxicology & Exposure Pathways

Understanding how a chemical harms the body is the foundation of preventing exposure. When ethyl 4-(benzylamino)benzoate enters biological systems, it is subjected to two primary metabolic pathways. First, ubiquitous tissue carboxylesterases rapidly cleave the ethyl ester, yielding 4-(benzylamino)benzoic acid. Second, the secondary amine is susceptible to cytochrome P450-mediated N-dealkylation or N-oxidation. The latter pathway generates reactive hydroxylamines, which are the primary culprits behind aromatic amine-induced methemoglobinemia [4].

Toxicokinetics A Ethyl 4-(benzylamino)benzoate (Parent Compound) B Ester Hydrolysis (Carboxylesterases) A->B D CYP450 N-dealkylation A->D F N-Oxidation (Toxicity Pathway) A->F C 4-(benzylamino)benzoic acid (Active/Metabolite) B->C E Benzocaine + Benzaldehyde D->E G Reactive Hydroxylamine (Methemoglobinemia Risk) F->G

Fig 1: Primary toxicokinetic and metabolic pathways of Ethyl 4-(benzylamino)benzoate.

Self-Validating Handling Protocols

A self-validating protocol is one where the failure of one safety measure is caught by another. Based on the toxicological profile above, we implement the following controls:

Engineering Controls

Because the compound is handled as a crystalline solid that can form respirable dust, all weighing and transfer operations must occur within a certified chemical fume hood.

  • Airflow Parameters: Ensure the fume hood maintains an average face velocity of 60 to 110 feet per minute (fpm) [3]. Velocities below 60 fpm fail to capture heavy aromatic dusts, while velocities above 110 fpm create turbulent eddies that can blow the powder back into the operator's breathing zone.

  • Static Control: Use anti-static weighing boats and grounded spatulas. The lipophilic nature of the powder makes it prone to static cling, increasing the risk of accidental dispersion.

Personal Protective Equipment (PPE) Selection
  • Dermal Protection: Do not use standard latex gloves. The lipophilic benzyl group acts as a permeation enhancer. Select nitrile or butyl rubber gloves (minimum 0.11 mm thickness). If the compound is dissolved in a highly penetrative solvent like Hexamethylphosphoramide (HMPA) or Dimethylformamide (DMF) during synthesis, double-gloving is mandatory.

  • Respiratory Protection: If engineering controls fail or during a spill cleanup, an N95 or P100 particulate respirator is required to prevent inhalation of the sensitizing dust [3].

Experimental Workflow: Synthesis & Isolation

The following protocol details the N-alkylation of benzocaine to yield ethyl 4-(benzylamino)benzoate, adapted from validated antilipidemic synthesis methodologies [1].

Step-by-Step Methodology
  • Reagent Charging: In a rigorously dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 16.5 g of ethyl p-aminobenzoate (benzocaine) and 8.55 g of benzyl bromide.

  • Solvent Addition: Suspend the mixture in 45-50 mL of an inert, high-boiling polar aprotic solvent (e.g., DMF or HMPA). Safety Note: HMPA is a known carcinogen; handle exclusively in a closed system within a fume hood.

  • Thermal Activation: Heat the mixture in an oil bath at 110°C for 20 hours under a nitrogen atmosphere to drive the alkylation [1].

  • Quenching & Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Chill the solution in an ice bath and slowly dilute with 30-50 mL of a 1:1 ethanol-water mixture to precipitate the crude product.

  • Isolation: Filter the resulting suspension under a vacuum. Wash the solid cake sequentially with aqueous ethanol, pure water, and finally a small volume of cold ethanol to remove unreacted starting materials.

  • Recrystallization: Dissolve the crude tan crystals in a minimal amount of hot ethanol (or an ethanol-benzene 9:1 mixture) and allow to cool slowly to yield purified pale yellow/tan crystals (m.p. 94°–97°C) [1].

Synthesis Step1 1. Reagent Preparation Ethyl p-aminobenzoate + Benzyl Bromide Step2 2. Solvent Addition Suspend in DMF/HMPA Step1->Step2 Step3 3. N-Alkylation Reaction Heat at 110°C for 20 hours Step2->Step3 Step4 4. Precipitation Chill and dilute with Ethanol/Water (1:1) Step3->Step4 Step5 5. Filtration & Washing Wash with Water and Cold Ethanol Step4->Step5 Step6 6. Recrystallization Purify from Ethanol-Benzene Step5->Step6 Step7 7. Final Product Ethyl 4-(benzylamino)benzoate Step6->Step7

Fig 2: Step-by-step synthetic workflow for the isolation of Ethyl 4-(benzylamino)benzoate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate before downstream processing into antilipidemic agents, rigorous analytical validation is required:

  • HPLC Analysis: Utilize a C18 reverse-phase column with a mobile phase of Acetonitrile/Water (70:30 v/v) buffered with 0.1% Formic Acid. The addition of the benzyl group significantly increases the retention time compared to the parent benzocaine.

  • ¹H-NMR (CDCl₃): Verification of the secondary amine proton (broad singlet, ~4.5 ppm) and the benzylic methylene protons (doublet or singlet depending on coupling, ~4.3 ppm) is critical to confirm successful N-alkylation without over-alkylation to the tertiary amine.

References

  • Antilipidemic para-[aryl(alkyl or alkenyl)amino]benzoic acid derivatives (US Patent 4350822A). Google Patents.
  • Benzocaine[USP:INN:BAN] - CID 2337 . PubChem, National Library of Medicine. Available at:[Link]

  • Laboratory Safety Guidance (OSHA 29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Appendix 8: Entry 43 - Azocolourants - List of aromatic amines . European Chemicals Agency (ECHA). Available at:[Link]

Technical Guide: Solubility and Melting Point Characterization of Ethyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of Ethyl 4-(benzylamino)benzoate, focusing on its solubility profile, melting point behavior, and the synthesis pathway required to obtain high-purity material for analysis.

Executive Summary

Ethyl 4-(benzylamino)benzoate (N-Benzylbenzocaine) is a lipophilic derivative of the local anesthetic benzocaine (Ethyl 4-aminobenzoate). By substituting the primary amine with a benzyl group, the molecule’s physicochemical properties are significantly altered—specifically, its lipophilicity (LogP) increases, water solubility decreases, and crystalline packing forces shift from hydrogen-bond dominance to


-

stacking interactions.

This guide provides a structural analysis, predicted and reference property values, and detailed experimental protocols for empirically determining the melting point and solubility of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData / Description
IUPAC Name Ethyl 4-(benzylamino)benzoate
Common Name N-Benzylbenzocaine
Molecular Formula

Molecular Weight 255.31 g/mol
Structural Features Ethyl ester, p-substituted aniline, N-benzyl group
CAS Number Not widely listed; derivative of CAS 94-09-7 (Benzocaine)
Predicted LogP ~3.9 - 4.2 (High Lipophilicity)
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 3 (Ester Carbonyl, Ester Oxygen, Amine Nitrogen)
Structural Analysis

The introduction of the benzyl group (


) onto the nitrogen atom of benzocaine disrupts the primary amine's ability to act as a double hydrogen bond donor. However, it introduces significant bulk and aromatic surface area, enhancing Van der Waals and 

-stacking interactions. This modification typically lowers the melting point relative to the parent compound (Benzocaine, MP: 89-92°C) due to reduced lattice energy from H-bonding, unless specific polymorphs favor dense packing.

Synthesis & Purification Pathway

Since Ethyl 4-(benzylamino)benzoate is often synthesized in situ or as a research intermediate, purity is critical for accurate property measurement. The standard synthesis involves the reductive amination of benzocaine with benzaldehyde.

Reaction Workflow (Graphviz)

SynthesisWorkflow Benzocaine Benzocaine (Ethyl 4-aminobenzoate) Imine Intermediate Imine (Schiff Base) Benzocaine->Imine Condensation (-H2O) Benzaldehyde Benzaldehyde Benzaldehyde->Imine Reduction Reduction Step (NaBH4 / NaBH3CN) Imine->Reduction in situ Product Ethyl 4-(benzylamino)benzoate (Crude) Reduction->Product Purification Recrystallization (Ethanol/Water) Product->Purification Final Pure Crystal (Target Compound) Purification->Final

Figure 1: Reductive amination pathway for the synthesis of Ethyl 4-(benzylamino)benzoate.[1]

Synthesis Protocol (Summary)
  • Imine Formation: Reflux equimolar amounts of Benzocaine and Benzaldehyde in Ethanol (EtOH) with a catalytic amount of Acetic Acid to form the Schiff base.

  • Reduction: Cool the solution and add Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ) in portions. Stir at room temperature for 2-4 hours.
  • Workup: Quench with water, extract with Dichloromethane (DCM), dry over

    
    , and evaporate solvent.
    
  • Purification: Recrystallize from hot Ethanol/Water (80:20) to remove unreacted starting materials.

Melting Point Analysis

Theoretical vs. Experimental Expectations
  • Parent (Benzocaine): 89–92°C.

  • N-Methyl Derivative: 63–66°C (Lower due to symmetry breaking).

  • N-Benzyl Derivative (Target): Expected Range 65–95°C .

    • Note: While N-alkylation often lowers MP, the benzyl group is rigid and planar, which can maintain high lattice energy. If the compound is an oil, it indicates impurities or a supercooled liquid state common in N-alkylated anilines.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To determine the precise melting point and heat of fusion:

  • Sample Prep: Weigh 2–5 mg of dried, recrystallized sample into an aluminum DSC pan. Crimping should be non-hermetic unless sublimation is suspected.

  • Reference: Use an empty aluminum pan as the reference.

  • Heating Cycle:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 150°C.

    • (Optional) Cool to 0°C and re-heat to check for polymorphism.

  • Data Interpretation: The onset of the endothermic peak is the melting point (

    
    ). The area under the curve represents the enthalpy of fusion (
    
    
    
    ).

Visual Check (Capillary Method):

  • Use a standard melting point apparatus (e.g., Stuart SMP10).

  • Ramp rate: 1°C/min near the expected point (start observing at 60°C).

  • Observation: Look for a "sintering" phase (softening) before the clear liquid meniscus forms.

Solubility Profiling

Solubility Parameters

The N-benzyl modification drastically reduces water solubility compared to Benzocaine.

SolventPredicted SolubilityMechanism
Water (pH 7) Insoluble (< 0.1 mg/mL)Hydrophobic effect dominates; lack of ionizable groups at neutral pH.
Ethanol Soluble (> 50 mg/mL)Dipole-dipole interactions; compatible polarity.
Dichloromethane Freely SolubleExcellent solvency for aromatic esters.
0.1 M HCl SolubleProtonation of the secondary amine (

) forms a water-soluble salt.
Octanol SolubleHigh LogP affinity.
Protocol: Saturation Shake-Flask Method
  • Preparation: Add excess solid Ethyl 4-(benzylamino)benzoate to 10 mL of the target solvent (Water, Phosphate Buffer pH 7.4, Ethanol) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification:

    • Dilute the filtrate with mobile phase (Acetonitrile/Water).

    • Analyze via HPLC-UV (C18 column, detection at

      
       nm).
      
    • Note: The N-benzyl group extends conjugation, likely red-shifting the

      
       compared to Benzocaine (285 nm).
      
pH-Dependent Solubility (Graphviz)

SolubilityLogic pH_Low Acidic pH (< 3.0) (0.1 M HCl) Protonation Protonation of Amine (R2-NH2+) pH_Low->Protonation Soluble High Solubility (Ionic Species) Protonation->Soluble pH_Neutral Neutral pH (7.0) (Water/Buffer) NeutralForm Neutral Species (R2-NH) pH_Neutral->NeutralForm Insoluble Low Solubility (Hydrophobic) NeutralForm->Insoluble

Figure 2: pH-dependent solubility logic for Ethyl 4-(benzylamino)benzoate.

Applications & Implications

  • Drug Development: The increased lipophilicity (LogP ~4.0) suggests this compound would have a slower onset but potentially longer duration of action as a local anesthetic compared to Benzocaine, due to higher partitioning into the lipid bilayer of nerve membranes.

  • UV Filters: The extended conjugation system (Phenyl-Amine-Phenyl-Ester) makes it a candidate for UV-A/UV-B absorption studies.

  • Formulation: Requires non-aqueous vehicles (PEG-400, Propylene Glycol) or lipid-based delivery systems (Liposomes) for liquid formulations.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Benzocaine Properties: "Ethyl 4-aminobenzoate (Benzocaine) Monograph." PubChem Database, National Center for Biotechnology Information. Link

  • Solubility Protocols: Avdeef, A.
  • N-Alkylated Aniline Synthesis: Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews, 1998.

Sources

Advanced Synthesis of N-Substituted Aminobenzoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review on the synthesis of N-substituted aminobenzoates. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

N-substituted aminobenzoates represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for a vast class of local anesthetics (e.g., Tetracaine), non-steroidal anti-inflammatory drugs (NSAIDs), and antifungal agents. The introduction of N-alkyl or N-aryl substituents modulates lipophilicity (


), metabolic stability, and receptor binding affinity.

This guide moves beyond basic textbook definitions to provide a rigorous, process-chemistry-oriented review of the three primary synthetic methodologies: Buchwald-Hartwig Cross-Coupling , Reductive Amination , and Copper-Catalyzed Ullmann Coupling . Each section details the mechanistic causality, optimized protocols, and self-validating control measures required for high-purity synthesis.

Retrosynthetic Analysis & Strategic Disconnections

To design an efficient synthesis, one must first visualize the bond disconnections. The synthesis of N-substituted aminobenzoates generally relies on the formation of the C-N bond via three distinct pathways.

Visualization: Retrosynthetic Pathways

Retrosynthesis Target N-Substituted Aminobenzoate Halide Aryl Halide + Amine (Buchwald/Ullmann) Halide->Target C-N Coupling Carbonyl Aminobenzoate + Aldehyde (Reductive Amination) Carbonyl->Target Reduction Fluoro Fluorobenzoate + Amine (SNAr) Fluoro->Target Displacement

Figure 1: Strategic disconnections for N-substituted aminobenzoate synthesis.

Methodology 1: Buchwald-Hartwig Cross-Coupling

Best For: Sterically hindered amines, electron-rich substrates, and late-stage functionalization.

Mechanistic Insight

The Buchwald-Hartwig amination utilizes a Palladium(0) catalyst to couple an aryl halide (electrophile) with a primary or secondary amine (nucleophile).[1] Unlike nucleophilic aromatic substitution, this reaction does not require strong electron-withdrawing groups (EWGs) on the aromatic ring, making it highly versatile for aminobenzoates where the ester group's activation might be insufficient for


.

Key Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[2]

  • Amine Coordination: The amine binds to the Pd(II) complex.

  • Deprotonation: A strong base (e.g., NaOtBu) removes a proton from the amine.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).

Visualization: Catalytic Cycle

BuchwaldHartwig Pd0 LnP-Pd(0) Complex1 LnP-Pd(II)-Ar(X) Pd0->Complex1 + Ar-X OxAdd Oxidative Addition Complex2 LnP-Pd(II)-Ar(NHR) Complex1->Complex2 + H2N-R + Base AmineBind Amine Coordination Complex2->Pd0 Product Ar-NHR Complex2->Product RedElim Reductive Elimination

Figure 2: Simplified Buchwald-Hartwig catalytic cycle emphasizing the regeneration of Pd(0).

Validated Protocol

Source Grounding: Adapted from BenchChem protocols and standard organometallic literature [1, 2].

Reagents:

  • Substrate: Methyl 4-bromobenzoate (1.0 equiv)

  • Amine: Morpholine or Aniline derivative (1.2 equiv)

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) – Critical for aryl chlorides or unactivated bromides.

  • Base:

    
     (1.4 equiv) – Preferred over NaOtBu for ester-containing substrates to prevent transesterification.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Inert Setup: Charge a Schlenk flask with Methyl 4-bromobenzoate,

    
    , XPhos, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add anhydrous Toluene via syringe.

  • Amine Addition: Add the amine liquid via syringe.

  • Thermal Activation: Heat to 80–100°C for 12–24 hours.

    • Control Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide spot (

      
      ) should disappear.
      
  • Workup: Cool to RT, filter through a Celite pad (removes Pd black and salts), and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

Methodology 2: Reductive Amination

Best For: Alkyl substitution (N-methyl, N-ethyl), mild conditions, and "green" chemistry requirements.

Mechanistic Insight

Reductive amination avoids transition metals by reacting an aminobenzoate with an aldehyde/ketone to form an imine (Schiff base), which is selectively reduced in situ.

Why


? 
Sodium triacetoxyborohydride is the reagent of choice because it is mild enough not to reduce the aldehyde/ketone directly, but strong enough to reduce the protonated iminium ion.[3] This ensures the reaction is driven by the formation of the C-N bond [3].
Visualization: Reaction Pathway

ReductiveAmination Start Aminobenzoate + Aldehyde Imine Hemiaminal Intermediate Start->Imine - H2O (Acid Cat.) Iminium Iminium Ion (C=N+) Imine->Iminium Protonation Product N-Alkylated Product Iminium->Product NaBH(OAc)3 Hydride Transfer

Figure 3: Stepwise mechanism of reductive amination using selective hydride transfer.

Validated Protocol

Source Grounding: Standardized protocol based on Abdel-Magid et al. [3].[4]

Reagents:

  • Substrate: Methyl 4-aminobenzoate (1.0 equiv)

  • Carbonyl: Benzaldehyde or Formaldehyde (37% aq) (1.1 equiv)

  • Reductant:

    
     (1.4 equiv)
    
  • Acid Catalyst: Acetic Acid (1-2 equiv) – Accelerates imine formation.

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step Workflow:

  • Imine Formation: Dissolve Methyl 4-aminobenzoate and the aldehyde in DCE. Add Acetic Acid. Stir for 30 mins at RT.

  • Reduction: Add

    
     portion-wise over 10 minutes. Caution: Mild gas evolution.
    
  • Reaction Time: Stir at RT for 2–4 hours.

    • Self-Validation: Quench a small aliquot with aq.

      
       and check LC-MS. Look for the [M+H] peak corresponding to the mono-alkylated product.
      
  • Quench: Add sat.

    
     to neutralize the acid.
    
  • Extraction: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.

Methodology 3: Copper-Catalyzed Ullmann Coupling

Best For: Cost-sensitive scaling and N-arylation where Pd is too expensive.[5]

Mechanistic Insight

Modern Ullmann coupling utilizes ligands (like L-proline or diamines) to solubilize Cu(I) species and lower the activation energy, allowing reactions to proceed at 80-110°C rather than the historical >200°C.

Validated Protocol

Source Grounding: Protocol adapted from Ma et al. and related Cu-catalysis literature [4, 5].

Reagents:

  • Substrate: Methyl 4-iodobenzoate (1.0 equiv) – Iodides are far more reactive than bromides in Cu-catalysis.

  • Amine: Aniline (1.2 equiv)[1]

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base:

    
     (2.0 equiv)[6]
    
  • Solvent: DMSO or DMF.

Step-by-Step Workflow:

  • Mix: Combine CuI, L-Proline, Base, and Substrate in a screw-cap vial.

  • Solvent: Add DMSO.

  • Heat: Stir at 90°C for 24 hours.

    • Note: The solution often turns blue/green, indicating Cu oxidation states.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water to remove DMSO.

Comparative Analysis of Methods

FeatureBuchwald-HartwigReductive AminationUllmann Coupling
Bond Formed Aryl C-N (N-Arylation)Alkyl C-N (N-Alkylation)Aryl C-N (N-Arylation)
Key Reagent Pd Catalyst / Phosphine LigandAldehyde + BorohydrideCuI / Amino Acid Ligand
Cost High (Pd/Ligands)LowLow (Cu)
Substrate Scope Broad (Cl, Br, I, OTf)Aldehydes/Ketones onlyAryl Iodides preferred
Conditions Mild (80-100°C)Very Mild (RT)Moderate (90-110°C)
Primary Risk Catalyst poisoning / CostOver-alkylationIncomplete conversion

References

  • Wikipedia. Buchwald–Hartwig amination.[1] (Primary sources: Buchwald, S. L., & Hartwig, J. F.).[2] [Link][1]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] J. Org.[4] Chem. 1996, 61, 3849-3862.[4] (Cited via Master Organic Chemistry). [Link]

  • Ma, D., et al. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]

  • RSC Chemical Society Reviews. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Williamson Etherification of Ethyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026


-Alkylation of Phenolic Esters

Abstract

This guide details the experimental protocols for the Williamson etherification of ethyl 4-hydroxybenzoate (Ethylparaben). Unlike simple phenols, this substrate contains an ester moiety susceptible to hydrolysis (saponification) under aggressive basic conditions. This application note defines two validated workflows: a Standard Heterogeneous Method using potassium carbonate in acetone, and an Advanced Phase-Transfer Catalysis (PTC) method for difficult substrates. Emphasis is placed on chemoselectivity, preventing ester hydrolysis, and maximizing yield through rigorous process control.

Introduction & Chemical Context

Ethyl 4-hydroxybenzoate is a bifunctional scaffold widely used in the synthesis of liquid crystals, anesthetics, and UV absorbers. The transformation of its phenolic hydroxyl group into an ether (alkoxy group) significantly alters the molecule's lipophilicity (LogP) and solubility profile while retaining the ester functionality for subsequent derivatization.

Mechanistic Insight

The reaction proceeds via an


 mechanism.[1][2][3][4][5][6][7] The acidity of the phenolic proton (

) allows for deprotonation by weak bases.
  • The Challenge: The ester group is electrophilic. Use of strong nucleophilic bases (e.g., NaOH, NaOEt) or presence of water can lead to competitive hydrolysis of the ethyl ester to the carboxylic acid (saponification).

  • The Solution: Use of a non-nucleophilic, mild base (

    
    ) in an anhydrous polar aprotic solvent ensures chemoselective 
    
    
    
    -alkylation over ester hydrolysis.
Reaction Scheme & Mechanism

The following diagram illustrates the deprotonation equilibrium and the subsequent nucleophilic attack on the alkyl halide.

WilliamsonMechanism Substrate Ethyl 4-hydroxybenzoate (Phenol) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (K2CO3) Base->Intermediate TS Transition State (SN2 Backside Attack) Intermediate->TS + R-X SideProduct Side Reaction: Ester Hydrolysis Intermediate->SideProduct If H2O/OH⁻ present AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Product Ethyl 4-alkoxybenzoate (Ether) TS->Product -X⁻

Figure 1: Mechanistic pathway of Williamson etherification highlighting the critical phenoxide intermediate and potential hydrolysis side reaction.

Critical Parameters and Reagent Selection

ParameterRecommended ChoiceScientific Rationale
Base Potassium Carbonate (

)
Weak enough to avoid ester hydrolysis; strong enough to deprotonate phenol (

8.5). Anhydrous form is critical.
Solvent Acetone or AcetonitrilePolar aprotic solvents solvate the cation (

), leaving the phenoxide anion "naked" and more reactive. Acetone is easier to remove (bp 56°C).
Leaving Group Bromide (-Br) or Iodide (-I)Iodides react fastest. Chlorides are often too slow unless catalyzed by KI (Finkelstein condition).
Temperature Reflux (56–82°C)Provides activation energy for

without causing thermal degradation.
Stoichiometry 1.0 : 1.5 : 1.2 (Substrate:Base:RX)Excess base ensures complete deprotonation. Slight excess halide drives reaction to completion.

Experimental Protocols

Protocol A: Standard Heterogeneous Method (Acetone/ )

Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl).

Materials:

  • Ethyl 4-hydroxybenzoate (1.66 g, 10 mmol)

  • Alkyl Bromide (12 mmol, 1.2 eq)

  • 
    , anhydrous (2.07 g, 15 mmol, 1.5 eq)
    
  • Acetone, anhydrous (30 mL)

Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 4-hydroxybenzoate and anhydrous

    
     in acetone.
    
  • Stirring: Stir at room temperature for 15 minutes. Note: The solution may turn yellow, indicating phenoxide formation.

  • Addition: Add the Alkyl Bromide dropwise via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (bath temp ~60°C) for 4–8 hours.

    • Checkpoint: Monitor by TLC (See Section 5).

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the solid salts (

      
       and excess 
      
      
      
      ). Rinse the filter cake with cold acetone.
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude oil/solid.[2]

  • Purification:

    • Dissolve crude in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 10 mL) to remove unreacted phenol.

    • Wash with Brine (10 mL), dry over

      
      , and concentrate.
      
    • Recrystallize (if solid) from EtOH/Water or purify via silica column (Hexane/EtOAc).

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Unreactive halides or large-scale "Green" synthesis.

Materials:

  • Toluene (Solvent), 30% aq. NaOH (Base), TBAB (Tetrabutylammonium bromide, 5 mol% catalyst).

Procedure:

  • Dissolve Ethyl 4-hydroxybenzoate (10 mmol) and Alkyl Halide (12 mmol) in Toluene (20 mL).

  • Add TBAB (0.16 g, 0.5 mmol).

  • Add 30% NaOH solution (5 mL) carefully.

    • Note: Although NaOH is strong, the biphasic system protects the ester (in organic phase) from the base (in aqueous phase) to a significant degree, provided stirring is controlled and time is optimized.

  • Heat to 80°C with vigorous stirring for 4 hours.

  • Separate layers; wash organic layer with water and brine. Evaporate toluene.

Process Control & Troubleshooting

Monitoring Workflow

The following decision tree outlines the logic for monitoring reaction progress and troubleshooting common issues.

Workflow Start Start Reaction (Reflux) TLC TLC Check (2 hours) (Hexane:EtOAc 8:2) Start->TLC Decision1 Starting Material (SM) Visible? TLC->Decision1 Complete Reaction Complete Proceed to Workup Decision1->Complete No NewSpot New Spot at Baseline? (Acid Formation) Decision1->NewSpot Yes Incomplete Add 0.2 eq Alkyl Halide Continue Reflux NewSpot->Incomplete No (Only SM + Product) Hydrolysis CRITICAL FAILURE: Ester Hydrolysis Detected NewSpot->Hydrolysis Yes Action Action: Check Water Content Switch to Anhydrous Conditions Hydrolysis->Action

Figure 2: Logic flow for reaction monitoring and troubleshooting.

Analytical Data Interpretation
  • TLC: Ethyl 4-hydroxybenzoate is more polar (lower

    
    ) than the ether product.
    
    • Visualization: UV (254 nm) is primary. Stain with

      
       (Phenols turn purple; Product does not stain).
      
  • 1H NMR:

    • Disappearance: Phenolic -OH singlet (typically

      
       9.0–10.0 ppm).
      
    • Appearance: Alkoxy protons (e.g.,

      
       triplet around 
      
      
      
      4.0 ppm).

Safety and Sustainability (EHS)

  • Alkyl Halides: Many are lachrymators and potential alkylating agents (carcinogens). Handle in a fume hood.

  • Atom Economy: Protocol A generates potassium salts as waste. Protocol B (PTC) is greener as it utilizes catalytic transport and allows for easier solvent recovery.

  • Solvent: Acetone is a Class 3 solvent (low toxicity). Avoid DMF/DMAc where possible due to reprotoxicity and difficulty in removal.

References

  • Williamson, A. W. (1850).[1][3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][2][3][4][5][6][7] [Link]

  • PubChem. "Ethyl 4-hydroxybenzoate Compound Summary." National Library of Medicine. [Link][8]

Sources

Application Note: Orthogonal Analytical Characterization of Ethyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and QA/QC Professionals

Executive Summary & Scope

Ethyl 4-(benzylamino)benzoate (


), a secondary amine derivative of the local anesthetic benzocaine, serves as a critical intermediate in the synthesis of complex pharmaceuticals and as a tertiary/secondary amine synergist in photoinitiated polymerization. Because its synthesis typically involves the reductive amination of benzocaine with benzaldehyde or direct alkylation, the primary analytical challenge is differentiating the target molecule from unreacted starting materials, structural isomers, and over-alkylated byproducts (e.g., N,N-dibenzyl derivatives).

This guide outlines a self-validating analytical system utilizing High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure absolute structural and quantitative confidence.

The Causality of Method Selection (Orthogonal Strategy)

As analytical scientists, we must build workflows where no single technique is trusted in isolation. Every method chosen here serves a specific, interlocking purpose:

  • RP-HPLC-UV (Chromatographic Purity): The extended

    
    -conjugation from the aromatic ring through the ester and the secondary amine yields a strong chromophore. We monitor at 285 nm, the 
    
    
    
    for N-alkylated
    
    
    -aminobenzoates[1]. This ensures maximum sensitivity for the target while effectively detecting trace amounts of unreacted benzocaine, which elutes earlier due to its higher polarity.
  • LC-ESI-MS/MS (Exact Mass & Connectivity): Soft Electrospray Ionization (ESI) is selected because the secondary amine is highly basic and easily protonated. While HPLC provides bulk purity, MS/MS fragmentation confirms the presence of both the benzyl and ethyl ester moieties, ruling out isobaric impurities.

  • Multinuclear NMR (Regiochemistry & qNMR): NMR acts as the ultimate arbiter of the self-validating system. By comparing the integration of the benzyl methylene protons against the ethyl ester methyl protons, we establish an internal stoichiometric validation that confirms the exact molecular structure independently of chromatographic UV response factors[2].

Experimental Protocols

Sample Preparation & Handling

Note: N-alkylated anilines can be sensitive to prolonged light exposure. Handle solutions in amber vials.

  • For LC-MS/HPLC: Accurately weigh 1.0 mg of Ethyl 4-(benzylamino)benzoate. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 1:100 in the initial mobile phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid) to prevent solvent-front distortion.

  • For NMR: Dissolve 5.0–10.0 mg of the sample in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
Reversed-Phase HPLC-UV Purity Assay
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection: Photodiode Array (PDA), extracting at 285 nm.

Step-by-Step Gradient:

  • Equilibrate the column at 10% B.

  • Inject 2.0 µL of the prepared sample.

  • Ramp from 10% B to 90% B over 8.0 minutes. (Causality: The highly aqueous start ensures retention of polar unreacted [3], while the organic ramp elutes the lipophilic target and any highly retained N,N-dibenzyl impurities).

  • Hold at 90% B for 2.0 minutes to wash the column, then return to 10% B for 3.0 minutes to re-equilibrate.

High-Resolution LC-ESI-MS/MS
  • Ionization Mode: Positive ESI (

    
    ).
    
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): 20–30 eV for MS/MS fragmentation. (Causality: Formic acid is used in the mobile phase instead of Trifluoroacetic acid (TFA) because TFA severely suppresses positive ion formation in the ESI source).

Multinuclear NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Acquisition (

    
    ):  16 scans, 2-second relaxation delay (
    
    
    
    ), 30° pulse angle.
  • Acquisition (

    
    ):  512 scans, 2-second relaxation delay, proton-decoupled.
    (Causality: A 2-second relaxation delay ensures complete longitudinal relaxation (
    
    
    
    ) of the small molecule protons. This is critical for accurate quantitative integration).

Data Interpretation & Self-Validation

Summarized below are the expected quantitative spectral parameters for Ethyl 4-(benzylamino)benzoate.

Table 1: Expected NMR Spectral Assignments (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
1.35Triplet (t)3H-

-

(Ethyl ester)
4.30Quartet (q)2H-

-

(Ethyl ester)
4.40Singlet (s) or Doublet (d)2H-

-Ph (Benzyl methylene)
4.65Broad Singlet (br s)1H-NH - (Secondary amine)
6.55Doublet (d)2HAromatic (ortho to amine)
7.25 - 7.40Multiplet (m)5HAromatic (Benzyl ring)
7.85Doublet (d)2HAromatic (ortho to ester)
Table 2: Key MS/MS Fragmentation Ions
Exact Mass (m/z)Relative AbundanceFragment AssignmentDiagnostic Value
256.1333 100%

Confirms intact protonated molecule.
228.10 ~30%

Loss of ethylene; confirms ethyl ester presence.
210.09 ~15%

Loss of ethanol from the ester moiety.
91.05 ~80%

Tropylium ion; definitively confirms the benzyl group.
The Self-Validating QA Logic

The true power of this protocol lies in cross-verification.

  • Scenario A: If the HPLC shows >99% purity, but the

    
     NMR integration ratio of the benzyl methylene (
    
    
    
    4.40) to the ethyl methyl (
    
    
    1.35) is 1.5 : 3 instead of the theoretical 2 : 3 , this immediately flags a co-eluting impurity lacking a benzyl group (e.g., unreacted benzocaine) that the HPLC method failed to resolve.
  • Scenario B: If NMR integrations are perfect but LC-MS shows a significant secondary peak at m/z 346, it indicates trace N,N-dibenzyl impurity, whose aromatic protons were hidden under the primary benzyl multiplet in the NMR baseline.

Workflow Visualization

G Sample Ethyl 4-(benzylamino)benzoate Sample Pool HPLC RP-HPLC-UV (285 nm) Chromatographic Purity Sample->HPLC LCMS LC-ESI-MS/MS Exact Mass & Fragmentation Sample->LCMS NMR 1H & 13C NMR (CDCl3) Structural Connectivity Sample->NMR FTIR FTIR Spectroscopy Functional Group ID Sample->FTIR Validation Orthogonal Data Integration & Self-Validating QA HPLC->Validation Purity % LCMS->Validation [M+H]+ NMR->Validation Regiochemistry FTIR->Validation N-H / C=O

Caption: Orthogonal analytical workflow for Ethyl 4-(benzylamino)benzoate characterization, ensuring a self-validating QA system.

References

  • Organic Syntheses - Ethyl 4-aminobenzoate Synthesis and Spectral Baseline. Banik, B. K., et al. (2005). URL:[Link][3]

  • National Center for Biotechnology Information - PubChem Compound Summary for CID 319832, Ethyl 4-(methylamino)benzoate. URL:[Link][1]

Sources

Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Theoretical Framework

Benzoate derivatives—esters of benzoic acid—are ubiquitous structural motifs in medicinal chemistry, serving as active pharmaceutical ingredients (e.g., local anesthetics like benzocaine), prodrug linkers, and critical synthetic intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most definitive analytical technique for their structural elucidation and purity validation.

As an application scientist, it is crucial to understand not just where signals appear, but why they appear there. The spectral signatures of benzoates are governed by precise electronic and magnetic causalities:

  • Magnetic Anisotropy of the Carbonyl Group: In ¹H NMR, the defining feature of a benzoate is the pronounced downfield shift of the ortho protons (typically δ 7.9–8.1 ppm). When placed in an external magnetic field (

    
    ), the π-electrons of the ester carbonyl (C=O) circulate, generating an induced anisotropic magnetic field. The ortho protons physically reside within the deshielding cone of this induced field, exposing them to a higher effective magnetic field and increasing their resonance frequency.
    
  • Resonance (-M) and Inductive (-I) Effects: The ester moiety acts as an electron-withdrawing group (EWG). It depletes electron density from the aromatic ring—most significantly at the ortho and para positions—via resonance. This reduction in local electron density decreases diamagnetic shielding, further pushing these signals downfield [1].

  • Substituent Modulation: The addition of functional groups to the aromatic ring predictably modulates these shifts according to Hammett principles. Electron-donating groups (EDGs, e.g., -NH₂, -OH) replenish electron density, shifting ring protons upfield, while additional EWGs (e.g., -NO₂) exert additive deshielding effects.

Spectral Signatures: Quantitative Data Presentation

To facilitate rapid spectral interpretation and comparative analysis, the following tables summarize the empirical ¹H and ¹³C NMR chemical shifts for foundational benzoate derivatives.

Table 1: ¹H NMR Chemical Shifts of Representative Benzoates (in CDCl₃, 400 MHz)

CompoundOrtho Protons (δ, ppm)Meta Protons (δ, ppm)Para Proton (δ, ppm)Aliphatic Protons (δ, ppm)
Methyl benzoate 8.04 (d, 2H)7.43 (t, 2H)7.55 (t, 1H)3.91 (s, 3H, -OCH₃)
Ethyl benzoate 8.05 (d, 2H)7.42 (t, 2H)7.53 (t, 1H)4.37 (q, 2H, -OCH₂-), 1.39 (t, 3H, -CH₃)
Benzocaine (Ethyl 4-aminobenzoate)7.85 (d, 2H)6.62 (d, 2H)N/A (Substituted)4.31 (q, 2H), 1.35 (t, 3H), 4.05 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Chemical Shifts of Representative Benzoates (in CDCl₃, 100 MHz)

CompoundCarbonyl (C=O)C-ipsoC-orthoC-metaC-paraAliphatic Carbons
Methyl benzoate 167.1130.2129.6128.4132.952.1 (-OCH₃)
Ethyl benzoate 166.5130.6129.5128.3132.760.9 (-OCH₂-), 14.3 (-CH₃)
Benzocaine 166.8120.1131.5113.8150.860.3 (-OCH₂-), 14.5 (-CH₃)

Note: The carbonyl carbon consistently resonates near 166-167 ppm, serving as an anchor point for ¹³C assignment[3].

Experimental Protocol: High-Fidelity NMR Acquisition

This protocol is designed as a self-validating system . By incorporating internal referencing and strict environmental locking, the methodology ensures that every acquired spectrum is quantitatively reliable and immune to instrumental drift.

Step 1: Sample Preparation
  • Mass Requirements: Weigh 5–10 mg of the benzoate derivative for ¹H NMR. For ¹³C NMR, weigh 30–50 mg.

    • Causality: The higher mass is strictly required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (~1.1%) and its low gyromagnetic ratio (1/4th that of ¹H), which inherently limits signal sensitivity [2].

  • Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Checkpoint 1: CDCl₃ provides the deuterium lock signal to stabilize the magnetic field against drift during long acquisitions. TMS serves as the absolute zero reference (δ 0.00 ppm) to calibrate the chemical shift axis [4].

  • Filtration: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Removing undissolved particulates is critical; suspended solids distort magnetic field homogeneity, leading to broad, unresolvable peaks.

Step 2: Instrument Setup & Tuning
  • Locking: Lock the spectrometer to the deuterium resonance of CDCl₃.

  • Tuning and Matching (ATMA): Tune the probe to the specific Larmor frequencies of ¹H and ¹³C to maximize the efficiency of RF energy transfer between the probe coils and the sample.

  • Shimming: Optimize the Z-axis shim currents to achieve a perfectly homogenous magnetic field.

    • Validation Checkpoint 2: A successful shim is validated by observing the residual CHCl₃ solvent peak at δ 7.26 ppm. It must be a sharp, symmetrical singlet with a full-width at half-maximum (FWHM) of <1.0 Hz. If the peak is asymmetrical or broad, the data acquisition must not proceed.

Step 3: Data Acquisition Parameters
  • ¹H NMR: Utilize a standard single-pulse sequence (e.g., Bruker zg30). Set the spectral width to ~12 ppm. Acquire 16–64 scans with a relaxation delay (D1) of 1–2 seconds to ensure complete longitudinal magnetization recovery.

  • ¹³C NMR: Utilize a proton-decoupled pulse sequence (e.g., Bruker zgpg30) to collapse complex carbon-proton J-couplings into sharp singlets, artificially boosting the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). Set the spectral width to ~220 ppm. Acquire 512–1024 scans with a D1 of 2 seconds [4].

Step 4: Data Processing
  • Apply a Fourier Transform (FT) to convert the acquired Free Induction Decay (FID) from the time domain to the frequency domain.

  • Perform manual zero-order and first-order phase correction to ensure all peaks are purely absorptive (pointing upwards symmetrically).

  • Apply baseline correction and manually reference the TMS peak to exactly δ 0.00 ppm.

Workflow Visualization

NMR_Workflow cluster_acquisition 3. Data Acquisition SamplePrep 1. Sample Preparation (5-50 mg in 0.6 mL CDCl3 + TMS) InstrumentSetup 2. Instrument Setup (Lock, Tune, Match, Shim) SamplePrep->InstrumentSetup Acquisition1H 1H NMR (16-64 scans, zg30) InstrumentSetup->Acquisition1H Acquisition13C 13C NMR (512-1024 scans, zgpg30) InstrumentSetup->Acquisition13C Processing 4. Data Processing (FT, Phase/Baseline Correction) Acquisition1H->Processing Acquisition13C->Processing Analysis 5. Spectral Analysis (Integration & Chemical Shifts) Processing->Analysis

Fig 1: Step-by-step NMR workflow from sample preparation to structural analysis.

References

  • 1 - ResearchGate

  • 2 - Colorado State University

  • 3 - Doc Brown's Chemistry 4.4 - Benchchem

Sources

Application Note: FT-IR Spectroscopy for the Identification of Ethyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Scope and Significance

Ethyl 4-(benzylamino)benzoate is a structural derivative of benzocaine, distinguished by the


-alkylation of the primary amine with a benzyl group. This modification alters the molecule's lipophilicity and electronic properties, necessitating precise analytical characterization during drug development and quality control.

FT-IR spectroscopy provides a rapid, non-destructive fingerprinting technique essential for verifying the integrity of this compound. Unlike its parent compound (benzocaine), which presents primary amine features, Ethyl 4-(benzylamino)benzoate contains a secondary aromatic amine , a conjugated ester , and two distinct aromatic systems (a para-substituted benzoate ring and a monosubstituted benzyl ring).

Principles of Analysis

This protocol leverages the specific vibrational modes of these functional groups. Successful identification relies on detecting the shift from the doublet N-H stretch of primary amines to the singlet N-H stretch of secondary amines, alongside the characteristic out-of-plane (OOP) bending vibrations that differentiate the two aromatic ring substitution patterns.

Experimental Protocol

Instrumentation and Sampling

While KBr pellets are the traditional standard for resolution, Attenuated Total Reflectance (ATR) is the recommended industry standard for this workflow due to its reproducibility and minimal sample preparation.

  • Spectrometer: FT-IR with deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32–64 scans (to ensure high signal-to-noise ratio).

  • Spectral Range: 4000–600 cm⁻¹.

Step-by-Step Workflow

The following workflow ensures data integrity and minimizes atmospheric interference (CO₂, H₂O).

FTIR_Workflow Start Start: Instrument Warm-up (30 mins) Clean Clean Crystal (Isopropanol) Start->Clean Bkgrd Acquire Background (Air) Clean->Bkgrd Dry Surface Sample Sample Deposition (Cover Crystal) Bkgrd->Sample Press Apply Pressure (High Contact) Sample->Press Scan Acquire Sample Spectrum Press->Scan Process Post-Processing (ATR Correction) Scan->Process Process->Clean Next Sample

Figure 1: Optimized ATR-FTIR acquisition workflow for solid pharmaceutical powders.

Critical Validation Steps
  • Crystal Contact: Ensure the powder fully covers the "sweet spot" of the ATR crystal.[1] Apply maximum pressure (typically ~100 lbs force for diamond ATR) to remove air gaps, which appear as noise in the baseline.

  • Atmospheric Correction: Verify that the doublet CO₂ bands at 2350 cm⁻¹ are subtracted correctly. If negative peaks appear, the background is "fresher" than the sample scan; purge the system.

Spectral Analysis and Assignment

This section details the specific absorption bands for Ethyl 4-(benzylamino)benzoate. The analysis is divided into three critical regions: High Frequency (Functional Groups), Mid-Frequency (Double Bonds), and Low Frequency (Fingerprint/Substitution Patterns).

Region I: 4000–2500 cm⁻¹ (X-H Stretching)
  • Secondary Amine (N-H Stretch): Unlike benzocaine (primary amine), which shows a doublet (~3420, 3340 cm⁻¹), this molecule exhibits a single, sharp band typically around 3350–3400 cm⁻¹ . The N-H is attached to an aromatic ring, increasing the force constant slightly compared to aliphatic amines.

  • Aromatic C-H Stretch: Weak, multiple bands just above 3000 cm⁻¹ (3030–3080 cm⁻¹).

  • Aliphatic C-H Stretch: Distinct bands just below 3000 cm⁻¹ (2980–2850 cm⁻¹) arising from the ethyl ester group (

    
    ) and the benzylic methylene (
    
    
    
    ).
Region II: 1750–1500 cm⁻¹ (Double Bond Region)
  • Ester Carbonyl (C=O): The ester is conjugated to the aromatic ring. This conjugation lowers the frequency via resonance (single-bond character). Expect a strong band at 1680–1710 cm⁻¹ (lower than the typical 1735 cm⁻¹ of aliphatic esters).

  • Aromatic Ring Breathing (C=C): Two to three sharp bands in the 1600–1500 cm⁻¹ range.[2] The band near 1600 cm⁻¹ is often enhanced by conjugation with the amine and ester groups.

  • N-H Bend: Secondary amines lack the distinct "scissoring" band of primary amines.[3] A weak N-H bending mode may appear near 1510–1550 cm⁻¹, often overlapping with aromatic skeletal vibrations.

Region III: 1500–600 cm⁻¹ (Fingerprint & Substitution)

This region is definitive for distinguishing the specific substitution patterns of the two rings.

  • C-O Stretching: The ester group displays two characteristic bands:[4]

    • C-O-C (Acyl): Strong, broad band ~1270–1280 cm⁻¹ .

    • O-CH2 (Alkoxy): Strong band ~1100–1120 cm⁻¹ .

  • C-N Stretching: A strong band involving the aromatic carbon and nitrogen (Ar-N) appears near 1250–1340 cm⁻¹ .

  • Out-of-Plane (OOP) Bending - The "Fingerprint" Key:

    • Monosubstituted Ring (Benzyl): Look for two strong bands at ~750 cm⁻¹ and ~690–710 cm⁻¹ .

    • Para-substituted Ring (Benzoate): Look for a single strong band at ~830–850 cm⁻¹ . This confirms the 1,4-substitution pattern of the central ring.

Data Summary Table

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Value
Secondary Amine N-H Stretch3350 – 3400 Medium, SharpDistinguishes from primary amine (Benzocaine)
Aromatic Ring C-H Stretch3030 – 3080WeakConfirms aromaticity
Alkyl (Ethyl/Benzyl) C-H Stretch2980 – 2850MediumPresence of Ethyl/Benzyl chains
Conjugated Ester C=O[5][6][7][8][9] Stretch1680 – 1710 StrongConjugation to aromatic ring
Aromatic Ring C=C Stretch1600, 1580, 1500Medium-StrongSkeletal vibrations
Aromatic Amine C-N Stretch1250 – 1340StrongAr-NH linkage
Ester C-O Stretch1270 – 1280Strong"Acyl" C-O stretch
Para-Substitution C-H OOP Bend830 – 850 StrongIdentifies Benzoate ring pattern
Mono-Substitution C-H OOP Bend750 & 690-710 StrongIdentifies Benzyl ring pattern

Structural Visualization & Logic Map

The following diagram maps the chemical structure to the specific spectral regions, visualizing the causality of the peak assignments.

Spectral_Mapping cluster_0 Ethyl 4-(benzylamino)benzoate Structure Ester Ethyl Ester (-COOEt) Ring1 Benzoate Ring (Para-Substituted) Ester->Ring1 Conjugation Signal_CO C=O Stretch ~1680-1710 cm⁻¹ Ester->Signal_CO Amine Secondary Amine (-NH-) Ring1->Amine Ar-N Bond Signal_OOP_Para OOP Bend (Para) ~830-850 cm⁻¹ Ring1->Signal_OOP_Para Benzyl Benzyl Group (-CH2-Ph) Amine->Benzyl N-C Bond Signal_NH N-H Stretch (Single) ~3350-3400 cm⁻¹ Amine->Signal_NH Signal_OOP_Mono OOP Bend (Mono) ~750 & 700 cm⁻¹ Benzyl->Signal_OOP_Mono

Figure 2: Mapping functional groups to diagnostic IR signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Authoritative text on IR interpretation rules for aromatic amines and esters).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy Data. National Institute of Standards and Technology. Available at: [Link] (Standard reference for benzocaine and benzoate derivatives spectra).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[7] (Detailed protocols for polymer and organic powder analysis).

  • Agilent Technologies. (2023). ATR-FTIR Spectroscopy for Pharmaceutical Analysis. Available at: [Link] (General protocol grounding for ATR instrumentation).

Sources

The Strategic Utility of Ethyl 4-(benzylamino)benzoate in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 4-(benzylamino)benzoate, a secondary amine derivative of the widely used local anesthetic benzocaine, has emerged as a valuable and versatile building block. Its unique structural features, combining a nucleophilic secondary amine, an electron-withdrawing ester, and a modifiable aromatic core, offer a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of Ethyl 4-(benzylamino)benzoate, with a focus on its utility as a key intermediate in the development of novel pharmaceutical agents.

The strategic incorporation of the N-benzyl group not only serves as a protecting group for the amine but also introduces a lipophilic moiety that can influence the pharmacokinetic profile of target molecules. Furthermore, the ester functionality provides a convenient handle for hydrolysis, amidation, or reduction, enabling further diversification of the molecular scaffold. This application note will delve into the practical aspects of utilizing Ethyl 4-(benzylamino)benzoate, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use and for the characterization of its downstream products.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₂N/A
Molecular Weight 255.31 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Melting Point 69.5-72.5 °C[1][1]
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.N/A

Spectroscopic Data (Predicted and Analog-Based):

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in two distinct regions (due to the influence of the amino and ester groups), a singlet for the benzylic protons, and a broad singlet for the N-H proton.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the carbons of the ethyl group.

  • IR Spectroscopy (Analog-Based): The infrared spectrum of the related ethyl 4-aminobenzoate shows characteristic N-H stretching vibrations around 3424 and 3345 cm⁻¹, and a strong C=O stretching vibration for the ester at approximately 1685 cm⁻¹[2]. The presence of the N-benzyl group in the target molecule would likely shift the N-H stretch and introduce C-H stretching frequencies for the benzylic CH₂ group.

Synthesis of Ethyl 4-(benzylamino)benzoate: Protocols and Mechanistic Insights

The synthesis of Ethyl 4-(benzylamino)benzoate can be efficiently achieved through several established synthetic routes. The most common and practical approaches involve the N-alkylation of ethyl 4-aminobenzoate or the reductive amination of benzaldehyde with ethyl 4-aminobenzoate.

Method 1: Reductive Amination (One-Pot Procedure)

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This one-pot procedure involves the initial formation of a Schiff base (imine) intermediate from the reaction of ethyl 4-aminobenzoate and benzaldehyde, followed by its in-situ reduction to the corresponding secondary amine.

Reaction Scheme:

G cluster_0 Reductive Amination A Ethyl 4-aminobenzoate C [Imine Intermediate] A->C + B Benzaldehyde B->C D Ethyl 4-(benzylamino)benzoate C->D Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->C

Reductive amination of ethyl 4-aminobenzoate.

Protocol: One-Pot Reductive Amination of Ethyl 4-aminobenzoate with Benzaldehyde

This protocol is adapted from established procedures for reductive amination.

Materials:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-aminobenzoate and dissolve it in anhydrous DCM or DCE.

  • Add benzaldehyde to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride in portions to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 4-(benzylamino)benzoate.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides and does not reduce the starting aldehyde or the ester functionality.

  • Solvent: Anhydrous aprotic solvents like DCM or DCE are used to prevent the hydrolysis of the imine intermediate and the reducing agent.

  • Workup: The aqueous sodium bicarbonate quench neutralizes any remaining acid and byproducts. The brine wash helps to remove water from the organic layer.

Method 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of ethyl 4-aminobenzoate with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. This method is straightforward but can sometimes lead to over-alkylation (formation of the tertiary amine) if the reaction conditions are not carefully controlled.

Reaction Scheme:

G cluster_1 Direct N-Alkylation E Ethyl 4-aminobenzoate G Ethyl 4-(benzylamino)benzoate E->G + F Benzyl Bromide F->G Base Base (e.g., K₂CO₃) Base->E

Direct N-alkylation of ethyl 4-aminobenzoate.

Protocol: N-Alkylation of Ethyl 4-aminobenzoate with Benzyl Bromide

This protocol is based on general procedures for the N-alkylation of anilines.

Materials:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add ethyl 4-aminobenzoate, potassium carbonate, and acetonitrile or DMF.

  • Stir the suspension and add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A mild inorganic base like potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are suitable for this Sₙ2 reaction as they can dissolve the reactants and facilitate the nucleophilic attack.

  • Temperature: Heating is often necessary to increase the reaction rate, but excessive temperatures can promote side reactions.

Applications in Drug Development: A Gateway to Bioactive Molecules

Ethyl 4-(benzylamino)benzoate serves as a key intermediate in the synthesis of a variety of biologically active compounds. While its direct incorporation into a marketed drug is not prominently documented, its structural motif is present in numerous patented compounds with potential therapeutic applications. The 4-aminobenzoic acid backbone is a well-known pharmacophore, and the N-benzyl group can be a crucial element for receptor binding or can be a precursor to other functional groups.

Example Application: Synthesis of Novel Kinase Inhibitors

Derivatives of N-aryl-4-aminobenzoic acids have been explored as inhibitors of various protein kinases, which are key targets in cancer therapy. The general synthetic strategy often involves the initial preparation of an N-substituted ethyl 4-aminobenzoate derivative, followed by hydrolysis of the ester and subsequent amidation to generate a library of potential drug candidates.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor Library:

G cluster_2 Kinase Inhibitor Synthesis H Ethyl 4-(benzylamino)benzoate I 4-(Benzylamino)benzoic acid H->I Ester Hydrolysis J Amide Coupling with Diverse Amines I->J Activation K Kinase Inhibitor Library J->K

Synthetic workflow for a kinase inhibitor library.

This workflow highlights the strategic importance of Ethyl 4-(benzylamino)benzoate as a starting point for generating a diverse set of molecules for biological screening. The N-benzyl group can be retained in the final compounds or can be removed via hydrogenolysis to provide the free amine for further functionalization.

Conclusion and Future Perspectives

Ethyl 4-(benzylamino)benzoate is a readily accessible and highly versatile intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery and development. The synthetic protocols outlined in this guide provide a solid foundation for its preparation, and the discussion of its applications underscores its strategic value. As the demand for novel and complex bioactive molecules continues to grow, the importance of such adaptable building blocks will undoubtedly increase. Future research in this area may focus on the development of more sustainable and efficient synthetic methods for its preparation and the exploration of its utility in the synthesis of a wider range of therapeutic agents.

References

  • Ethyl 4-(benzoylamino)benzoate. PubChem. National Center for Biotechnology Information. [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. [Link]

  • Synthesis of ethyl 4-(butylamino)benzoate. (2017). ERP System. [Link]

  • Willson, F. G., & Wheeler, T. S. (n.d.). BENZYLANILINE. Organic Syntheses. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Synthesis of ethyl 4-(6-phenylhexylamino)benzoate. PrepChem. [Link]

Sources

Recrystallization techniques for purifying crude Ethyl 4-(benzylamino)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization of Ethyl 4-(benzylamino)benzoate

Abstract

This application note details the optimized protocol for the purification of crude Ethyl 4-(benzylamino)benzoate (an intermediate in the synthesis of local anesthetics and UV absorbers) via recrystallization. The crude material, typically synthesized via the reductive amination of benzocaine (ethyl 4-aminobenzoate) with benzaldehyde, often contains unreacted starting materials, benzyl alcohol byproducts, and inorganic salts. This guide provides a scalable, step-by-step methodology using a single-solvent or binary-solvent system to achieve >99% purity suitable for pharmaceutical applications.

Introduction & Chemical Context

Ethyl 4-(benzylamino)benzoate is a secondary aromatic amine ester. Its purification presents specific challenges due to the structural similarity between the product and the starting material (benzocaine). Both are amino-benzoate esters with similar solubility profiles in organic solvents.

  • Target Molecule: Ethyl 4-(benzylamino)benzoate

  • Primary Impurities:

    • Benzocaine (Starting Material): Primary amine, slightly more polar.

    • Bis-benzylated byproduct: Tertiary amine, significantly more lipophilic (less likely in controlled reductive amination).

    • Benzaldehyde/Benzyl Alcohol: Liquid impurities from the reductive amination reagents.

    • Inorganic Salts: Boron or metal residues from reducing agents (e.g., NaBH(OAc)₃, NaBH₄).

Purification Strategy: The protocol leverages the differential solubility of the secondary amine product versus the primary amine starting material and non-polar byproducts. We utilize Ethanol (95%) as the primary solvent due to its ability to dissolve the ester at high temperatures while promoting crystallization upon cooling, effectively rejecting the more soluble benzocaine and liquid impurities into the mother liquor.

Pre-Recrystallization Characterization

Before initiating recrystallization, characterize the crude solid to establish a baseline.

ParameterMethodAcceptance Criteria for Recrystallization
Appearance VisualOff-white to pale yellow solid/powder.
Purity (TLC) Silica Gel 60 F₂₅₄Main spot visible. Impurities <10% by visual intensity.
Melting Point Capillary (DSC optional)Broad range (indicating impurity). Target MP: ~80-95°C (Literature dependent).
Solubility Check Test TubeSoluble in hot EtOH; insoluble/sparingly soluble in cold water.

TLC Mobile Phase Recommendation:

  • System: Hexanes : Ethyl Acetate (3:1 v/v)

  • Visualization: UV (254 nm) or Iodine Stain.

  • Rf Values (Approx.):

    • Bis-benzylated (Highest Rf)

    • Ethyl 4-(benzylamino)benzoate (Target, Mid Rf)

    • Benzocaine (Lower Rf)

Solvent Selection Strategy

The choice of solvent is critical for yield and purity.[1]

  • Option A: Ethanol (95%) - Recommended

    • Pros: Excellent solubility gradient; environmentally benign (Class 3 solvent); effectively removes inorganic salts (insoluble in hot EtOH).

    • Cons: Yield may be moderate if too much solvent is used.

  • Option B: Ethanol/Water (Binary System)

    • Pros: Higher yield (antisolvent effect).

    • Cons: Risk of "oiling out" if water is added too quickly; less effective at removing polar impurities.

Detailed Protocol: Ethanol Recrystallization

Step 1: Dissolution
  • Place the crude Ethyl 4-(benzylamino)benzoate (e.g., 10.0 g) in a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar and place on a hot plate/stirrer.

  • Add Ethanol (95%) in small portions (start with ~3 mL per gram of solid).

  • Heat the mixture to near-boiling (approx. 75-78°C) with gentle stirring.

    • Critical Note: Do not boil dryness. If the solid does not dissolve, add more ethanol in 1-2 mL increments until a clear solution is obtained.

    • Observation: If the solution remains cloudy due to inorganic salts (borates/salts), proceed to Step 2 immediately.

Step 2: Hot Filtration (Removal of Insoluble Impurities)

Perform this step only if insoluble particles (catalyst, salts) are visible.

  • Pre-heat a glass funnel and fluted filter paper with hot ethanol.

  • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

    • Why? Prevents premature crystallization on the filter paper.

  • Rinse the filter paper with 2-3 mL of hot ethanol to recover residual product.

Step 3: Crystallization
  • Remove the flask from the heat source.

  • Allow the solution to cool to room temperature slowly (over 30-60 minutes).

    • Mechanism:[2][3] Slow cooling promotes the formation of pure, well-defined crystal lattices, excluding impurities.

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.

    • Troubleshooting: If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.

Step 4: Isolation and Washing
  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold Ethanol (0°C) or a 1:1 Cold Ethanol/Water mixture (2 x 5 mL).

    • Caution: Do not use hot solvent for washing; it will dissolve the product.

  • Apply vacuum for 5-10 minutes to remove excess solvent.

Step 5: Drying
  • Transfer the crystals to a watch glass or drying dish.

  • Dry in a vacuum oven at 40-50°C for 4-6 hours, or air dry overnight in a dust-free environment.

  • Measure the final mass and calculate the percent recovery.

Process Workflow Diagram

RecrystallizationWorkflow Start Crude Ethyl 4-(benzylamino)benzoate Dissolve Dissolve in Hot Ethanol (75°C) (Min. Volume) Start->Dissolve Check Insolubles Present? Dissolve->Check Filter Hot Filtration (Remove Salts/Pd-C) Check->Filter Yes CoolRT Slow Cool to Room Temp (Crystal Nucleation) Check->CoolRT No Filter->CoolRT CoolIce Ice Bath (0-4°C) (Maximize Yield) CoolRT->CoolIce Collect Vacuum Filtration CoolIce->Collect Wash Wash with Cold EtOH Collect->Wash Dry Dry (Vac Oven 40°C) Wash->Dry QC QC Analysis (MP, HPLC, NMR) Dry->QC

Caption: Figure 1. Decision tree and workflow for the recrystallization of Ethyl 4-(benzylamino)benzoate.

Troubleshooting & Optimization

ProblemPotential CauseCorrective Action
Oiling Out Product separates as a liquid oil instead of crystals.Re-heat to dissolve.[1][3] Add a seed crystal at the cloud point. Slow down the cooling rate. Add a small amount of compatible co-solvent (e.g., Ethyl Acetate).
Low Yield Too much solvent used during dissolution.Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling (Second Crop).
Impure Product Cooling was too rapid; impurities trapped in lattice.Recrystallize again. Ensure slow cooling to room temperature before icing.
Colored Impurities Oxidation byproducts or residual starting material.Add Activated Carbon (Charcoal) during the hot dissolution step (Step 1), stir for 5 mins, then perform Hot Filtration (Step 2).

Quality Control (Post-Purification)

Verify the success of the protocol using the following metrics:

  • Melting Point: Sharp range (e.g., 2-3°C range). Compare to literature or standard.

  • 1H NMR (CDCl₃): Check for the disappearance of the aldehyde peak (~10 ppm) and the integration of the benzyl CH₂ (~4.3-4.4 ppm) vs. the ethyl ester signals.

  • HPLC: Purity >99% (Area %).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

  • Furniss, B. S., et al. (1989). Recrystallization Techniques. In Vogel's Textbook of Practical Organic Chemistry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2333, Benzocaine (Ethyl 4-aminobenzoate). Retrieved from [Link]

  • Organic Syntheses. (1928). Benzocaine Synthesis and Purification. Org. Synth. 1928, 8, 10. Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Procedure. Link

Sources

Application Notes and Protocols: The Versatility of N-Substituted Ethyl 4-Aminobenzoates in Material Science

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of material science, the quest for novel molecules with tunable properties is perpetual. Among the vast array of organic compounds, N-substituted derivatives of ethyl 4-aminobenzoate represent a versatile class of materials with significant, albeit sometimes niche, applications. While direct research on Ethyl 4-(benzylamino)benzoate in material science is not extensively documented in peer-reviewed literature, the broader family of N-substituted ethyl 4-aminobenzoates offers a rich landscape of functionality. This guide provides an in-depth exploration of these applications, moving from the foundational synthesis to specific, high-impact use-cases, thereby offering researchers and developers a comprehensive technical resource.

The core structure, a benzene ring with an ethyl ester and an amino group in the para positions, provides a chemically robust and electronically versatile scaffold. The substitution on the nitrogen atom is the critical determinant of the final properties, allowing for molecular engineering to tailor the compound for specific applications, including polymer stabilization, corrosion inhibition, photopolymerization, and nonlinear optics.

Foundational Synthesis: Accessing the Ethyl 4-Aminobenzoate Scaffold

The journey into the applications of N-substituted ethyl 4-aminobenzoates begins with the synthesis of the parent compound or its precursors. A common and reliable method is the reduction of ethyl 4-nitrobenzoate.

Protocol 1: Synthesis of Ethyl 4-Aminobenzoate via Catalytic Hydrogenation

This protocol outlines a standard laboratory procedure for the synthesis of ethyl p-aminobenzoate, a crucial precursor.[1]

Materials:

  • Ethyl p-nitrobenzoate

  • 95% Ethanol

  • Platinum oxide catalyst

  • Hydrogen gas source

  • Catalytic reduction apparatus

  • Filtration setup

  • Rotary evaporator

  • Ether for recrystallization

Procedure:

  • Reaction Setup: In a reaction bottle suitable for catalytic hydrogenation, dissolve ethyl p-nitrobenzoate (0.1 mole, 19.5 g) in 150 mL of 95% ethanol.

  • Catalyst Addition: Carefully add 0.2 g of platinum oxide catalyst to the solution.

  • Hydrogenation: Secure the reaction bottle in the catalytic reduction apparatus. Purge the system with hydrogen and then shake the mixture under a hydrogen atmosphere until three molecular equivalents of hydrogen have been absorbed. This typically takes around 7-10 minutes.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture to remove the platinum catalyst.

  • Solvent Evaporation: Remove the ethanol from the filtrate using a rotary evaporator.

  • Purification: Recrystallize the resulting crude ethyl p-aminobenzoate from approximately 40 mL of ether to yield a purified product with a melting point of 89–90°C. The expected yield is between 91–100%.

Causality and Insights: Catalytic hydrogenation is preferred for its high efficiency and clean conversion. The choice of platinum oxide as a catalyst is due to its high activity for the reduction of aromatic nitro groups. The reaction is monitored by the uptake of hydrogen, providing a clear endpoint.

Application in Polymer Science: UV Stabilization

Derivatives of ethyl 4-aminobenzoate, such as Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, serve as effective UV absorbers, protecting polymers from photodegradation.[2][3][4][5]

Mechanism of UV Absorption

These compounds function by absorbing harmful UV radiation and dissipating the energy as harmless heat through a process of reversible intramolecular proton transfer.[2] This prevents the UV rays from initiating degradation pathways like chain scission and cross-linking within the polymer matrix, thus preserving the material's mechanical properties and appearance.[2][4]

UV_Stabilization_Mechanism UV UV Photon (290-400nm) Polymer Polymer Matrix UV->Polymer Direct Absorption (if no absorber) UV_Absorber Ethyl 4-aminobenzoate Derivative UV->UV_Absorber Absorption Degradation Polymer Degradation (Chain Scission, Cross-linking) Polymer->Degradation Photodegradation Excited_State Excited State (Unstable) UV_Absorber->Excited_State Excitation Excited_State->UV_Absorber Relaxation Heat Heat (Thermal Energy) Excited_State->Heat Energy Dissipation

Caption: Mechanism of UV absorption by an ethyl 4-aminobenzoate derivative.

Protocol 2: Incorporation of a UV Absorber into a Polyurethane Coating

This protocol provides a general method for incorporating a UV stabilizer into a two-component polyurethane coating.

Materials:

  • Polyol resin

  • Isocyanate hardener

  • Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (or similar UV absorber)

  • Suitable solvent (e.g., xylene, ethyl acetate)

  • Mixing vessel and mechanical stirrer

  • Substrate for coating (e.g., wood, metal)

Procedure:

  • Preparation of Component A: In a mixing vessel, add the polyol resin and the appropriate amount of solvent.

  • Dissolution of UV Absorber: While stirring, add the Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate to Component A. The typical loading level is 0.5-2.0% by weight of the total resin solids. Continue stirring until the absorber is completely dissolved.

  • Preparation of the Coating: Just before application, add the isocyanate hardener (Component B) to Component A according to the manufacturer's recommended mixing ratio.

  • Mixing: Stir the mixture thoroughly for 2-3 minutes to ensure homogeneity.

  • Application: Apply the coating to the substrate using a suitable method (e.g., spraying, brushing).

  • Curing: Allow the coating to cure under the conditions specified by the resin manufacturer.

Self-Validating System: The effectiveness of the UV absorber can be validated through accelerated weathering tests (e.g., QUV testing) where the coated substrate is exposed to intense UV radiation and moisture cycles. The performance is assessed by measuring changes in color, gloss, and mechanical properties over time compared to a control sample without the UV absorber.

Application in Corrosion Inhibition

Schiff bases derived from ethyl 4-aminobenzoate have emerged as promising corrosion inhibitors for mild steel, particularly in acidic environments.[6][7] A notable example is ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB).

Mechanism of Corrosion Inhibition

These molecules inhibit corrosion by adsorbing onto the metal surface.[6] The presence of heteroatoms like nitrogen and oxygen, along with the planar structure of the molecule, facilitates strong adsorption.[6][7] This forms a protective barrier that isolates the metal from the corrosive medium. The adsorption is often a result of chemisorption, as indicated by highly negative adsorption energies.[6][7]

Corrosion_Inhibition_Workflow cluster_synthesis Inhibitor Preparation cluster_testing Corrosion Testing cluster_analysis Analysis & Validation Synth Synthesize EMAB from Ethyl 4-aminobenzoate and 2-hydroxy-4-methoxybenzaldehyde Add_Inhibitor Add EMAB to Medium (Varying Concentrations) Synth->Add_Inhibitor Prepare_Steel Prepare Mild Steel Coupons Immersion Immerse Coupons Prepare_Steel->Immersion Corrosive_Medium Prepare Corrosive Medium (e.g., 1M HCl) Corrosive_Medium->Add_Inhibitor Add_Inhibitor->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) Immersion->EIS PDP Potentiodynamic Polarization (PDP) Immersion->PDP Surface_Analysis Surface Analysis (SEM, AFM) Immersion->Surface_Analysis Calc_Efficiency Calculate Inhibition Efficiency (IE%) Weight_Loss->Calc_Efficiency EIS->Calc_Efficiency Adsorption_Isotherm Determine Adsorption Isotherm PDP->Adsorption_Isotherm

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Protocol 3: Evaluation of Corrosion Inhibition Efficiency

This protocol describes the weight loss method for assessing the performance of a corrosion inhibitor.

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB)

  • Acetone, distilled water

  • Analytical balance

  • Water bath or thermostat

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Inhibitor Solution: Prepare solutions of the corrosive medium containing various concentrations of the inhibitor (e.g., 100, 200, 300, 400 ppm). Also, prepare a blank solution without the inhibitor.

  • Immersion: Immerse one coupon in each of the test solutions, ensuring they are fully submerged. Maintain a constant temperature (e.g., 303 K) for a specified period (e.g., 6 hours).

  • Final Weighing: After the immersion period, remove the coupons, wash them with distilled water, dry, and reweigh them.

  • Calculation: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Quantitative Data Summary

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (g/cm²h)Inhibition Efficiency (%)
0 (Blank)ValueValue-
100ValueValueValue
200ValueValueValue
300ValueValueValue
400ValueValueValue
Note: Values are placeholders and should be replaced with experimental data.

Application in Photopolymerization

Ethyl 4-(dimethylamino)benzoate (EDAB) is a widely used tertiary amine synergist in photopolymerization, particularly in systems initiated by Type II photoinitiators like camphorquinone.[8][9]

Mechanism of Action

In a Type II photoinitiating system, the photoinitiator (e.g., camphorquinone) absorbs light and enters an excited triplet state. It cannot, however, efficiently generate free radicals on its own. The excited photoinitiator then interacts with the co-initiator (EDAB). An electron is transferred from the amine to the excited ketone, followed by a proton transfer.[8] This process generates an α-amino radical, which is the primary species that initiates the polymerization of monomers like acrylates.[9] This mechanism also helps to mitigate oxygen inhibition, a common issue in free-radical polymerization.[8]

Protocol 4: Preparation of a Photocurable Acrylate Resin

This protocol outlines the preparation of a simple photocurable resin for applications like dental composites or coatings.

Materials:

  • Monomer blend (e.g., Bis-GMA/TEGDMA 70/30 wt%)

  • Camphorquinone (CQ)

  • Ethyl 4-(dimethylamino)benzoate (EDAB)

  • Inert filler (e.g., silanized silica), optional

  • Amber glass vial

  • Dental curing light (λ ≈ 470 nm)

Procedure:

  • Initiator System Preparation: In an amber glass vial, dissolve camphorquinone (e.g., 0.5 wt%) and EDAB (e.g., 1.0 wt%) in the monomer blend. The ratio of CQ to EDAB is often optimized for specific systems but is typically around 1:2.

  • Homogenization: Mix the components thoroughly in the dark until a homogenous, clear liquid is obtained. If using a filler, add it at this stage and mix to a paste-like consistency.

  • Curing: Place a sample of the resin on a suitable surface and expose it to a dental curing light for a specified time (e.g., 20-40 seconds).

  • Verification of Cure: The degree of conversion can be determined using techniques like Fourier-transform infrared spectroscopy (FTIR) by monitoring the decrease in the C=C absorption peak at approximately 1638 cm⁻¹.

Application in Nonlinear Optical (NLO) Materials

Schiff bases derived from ethyl 4-aminobenzoate have been investigated for their second and third-order nonlinear optical (NLO) properties.[10][11] These materials are of interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion.[11]

The NLO response in these molecules arises from their donor-π-acceptor (D-π-A) structure. The ethyl 4-aminobenzoate moiety can act as part of the π-conjugated bridge and the terminal acceptor group, while the substituent on the nitrogen can be varied to include strong donor groups to enhance the NLO properties.[11] Computational studies using Density Functional Theory (DFT) have shown that these molecules can possess significantly larger hyperpolarizabilities than prototypical NLO molecules like para-nitroaniline.[11]

Conclusion

The N-substituted ethyl 4-aminobenzoate framework is a testament to the power of molecular design in material science. By modifying the substituent on the amino group, a single core structure can be adapted to perform diverse functions. From protecting polymers against UV degradation and preventing corrosion of metals to initiating polymerization with light and enabling advanced optical applications, these compounds offer a wide-ranging utility. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers looking to harness the potential of this versatile chemical family.

References

  • UV Absorbers - MPI Chemie. [Link]

  • Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel - PMC. [Link]

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. [Link]

  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate - MDPI. [Link]

  • Ethyl-4-dimethylaminobenzoate (EDAB) - Hampford Research Inc. [Link]

  • Synthesis, DFT calculations and optical nonlinear properties of two derived Schiff base compounds from ethyl-4-amino benzoate. [Link]

  • (PDF) Computational Investigation of Anticorrosion Properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl) Methyleneamino] Benzoate and Its Pyrrole Substituted Variant on mild steel - ResearchGate. [Link]

  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - PMC. [Link]

  • Ethyl‐4‐(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base | Request PDF - ResearchGate. [Link]

  • Synthesis of ethyl 4-(butylamino)benzoate - 2017 ERP System. [Link]

  • UV STABILIZER(UV STABİLİZATÖR) |. [Link]

  • Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing). [Link]

  • A. Aromatic Hydrocarbons A29. Ethyl 4-(dimethylamino)benzoate - PhotochemCAD. [Link]

  • The Critical Role of Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate in Enhancing UV Resistance of Polymers - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • UV Absorbers for Polymer Protection - Performance Additives. [Link]

  • Photophysical properties of ethyl... | Download Scientific Diagram - ResearchGate. [Link]

  • Compound ethyl 4-{[4-(benzylamino)-2-oxo-2H-1-benzopyran-3-yl]sulfamoyl}benzoate -... [Link]

  • Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem - NIH. [Link]

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. [Link]

  • Absorbance for ethyl-4-dimethylamino benzoate (EDAB) amine in the UV-B... | Download Scientific Diagram - ResearchGate. [Link]

  • Polymer Chemistry - RSC Publishing. [Link]

  • Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore - MDPI. [Link]

  • Ethyl 4-(dimethylamino)benzoate, ≥99% 10287-53-3 - Laboratory Chemicals. [Link]

  • Using Ethyl-4-Amino Benzoate to prepare and analytical studies of Two New Azo Compounds | Journal of Kufa for Chemical Sciences. [Link]

  • Ethyl 4-(dibenzoylamino)benzoate | C23H19NO4 | CID 232013 - PubChem. [Link]

  • MOLECULAR MATERIALS FOR NONLINEAR OPTICS - Johns Hopkins University Applied Physics Laboratory. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purity Protocols for Ethyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-BZA-PURITY Status: Active Support Tier: Level 3 (Senior Application Scientist)

Overview

Welcome to the technical support hub for Ethyl 4-(benzylamino)benzoate . This guide addresses the specific challenges in synthesizing and purifying this secondary amine, typically derived from the reductive amination of benzocaine (ethyl 4-aminobenzoate) with benzaldehyde.

The protocols below prioritize Scientific Integrity and Reproducibility . We do not offer generic advice; we provide causal explanations for why impurities form and self-validating methods to remove them.

Module 1: Diagnostic Hub (Identification)
Q: My HPLC trace shows a significant peak eluting after my target compound. What is this impurity?

A: This is almost certainly the tertiary amine: Ethyl 4-(dibenzylamino)benzoate .

  • The Mechanism: During reductive amination, the secondary amine (your target) is more nucleophilic than the starting primary amine (benzocaine) due to the inductive electron-donating effect of the benzyl group. If the reaction is allowed to proceed too long, or if benzaldehyde is in excess, the target molecule attacks a second equivalent of benzaldehyde.

  • Verification:

    • HPLC: On a C18 reverse-phase column, the dibenzyl impurity is significantly more lipophilic (non-polar) than the mono-benzyl target, leading to a longer retention time.

    • TLC: In 20% Ethyl Acetate/Hexane, the dibenzyl species will have the highest

      
       value, followed by the mono-benzyl target, with unreacted benzocaine near the baseline.
      
Q: I see a persistent "oily" residue in my crude solid that smells faintly sweet/floral. It won't crystallize.

A: This indicates contamination with Benzyl Alcohol .

  • The Cause: Reductive amination reagents (like NaBH

    
     or NaBH
    
    
    
    CN) are not perfectly chemoselective. They will reduce some of the excess benzaldehyde directly to benzyl alcohol before it can form the imine with benzocaine.
  • The Fix: Benzyl alcohol is a high-boiling liquid (

    
    C). It acts as a solvent, preventing your product from crystallizing. It cannot be removed by simple rotary evaporation. See Protocol B below for removal.
    
Q: How do I distinguish unreacted Benzocaine from my Target using NMR?

A: Focus on the methylene protons .

CompoundDiagnostic Signal (

H-NMR, CDCl

)
Multiplicity
Benzocaine (Start)

~4.0 - 4.2 ppm (NH

)
Broad Singlet
Target (Mono-benzyl)

~4.3 - 4.4 ppm (N-CH

-Ph)
Doublet (becomes singlet with D

O shake)
Impurity (Di-benzyl)

~4.6 - 4.7 ppm (N-(CH

-Ph)

)
Singlet (Integrated area doubles)
Module 2: Purification Protocols (Removal)
Protocol A: Selective Recrystallization (Removing Benzocaine & Dibenzyl Species)

Use this when the crude purity is >85%.

Logic: The target molecule has a solubility profile distinct from the highly polar starting material and the highly non-polar dibenzyl impurity. We use a solvent pair where the target is marginally soluble at room temperature but soluble at reflux.

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (Abs.) .

  • Nucleation: Remove from heat. Add warm Water dropwise until the solution turns slightly turbid (cloud point).

  • Clarification: Add one drop of Ethanol to clear the turbidity.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps the dibenzyl impurity.

  • Filtration: Filter the white needles. Wash with cold 50:50 EtOH:Water.[1]

  • Validation: Check the filtrate by TLC. The filtrate should contain the majority of the unreacted benzocaine (more soluble in water-rich mix) and the oily dibenzyl impurities.

Protocol B: The "Bisulfite Wash" (Removing Benzyl Alcohol/Aldehyde)

Use this immediately after the reaction workup, before attempting crystallization.

Logic: Benzyl alcohol and unreacted benzaldehyde are neutral organics. However, benzaldehyde forms a water-soluble adduct with sodium bisulfite. Benzyl alcohol is best removed via rigorous drying or hexane trituration.

  • Dissolve the crude reaction residue in Ethyl Acetate.

  • Wash 1: 10% Aqueous Sodium Bisulfite (

    
    ). Removes unreacted benzaldehyde.
    
  • Wash 2: Water.[1][2]

  • Wash 3: Brine.

  • Trituration: Evaporate the Ethyl Acetate. If the residue is oily (Benzyl alcohol), add Hexane and sonicate. The target amine should solidify, while benzyl alcohol remains in the hexane supernatant. Decant the hexane.

Module 3: Visualizing the Purity Pathways
Figure 1: Impurity Formation Pathway

Understanding where the impurities come from is the first step to preventing them.

ImpurityPathway Start Benzocaine (Primary Amine) Imine Imine Intermediate Start->Imine Condensation Reagent Benzaldehyde + Reductant Reagent->Imine Impurity2 Benzyl Alcohol (Side Product) Reagent->Impurity2 Direct Reduction Target Ethyl 4-(benzylamino)benzoate (Target Secondary Amine) Imine->Target Reduction Impurity1 Dibenzyl Impurity (Tertiary Amine) Target->Impurity1 Over-alkylation (Excess Aldehyde)

Caption: Reaction pathway showing the critical bifurcation where the target molecule can react further to form the dibenzylated impurity.

Figure 2: Purification Decision Tree

Follow this logic flow to select the correct purification method.

PurificationTree Input Crude Reaction Mixture Check1 Is the product an Oil or Solid? Input->Check1 ActionOil Triturate with Hexane (Remove Benzyl Alcohol) Check1->ActionOil Oily/Sticky Check2 TLC/HPLC Profile: Major Impurity? Check1->Check2 Solid ActionOil->Check2 ImpurityPolar Unreacted Benzocaine (Polar) Check2->ImpurityPolar Lower Rf ImpurityNonPolar Dibenzyl Species (Non-Polar) Check2->ImpurityNonPolar Higher Rf MethodA Recrystallization (Ethanol/Water) ImpurityPolar->MethodA Best Method ImpurityNonPolar->MethodA Alternative (Lossy) MethodB Column Chromatography (Gradient: 5% -> 20% EtOAc/Hex) ImpurityNonPolar->MethodB Best Method

Caption: Decision matrix for selecting purification technique based on physical state and impurity polarity.

References
  • Banik, B. K., et al. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses. Link (Demonstrates standard workup for benzocaine derivatives).

  • Meinertz, J. R., et al. (1999).[3] Liquid chromatographic determination of benzocaine and N-acetylbenzocaine. Journal of Chromatography A. Link (Establishes HPLC retention logic for N-substituted benzocaine derivatives).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2337, Benzocaine. PubChem.[1][4][5] Link (Source for physical properties and solubility data).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link (The authoritative mechanism for reductive amination side-products).

Sources

Preventing side reactions during the amidation of 4-aminobenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amidation of 4-aminobenzoic acid (4-ABA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet challenging reaction. Due to its bifunctional nature, 4-ABA presents unique challenges, primarily the propensity for side reactions that can significantly impact yield and purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you achieve successful and reproducible outcomes.

Understanding the Core Challenge: The Bifunctional Nature of 4-Aminobenzoic Acid

4-Aminobenzoic acid possesses both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). This duality is the primary source of complications in amidation reactions, as it can lead to self-polymerization where 4-ABA molecules react with each other.[1] Therefore, a successful amidation strategy hinges on selectively activating the carboxylic acid for reaction with a desired amine while preventing the amino group of another 4-ABA molecule from participating in the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amidation of 4-aminobenzoic acid, providing potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Amide

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by TLC, LC-MS) shows primarily unreacted 4-aminobenzoic acid and the starting amine.

  • A significant amount of a high molecular weight, insoluble material is observed.

Probable Causes & Solutions:

Cause Explanation Solution
Self-Polymerization of 4-ABA The amino group of one 4-ABA molecule attacks the activated carboxylic acid of another, leading to polyamide formation.[1] This is often the most significant side reaction.Protect the amino group of 4-ABA before activating the carboxylic acid. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[2][3] The choice of protecting group will depend on the overall synthetic strategy and the stability of your compounds to the deprotection conditions.[4]
Inefficient Carboxylic Acid Activation The coupling reagent may be ineffective, degraded, or used in insufficient quantity. For amidation to occur, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[5]- Choose an appropriate coupling reagent. For challenging amidations, stronger reagents like HATU or HBTU may be more effective than standard carbodiimides like EDC or DCC.[6][7][8][9] - Use fresh, high-quality coupling reagents. Many are moisture-sensitive. - Ensure correct stoichiometry. Typically, 1.1-1.5 equivalents of the coupling reagent are used.[10]
Poor Nucleophilicity of the Amine Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles, reacting slowly or not at all.[10]- Increase the reaction temperature. - Use a more potent coupling reagent to increase the electrophilicity of the activated 4-ABA. - Consider a different synthetic route if the amine is particularly unreactive.
Inadequate Base A non-nucleophilic base is often required to neutralize acidic byproducts and deprotonate the amine if it's used as a salt.[9][10]- Use a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). - Ensure sufficient equivalents of the base are used to neutralize all acidic species.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the desired product and starting materials.

  • Difficulty in purifying the final product.

Probable Causes & Solutions:

Byproduct Explanation Prevention & Mitigation
N-Acylurea This is a common byproduct when using carbodiimide coupling reagents (e.g., DCC, EDC). The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[9]- Add an activating agent such as 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement.[8][9] - Use a non-carbodiimide coupling reagent like HATU, PyBOP, or COMU.[6][7][8]
Ester Formation If the reaction is carried out in an alcohol solvent, the alcohol can compete with the amine in attacking the activated carboxylic acid, leading to the formation of an ester.- Use a non-nucleophilic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.
Racemization If the amine or the carboxylic acid contains a chiral center, the harsh conditions of some coupling methods can lead to a loss of stereochemical integrity.[6][7]- Use coupling reagents known for low racemization , such as COMU or HATU, often in combination with an additive like HOBt.[7][8] - Maintain a low reaction temperature.

dot

Sources

Technical Support Center: High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Broad and Poorly Resolved Signals

Introduction

Welcome to the High-Resolution NMR Support Hub. Broad signals in NMR are rarely random; they are deterministic symptoms of specific physical or chemical phenomena.

As researchers, we often default to "shimming harder," but this is inefficient. To resolve a broad peak, you must first diagnose the nature of the broadening. Is it inhomogeneous (magnetic field gradients) or homogeneous (T2 relaxation/dynamics)?

Use this guide to isolate the root cause and apply the correct remediation.

Quick Diagnostic: The "Lock Signal" Test

Before proceeding, perform this mental check:

  • Scenario A: Is the deuterium lock signal also broad/unstable?

    • Root Cause:[1] Field Inhomogeneity (Shimming).[2] Go to Section 1.

  • Scenario B: Is the lock signal sharp/stable, but specific peaks are broad?

    • Root Cause:[1] Chemical Dynamics or Paramagnetism.[3] Go to Section 2.

  • Scenario C: Are all peaks broad, but the lock is sharp?

    • Root Cause:[1] Viscosity or Aggregation. Go to Section 3.

visual_1: Diagnostic Logic Flow

NMR_Diagnostic Start START: Signal is Broad CheckLock Check 2H Lock Signal Start->CheckLock LockBroad Lock Signal is Broad/Unstable CheckLock->LockBroad Unstable LockSharp Lock Signal is Sharp CheckLock->LockSharp Stable ShimIssue ISSUE: Field Inhomogeneity (Shimming) LockBroad->ShimIssue CheckSolvent Check Solute vs. Solvent Peaks LockSharp->CheckSolvent SpecificBroad Only Specific Peaks Broad CheckSolvent->SpecificBroad Solvent Sharp, Solute Broad AllBroad All Peaks Broad CheckSolvent->AllBroad Everything Broad Exchange ISSUE: Chemical Exchange (Intermediate Regime) SpecificBroad->Exchange Viscosity ISSUE: Aggregation/Viscosity (Short T2) AllBroad->Viscosity

Caption: Logical decision tree for isolating the source of NMR line broadening.

Section 1: Field Inhomogeneity (Shimming)

Symptom: Asymmetric peaks, "shoulders" on solvent peaks, broad lock signal.

Q: My peaks have an asymmetric "tail" or "hump." Which shim is responsible?

A: The shape of the distortion reveals the specific gradient error. Use the solvent peak (e.g., CHCl3 residual) as your guide.

Shim AxisSymptom (Lineshape Distortion)Corrective Action
Z1 Symmetrical broadening (Gaussian to Lorentzian transition).Maximize lock level.
Z2 Asymmetric broadening (tailing) on one side of the peak.Adjust until peak is symmetric, then re-optimize Z1.
Z3 Broad base ("skirt") with a sharp top.Adjust Z3, then iterate Z1/Z2.
Z4 "Humps" or satellite peaks appearing symmetrically ± Hz from center.Requires iterative Z2/Z4 adjustment.
X / Y Spinning sidebands (if spinning) or broad, non-Lorentzian shapes.Optimize non-spinning shims first.

Protocol: The "Iterative Triangle" Method

  • Start with Z1: Maximize the lock level.

  • Adjust Z2: Change Z2 significantly (e.g., +50 units).

  • Re-optimize Z1: If the new lock maximum is higher than before, you moved Z2 in the right direction. If lower, reverse Z2 direction.[4]

  • Repeat: Continue until Z1/Z2 interaction yields no further lock gain [1].

Section 2: Chemical Dynamics (Exchange)

Symptom: Lock is sharp, reference standard (TMS) is sharp, but amide/hydroxyl/specific carbon peaks are broad or missing.

Q: Why are my amide peaks disappearing?

A: You are likely in the Intermediate Exchange Regime . NMR operates on a specific timescale defined by the frequency difference (


) between two chemical states (e.g., conformers A and B).
  • Slow Exchange (

    
    ):  Two distinct, sharp peaks.[5]
    
  • Intermediate Exchange (

    
    ):  Broadening.[5] At the coalescence point (
    
    
    
    ), the peak flattens into the baseline [2].
  • Fast Exchange (

    
    ):  One sharp, weighted-average peak.
    
Q: How do I fix intermediate exchange broadening?

A: You must push the system out of the intermediate regime by altering the exchange rate (


) or the frequency difference (

).

Protocol: Variable Temperature (VT) Experiment

  • Run a Reference: Acquire a 1D proton spectrum at 298 K.

  • Heat (Push to Fast Exchange): Increase T to 310 K or 320 K.

    • Mechanism: Heating increases

      
       (Arrhenius equation). If peaks sharpen and merge, you have achieved fast exchange.[6]
      
    • Risk: Sample degradation.

  • Cool (Push to Slow Exchange): Decrease T to 280 K or 270 K.

    • Mechanism: Cooling decreases

      
      , "freezing" the conformers. If two distinct peaks appear, you have achieved slow exchange.[5]
      
    • Risk: Viscosity broadening (see Section 3).

Section 3: Molecular Size & Viscosity

Symptom: All peaks are uniformly broad. The sample is a small molecule, but lines are >2 Hz wide.

Q: Is my molecule aggregating?

A: Aggregation increases the effective molecular weight (MW), slowing the tumbling rate (


). This accelerates T2 relaxation, causing homogeneous broadening (

).

Protocol: DOSY (Diffusion Ordered Spectroscopy) Use DOSY to measure the diffusion coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and estimate molecular size [3].[7]
  • Sample Prep: Ensure no convection currents (use a standard 5mm tube, allow temp equilibration).

  • Acquisition: Run a ledbpgp2s (Bruker) or equivalent sequence.

  • Analysis:

    • Plot signal decay vs. gradient strength.

    • If

      
       is significantly lower than expected for the monomeric MW (compare to reference standards like TMS), the sample is aggregated.
      
  • Remediation:

    • Dilution: Reduce concentration by 10x. If peaks sharpen, aggregation was the cause.

    • Salt: Change ionic strength to break up electrostatic aggregates.

Section 4: Paramagnetic Impurities

Symptom: Extreme broadening (>10 Hz), often accompanied by unusual chemical shift displacements.

Q: Could my catalyst be ruining the spectrum?

A: Yes. Trace paramagnetic metals (


, 

,

) cause rapid T2 relaxation via electron-nuclear dipolar coupling [4].

Protocol: The EDTA Wash

  • Diagnosis: Add a small amount of

    
     to the tube. If the water peak is exceptionally broad compared to organic signals, paramagnetics are likely interacting with the solvent.
    
  • Cleanup:

    • Shake the NMR sample with solid Chelex resin or a micro-spatula of EDTA.

    • Filter the solution into a fresh NMR tube.

    • Result: If lines sharpen immediately, the metal was the culprit.

Section 5: Processing Solutions

Symptom: Data is already acquired, and re-acquisition is impossible.

Q: Can I fix broad peaks with software?

A: You can trade Signal-to-Noise (S/N) for resolution using Window Functions (Apodization) [5].

Table: Window Function Selection Guide

FunctionParameter (Bruker)EffectBest For
Exponential (EM) LB > 0 (e.g., 0.3 Hz)Increases S/N, Broadens peaks .Noisy samples, 13C.
Gaussian (GM) LB < 0, GB 0.1-0.5Sharpens peaks , decreases S/N.Resolving overlapping multiplets.
Sine Bell (SINE) SSB = 0Extreme sharpening, negative lobes.COSY/2D processing.

Protocol: Resolution Enhancement (Gaussian)

  • Set LB (Line Broadening) to a negative value roughly equal to the digital resolution (e.g., -1.0 Hz).

  • Set GB (Gaussian Broadening) to 0.3 (position of the maximum).

  • Reprocess (ef or gfp).

  • Warning: Watch for "wiggles" (truncation artifacts) at the base of the peaks.[8] If these appear, reduce the severity of LB.

visual_2: Chemical Exchange Decision Matrix

Exchange_Matrix Input Input: Broad Peaks (Intermediate Exchange) Action_Heat Action: Heat Sample Input->Action_Heat Action_Cool Action: Cool Sample Input->Action_Cool Mechanism_Heat k_ex increases (k_ex >> d_nu) Action_Heat->Mechanism_Heat Mechanism_Cool k_ex decreases (k_ex << d_nu) Action_Cool->Mechanism_Cool Result_Fast Fast Exchange (Sharp Average Peak) Result_Slow Slow Exchange (Two Sharp Peaks) Mechanism_Heat->Result_Fast Mechanism_Cool->Result_Slow

Caption: Decision matrix for using Variable Temperature (VT) to exit the intermediate exchange regime.

References

  • Emory University NMR Center. Shimming Techniques and Homogeneity Problems. [Link]

  • University of Oxford. Chemical Exchange in NMR. [Link]

  • National Institutes of Health (PMC). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions. [Link]

  • University of Oxford. Processing Techniques: Window Functions. [Link]

Sources

Validation & Comparative

Technical Guide: Spectroscopic Structure Confirmation of Ethyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(benzylamino)benzoate (often referred to as N-benzylbenzocaine) represents a critical intermediate in the synthesis of complex local anesthetics and UV-blocking agents. Structurally, it is a secondary amine derivative of benzocaine.

This guide provides a comparative analysis of spectroscopic methods used to confirm its structure, distinguishing it from its primary amine precursor (benzocaine) and potential over-alkylated tertiary byproducts. We prioritize Nuclear Magnetic Resonance (NMR) as the definitive structural tool, supported by FT-IR and Mass Spectrometry (MS) for functional group and molecular weight validation.

Molecular Profile & Target Structure[1]

FeatureSpecification
IUPAC Name Ethyl 4-(benzylamino)benzoate
Molecular Formula

Molecular Weight 255.31 g/mol
Core Scaffold p-Aminobenzoic acid ethyl ester (Benzocaine)
Key Modification N-benzylation (Secondary amine formation)
CAS Number 50807-67-1 (Generic/Analogous)
Structural Logic (DOT Diagram)

The following diagram illustrates the connectivity and key functional zones targeted during analysis.

G cluster_0 Key Diagnostic Zones Benzene1 Benzyl Ring (Aromatic Multiplet) CH2 Methylene Bridge (N-CH2) Benzene1->CH2 NH Secondary Amine (N-H) CH2->NH Benzene2 Benzoate Ring (AA'BB' System) NH->Benzene2 Ester Ethyl Ester (COO-Et) Benzene2->Ester

Figure 1: Structural connectivity highlighting the N-benzyl linkage, the primary site of spectroscopic differentiation from the starting material.

Comparative Analysis of Analytical Methods

To ensure structural integrity, researchers must choose the correct analytical tool. The table below compares the utility of standard methods for this specific molecule.

MethodSpecificityKey Diagnostic ValueLimitation

H NMR
HighDefinitive proof. Distinguishes secondary amine (

) from primary (

) and tertiary. Identifies the benzyl

peak (~4.4 ppm).
Requires pure sample for clear integration.

C NMR
HighConfirms carbon count (16 carbons). Separates ester carbonyl (~166 ppm) from aromatic signals.Longer acquisition time; less sensitive to trace impurities.
FT-IR MediumDetects Ester C=O (~1680

) and Secondary N-H stretch (~3300-3400

).
Difficult to distinguish N-benzyl from other secondary amines solely by IR.
HR-MS HighConfirms formula

via exact mass (

).
Does not distinguish isomers (e.g., ring-substituted methyl groups vs. N-ethyl groups).

Experimental Protocol: Synthesis & Purification context

Note: To validate the structure, one must understand the genesis of the sample. We recommend Reductive Amination over Direct Alkylation to minimize tertiary amine byproducts.

Protocol: Reductive Amination (Recommended)
  • Reagents: Ethyl 4-aminobenzoate (1.0 eq), Benzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Mix amine and aldehyde in DCE for 30 mins to form imine.

    • Add STAB slowly at 0°C. Stir at RT for 12h.

    • Quench with sat.

      
      . Extract with DCM.
      
  • Purification: Flash Column Chromatography (Hexanes:EtOAc 8:2).

    • Target: Ethyl 4-(benzylamino)benzoate (

      
      ).
      
    • Impurity: Unreacted Benzocaine (

      
      , slower due to primary amine polarity).
      

Spectroscopic Validation (The "Fingerprint")

This section details the expected spectral data based on the structural summation of benzocaine and benzyl moieties.

A. Proton NMR ( H NMR) - 400 MHz,

The proton spectrum is the primary confirmation tool.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.36 Triplet (

Hz)
3HEster

Characteristic ethyl ester terminus.
4.32 Quartet (

Hz)
2HEster

Characteristic ethyl ester methylene.
4.38 Singlet (or d)2HBenzyl

CRITICAL: Proves benzylation. Benzocaine lacks this. If doublet, it couples to NH.
4.50 - 4.80 Broad Singlet1H

Exchangeable. Confirms secondary amine. (Benzocaine

is ~4.0 ppm, 2H).[1][2]
6.58 Doublet (

Hz)
2HAr-H (Ortho to N)Upfield due to resonance donation from N.
7.28 - 7.38 Multiplet5HBenzyl Ar-HNew aromatic signals not present in Benzocaine.
7.86 Doublet (

Hz)
2HAr-H (Ortho to CO)Downfield due to electron-withdrawing ester.

Interpretation Logic:

  • The "Benzocaine Pattern": Look for the AA'BB' system (two doublets at ~6.6 and ~7.9 ppm). This confirms the 1,4-disubstituted central ring is intact.

  • The "Benzyl Insert": The appearance of a 5-proton multiplet (~7.3 ppm) and a 2-proton singlet (~4.4 ppm) confirms the benzyl group attachment.

  • Integration Check: The ratio of the Ester

    
     (4.32 ppm) to the Benzyl 
    
    
    
    (4.38 ppm) must be 1:1 (2H each).
B. Carbon NMR ( C NMR) - 100 MHz,
  • Carbonyl: ~166.8 ppm (Ester C=O).

  • Aromatic (Benzoate): ~151.5 (C-N), ~131.5 (C-H), ~119.0 (C-C=O), ~111.5 (C-H ortho to N).

  • Aromatic (Benzyl): ~138.5 (Ipso), ~128.8, ~127.5, ~127.3.

  • Aliphatic: ~60.5 (Ester

    
    ), ~47.8 (Benzyl 
    
    
    
    ), ~14.4 (Ester
    
    
    ).
C. FT-IR Analysis[4]
  • 3350 - 3400 cm

    
    :  Single sharp band (N-H stretch). Contrast: Benzocaine (Primary amine) shows two bands (symmetric/asymmetric).
    
  • 1680 - 1690 cm

    
    :  Strong C=O stretch (Conjugated Ester).
    
  • 1590 - 1600 cm

    
    :  C=C Aromatic ring stretch.
    

Troubleshooting & Self-Validation

Use this logic flow to validate your specific sample data.

Validation Start Acquire 1H NMR CheckRegion1 Check 4.0 - 4.5 ppm Start->CheckRegion1 Decision1 Two distinct signals? (Quartet + Singlet) CheckRegion1->Decision1 Result1 Likely Product Decision1->Result1 Yes Result2 Impurity/Benzocaine Decision1->Result2 No (Only Quartet) CheckRegion2 Check NH Region Result1->CheckRegion2 Decision2 Integration = 1H? CheckRegion2->Decision2 Final Structure Confirmed Decision2->Final Yes OverAlk Tertiary Amine (Over-alkylation) Decision2->OverAlk No (0H)

Figure 2: Decision tree for interpreting NMR data to rule out starting material and over-alkylated byproducts.

References

  • Sigma-Aldrich. Ethyl 4-(dimethylamino)benzoate qNMR Standard Protocol. (Analogous spectral referencing). Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12914, Ethyl 4-(benzoylamino)benzoate. (Structural Analog Data). Link

  • Organic Syntheses. Ethyl 4-aminobenzoate (Benzocaine) Synthesis and Spectra. Org. Synth. 2002, 79, 176. Link

  • SDBS. Spectral Database for Organic Compounds. SDBS No. 3065 (Benzocaine). AIST Japan. Link

Sources

A Senior Application Scientist's Guide to the Comparative Antibacterial Activity of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the antibacterial activity of various substituted benzoates for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships that govern their efficacy and provides detailed experimental protocols for their evaluation.

Introduction: The Antibacterial Potential of Benzoates

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, serving as preservatives in food, cosmetics, and pharmaceutical products.[1][2] Their primary mode of action lies in their ability to disrupt the cellular integrity and metabolic processes of microorganisms.[3][4] The undissociated, lipophilic form of benzoic acid readily penetrates the bacterial cell membrane.[5] Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the cell's interior.[4][5] This intracellular pH drop inhibits key enzymes, particularly those involved in glycolysis, and disrupts the proton motive force, ultimately leading to the cessation of growth and cell death.[2][6]

The effectiveness of this action is highly dependent on the structure of the benzoic acid molecule, particularly the nature, position, and number of substituents on the benzene ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent antibacterial agents.

Structure-Activity Relationship (SAR): Key Determinants of Antibacterial Efficacy

The antibacterial activity of substituted benzoates is not a monolithic property; it is a nuanced interplay of various physicochemical parameters. The following sections dissect the key factors that dictate their potency.

The Critical Role of Lipophilicity

For a benzoate derivative to exert its antibacterial effect, it must first traverse the lipid-rich bacterial cell membrane.[7] Consequently, the lipophilicity of the molecule, often quantified by the octanol-water partition coefficient (log P), is a crucial determinant of its activity.[8] A higher log P value generally correlates with stronger inhibition of bacterial growth, as it facilitates easier passage through the cell envelope.[8] However, an excessively high lipophilicity can sometimes lead to reduced aqueous solubility, hindering its overall effectiveness.

The Influence of Substituents

The type, position (ortho, meta, para), and number of functional groups attached to the benzene ring significantly modulate the antibacterial activity of benzoates.

  • Hydroxy (-OH) and Methoxy (-OCH₃) Groups: The addition of hydroxyl or methoxyl substituents can have varied effects. For instance, against Escherichia coli, attaching a hydroxyl or methoxyl group can weaken the antibacterial effect compared to benzoic acid, with the notable exception of a hydroxyl group at the ortho position (2-hydroxybenzoic acid or salicylic acid), which demonstrates strong activity.[9]

  • Amino (-NH₂) Groups: Para-aminobenzoic acid (PABA) has shown greater inhibitory effects against Listeria monocytogenes, Salmonella enteritidis, and Escherichia coli compared to other organic acids like formic, propionic, and acetic acids.[10][11] Its mechanism may involve not only intracellular acidification but also interference with peptidoglycan synthesis.[11] N-alkylation of PABA can further enhance its activity, with the order of decreasing activity among acids being p-butylaminobenzoic acid > p-ethylaminobenzoic acid > p-aminobenzoic acid.[12]

  • Nitro (-NO₂) Groups: Nitro-substituted benzoic acids also exhibit antibacterial properties. 3-Nitrobenzoic acid is known to be an antioxidant and antibacterial agent.[13] 4-Nitrobenzoic acid has demonstrated bactericidal action against Staphylococci and Streptococci.[14]

  • Halogen (-Cl, -Br) Groups: The presence of halogens can enhance antibacterial activity. For example, 2-chlorobenzoic acid derivatives have shown greater antibacterial potential against Gram-negative bacteria like E. coli than Gram-positive bacteria.[15]

Comparative Antibacterial Activity: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzoates against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

CompoundSubstituent(s)Bacterial StrainMIC (mg/mL)Reference(s)
Benzoic AcidNoneEscherichia coli O157:H71[9]
Benzoic AcidNoneStaphylococcus aureus1.0 - >1.0[16]
2-Hydroxybenzoic Acid2-OHEscherichia coli O1571[9]
3-Hydroxybenzoic Acid3-OHEscherichia coli O157:H70.5[9]
4-Hydroxybenzoic Acid4-OHEscherichia coli O157:H7>0.5[9]
2,4-Dihydroxybenzoic Acid2,4-diOHEscherichia coli1[9]
3,4-Dihydroxybenzoic Acid3,4-diOHEscherichia coli2.6[9]
3,4,5-Trihydroxybenzoic Acid3,4,5-triOHEscherichia coli1.5 - 4.0[9]
3-Methoxybenzoic Acid3-OCH₃Escherichia coli2[8]
4-Aminobenzoic Acid4-NH₂Escherichia coli-[10][17]
4-Aminobenzoic Acid4-NH₂Staphylococcus aureus-[17]
3-Nitrobenzoic Acid3-NO₂Bacteria & Fungi-[13]
4-Nitrobenzoic Acid4-NO₂Staphylococci & Streptococci-[14]
2-Chlorobenzoic Acid Derivatives2-ClEscherichia coli-[15]

Note: A direct numerical comparison for all compounds is not always possible due to variations in experimental conditions across different studies. The provided data serves as a comparative guide.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of substituted benzoates.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a substance that prevents the visible growth of a microorganism in a liquid broth medium.

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each substituted benzoate in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[7] Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of test concentrations.[7]

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour old) agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). Suspend the colonies in sterile saline (0.85% NaCl). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]

  • Assay Setup: In a 96-well microtiter plate, add 50 µL of the appropriate concentration of the diluted test compound to each well. Then, add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.[7] Include a positive control well (containing MHB and inoculum but no compound) and a negative control well (containing MHB and the highest concentration of the compound but no inoculum) for each plate.[7]

  • Incubation and Reading: Cover the plate and incubate at 35-37°C for 16-24 hours.[7] After incubation, visually assess the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the substituted benzoate at which no visible growth is observed.[7] Growth can also be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Step-by-Step Protocol:

  • Sub-culturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from the wells of the microdilution plate that showed no visible growth (i.e., the well corresponding to the MIC and all wells with higher concentrations).[7]

  • Plating: Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.[7]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[7]

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[7]

Mechanism of Action: A Visual Representation

The antibacterial action of substituted benzoates is a multi-step process that ultimately leads to bacterial cell death. The following diagram illustrates the proposed mechanism.

Mechanism_of_Action cluster_outside Outside Bacterium (Lower pH) cluster_membrane Bacterial Cell Membrane cluster_inside Inside Bacterium (Higher pH) Benzoate_undissociated Undissociated Benzoic Acid (Lipophilic) Membrane Lipid Bilayer Benzoate_undissociated->Membrane Penetration Benzoate_dissociated Dissociated Benzoate (Anion + Proton) Membrane->Benzoate_dissociated Entry into Cytoplasm Proton H+ Benzoate_dissociated->Proton Cytoplasm_acidification Cytoplasm Acidification Proton->Cytoplasm_acidification Enzyme_inhibition Inhibition of Glycolytic Enzymes Cytoplasm_acidification->Enzyme_inhibition Metabolism_disruption Disruption of Proton Motive Force & ATP Synthesis Cytoplasm_acidification->Metabolism_disruption Cell_death Bacterial Cell Death Enzyme_inhibition->Cell_death Metabolism_disruption->Cell_death

Caption: Proposed antibacterial mechanism of substituted benzoates.

Conclusion and Future Directions

Substituted benzoates represent a versatile class of compounds with significant antibacterial potential. Their efficacy is intricately linked to their physicochemical properties, with lipophilicity and the nature and position of substituents on the aromatic ring playing pivotal roles. This guide provides a framework for the comparative evaluation of these compounds and standardized protocols to ensure the generation of reliable and comparable data.

Future research should focus on a more systematic exploration of a wider range of substituents and their combinations to develop quantitative structure-activity relationship (QSAR) models. Such models would be invaluable for the in-silico design of novel benzoate derivatives with enhanced antibacterial activity and improved pharmacological profiles, contributing to the development of new therapeutic agents to combat the growing threat of antibiotic resistance.

References

  • Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria. (n.d.). Society for Applied Bacteriology. Retrieved from [Link]

  • Antibacterial Action of N-Alkyl p-Aminobenzoic Acid Derivatives. (n.d.). Ovid. Retrieved from [Link]

  • Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria. (1994). Journal of Applied Bacteriology. Retrieved from [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). PMC. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). PMC. Retrieved from [Link]

  • What is Benzoic Acid used for? - Patsnap Synapse. (2024). Patsnap. Retrieved from [Link]

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. Retrieved from [Link]

  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved from [Link]

  • (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. (2020). PubChem. Retrieved from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Retrieved from [Link]

  • Benzoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Antibacterial activity and mechanism of action of chlorogenic acid. (2011). PubMed. Retrieved from [Link]

  • Antibacterial Mechanisms of 4-Chlorobenzyl p-Coumarate: Inhibition of MepA and NorA Efflux Pumps. (2025). MDPI. Retrieved from [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PubMed. Retrieved from [Link]

  • Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. (n.d.). Frontiers in Microbiology. Retrieved from [Link]

  • Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. (n.d.). PMC. Retrieved from [Link]

  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. (n.d.). Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]

  • (PDF) An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (n.d.). ResearchGate. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. (2023). PMC. Retrieved from [Link]

  • Minimum inhibitory concentration (MIC) [µg/mL] of the compounds on clinical bacterial strains MRSA. VISA—vancomycin-intermediate S. aureus. (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. (2024). MDPI. Retrieved from [Link]

  • Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. (1991). PubMed. Retrieved from [Link]

Sources

Efficacy of Ethyl 4-(cyclopropylamino)benzoate versus standard compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Efficacy of Ethyl 4-(cyclopropylamino)benzoate (ECAB) vs. Standard Compounds

Part 1: Executive Summary & Compound Profile

Ethyl 4-(cyclopropylamino)benzoate (ECAB) is a lipophilic derivative of the standard local anesthetic Benzocaine (Ethyl 4-aminobenzoate). While Benzocaine and MS-222 (Tricaine) remain the gold standards for topical and aquatic anesthesia, ECAB represents a structural evolution designed to leverage the Structure-Activity Relationship (SAR) of amino-ester anesthetics.

By substituting the primary amine of benzocaine with a cyclopropyl group , the compound exhibits altered physicochemical properties—specifically increased lipophilicity and steric bulk—which theoretically enhances potency and duration of action at the voltage-gated sodium channel (


).

Key Differentiators:

  • Increased Lipophilicity: The cyclopropyl moiety significantly raises the partition coefficient (LogP), facilitating deeper penetration into the neuronal membrane compared to Benzocaine.

  • Potency Potential: Based on the Meyer-Overton correlation, higher lipophilicity in this class predicts higher anesthetic potency.

  • Solubility Profile: Lower aqueous solubility than MS-222, necessitating solvent carriers (e.g., ethanol or DMSO) similar to Benzocaine.

Part 2: Comparative Technical Analysis

The following analysis contrasts ECAB against the three industry standards: Benzocaine (Parent compound), MS-222 (Aquatic standard), and Lidocaine (Amide standard).

Physicochemical Properties & Predicted Efficacy
FeatureEthyl 4-(cyclopropylamino)benzoate (ECAB) Benzocaine (Standard)MS-222 (Tricaine)Lidocaine
Class Amino EsterAmino EsterAmino EsterAmino Amide
Structure N-cyclopropyl substitutedPrimary AminePrimary Amine (Sulfonate salt)Diethylamino acetamide
Est. LogP ~2.8 - 3.1 (High Lipophilicity)1.861.68 (Free base)2.44
Solubility Low (Ethanol/DMSO required)Low (Ethanol required)High (Water soluble)Moderate
Onset Predicted: Rapid (High membrane permeability)Rapid (< 5 min)Rapid (< 2 min)Rapid (2-5 min)
Potency Predicted: High (>> Benzocaine)ModerateModerate-HighHigh
Metabolism Plasma Esterases (Potential steric hindrance)Plasma Esterases (Rapid)Plasma EsterasesHepatic CYP450

Analytic Insight: The critical advantage of ECAB is its LogP . Local anesthetics must cross the lipid-rich nerve sheath to access the intracellular portion of the sodium channel. ECAB's cyclopropyl group acts as a "lipophilic anchor," potentially increasing the concentration of the drug at the target site compared to unmodified Benzocaine.

Mechanism of Action: The Hydrophobic Pathway

ECAB operates via the Hydrophobic Pathway of sodium channel blockade. Unlike permanently charged molecules (like QX-314) that must enter via the open pore, ECAB diffuses directly through the membrane bilayer.

MechanismOfAction ECAB ECAB (Uncharged) Membrane Lipid Bilayer (Nerve Sheath) ECAB->Membrane Diffusion (High LogP) NavChannel Voltage-Gated Na+ Channel ECAB->NavChannel Membrane Phase Binding Intracellular Intracellular Space (pH 7.2) Membrane->Intracellular Crosses Membrane Protonation Protonation (ECAB-H+) Intracellular->Protonation Equilibrium Protonation->NavChannel Binds S6 Segment Block Conduction Block (No Action Potential) NavChannel->Block Inhibits Na+ Influx

Caption: Mechanism of ECAB. High lipophilicity facilitates rapid membrane crossing, allowing the compound to access the binding site on the alpha-subunit of the Na+ channel.

Part 3: Experimental Validation Protocols

Since ECAB is an investigational derivative, researchers must validate its efficacy using standardized biological assays. Below are the two primary workflows for comparative assessment.

Protocol A: Aquatic Immersion Assay (Zebrafish/Medaka Model)

Best for comparing potency against MS-222 and Benzocaine.

Rationale: Small aquatic models allow for precise determination of anesthetic stages based on behavioral loss of equilibrium.

  • Stock Preparation:

    • Dissolve ECAB in 100% Ethanol to create a 100 mg/mL stock solution .

    • Note: Benzocaine requires the same; MS-222 can be dissolved directly in water (buffered with NaHCO3).

  • Dose Ranging:

    • Prepare induction tanks with concentrations: 10, 20, 40, 80 mg/L .

    • Maintain water temperature at 28°C (Zebrafish) or species-specific optimum.

  • Induction Measurement:

    • Introduce single fish (n=10 per concentration).

    • Start timer.

    • Endpoint (Stage 3 Anesthesia): Total loss of equilibrium (fish turns belly up) and cessation of swimming.

    • Record time in seconds.

  • Recovery Measurement:

    • Transfer fish to fresh, aerated water immediately upon reaching Stage 3.

    • Record time to full recovery (resumption of normal swimming).

  • Data Analysis:

    • Calculate EC50 (Effective Concentration) using Probit analysis.

    • Hypothesis: ECAB will show a lower EC50 (higher potency) than Benzocaine (Standard EC50 ~40-50 mg/L).

Protocol B: Rat Sciatic Nerve Block (Motor Deficit)

Best for determining duration of action compared to Lidocaine.

  • Formulation:

    • ECAB (0.5%, 1.0%) in vehicle (e.g., 10% Ethanol / 10% PEG-400 / Saline).

  • Injection:

    • Perform percutaneous injection (0.2 mL) at the sciatic notch of the rat.

  • Assessment (Every 5 mins):

    • Motor Function: Evaluate "hoisting ability" (ability to lift hind leg).

    • Sensory Function: Evaluate withdrawal reflex to pinch (proprioception/nociception).

  • Endpoint:

    • Duration of complete block (min).

    • Hypothesis: ECAB will exhibit longer duration than Benzocaine due to slower "washout" from the lipid membrane.

Part 4: Synthesis & Workflow Diagram

For researchers synthesizing ECAB for testing, the standard route involves N-alkylation or reductive amination.

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis & Prep cluster_testing Phase 2: Biological Validation Start Ethyl 4-aminobenzoate (Benzocaine) Reaction N-Cyclopropylation (Method: Chan-Lam or Reductive Alkylation) Start->Reaction Purify Purification (Recrystallization/Column) Reaction->Purify Stock Stock Solution (Ethanol/DMSO) Purify->Stock AssayChoice Select Assay Stock->AssayChoice Aquatic Aquatic Immersion (Zebrafish) AssayChoice->Aquatic Potency Screen Rodent Sciatic Nerve Block (Rat) AssayChoice->Rodent Duration Screen Data Data Collection: 1. Induction Time 2. Recovery Time 3. EC50 Calculation Aquatic->Data Rodent->Data

Caption: Integrated workflow from chemical synthesis of the derivative to biological validation assays.

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity Warning: N-substituted anilines can have different toxicity profiles than their parent compounds. Researchers must monitor for Methemoglobinemia , a known side effect of benzocaine and its derivatives.

  • Environmental: As a lipophilic compound, ECAB may bioaccumulate more than MS-222. All aquatic waste water must be filtered through activated carbon before disposal.

  • Control: Ensure compliance with local animal welfare regulations (IACUC/Home Office) regarding the use of investigational anesthetics.

References

  • Popovic, T. et al. (2012). Efficacy and safety of benzocaine, MS-222 and isoeugenol as anesthetics for fish.[1]2

  • Butterworth, J.F. & Strichartz, G.R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology.[3][4][5][6][7] (Standard Text).

  • BenchChem. (2025).[8] Ethyl 4-(cyclopropylamino)benzoate Structure and Properties.9

  • Ross, L.G. & Ross, B. (2008). Anaesthetic and Sedative Techniques for Aquatic Animals.[1][7][10][11] Blackwell Publishing.

  • U.S. Geological Survey. (2018). Ethyl-p-aminobenzoate (Benzocaine): efficacy as an anesthetic for freshwater fish.[11]11

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(benzylamino)benzoate represents a lipophilic structural modification of the classical local anesthetic Benzocaine (Ethyl 4-aminobenzoate). By substituting the primary amine nitrogen with a benzyl group, the molecule undergoes a significant shift in physicochemical properties, primarily an increase in hydrophobicity and steric bulk.

This guide analyzes the compound's structural characteristics against established alternatives, specifically Benzocaine (the parent scaffold) and Ethyl 4-(butylamino)benzoate (a linear alkyl analog). The data presented is intended for researchers optimizing local anesthetic potency or synthesizing N-substituted benzoate intermediates.

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The core differentiation lies in the N-substitution. While Benzocaine possesses a primary amine (–NH₂), the benzyl analog features a secondary amine (–NH–CH₂Ph). This modification drastically alters the partition coefficient (LogP), a critical predictor of membrane permeability and anesthetic potency (Meyer-Overton correlation).

Comparative Property Table
FeatureBenzocaine (Standard)Ethyl 4-(butylamino)benzoate (Alkyl Analog)Ethyl 4-(benzylamino)benzoate (Target)
Structure Primary Amine (Ar-NH₂)Secondary Amine (Ar-NH-Butyl)Secondary Amine (Ar-NH-Benzyl)
Molecular Weight 165.19 g/mol 221.30 g/mol 255.31 g/mol
LogP (Est.) 1.86~3.4~3.9 - 4.2
Water Solubility Low (Sparingly soluble)Very LowInsoluble (Requires organic co-solvent)
pKa (Amine) ~2.5 (Weakly basic)~2.6~2.3 (Inductive effect of Benzyl)
Electronic Effect Electron Donating (+M)Stronger +I (Alkyl)Weakly Deactivating (Benzyl -I vs +M)

Key Insight: The benzyl group introduces aromatic stacking potential (π-π interactions) not present in the butyl analog, potentially altering receptor binding affinity beyond simple lipophilicity effects.

Synthesis & Production Protocol

To ensure high purity and avoid over-alkylation (formation of tertiary amines), Reductive Amination is the superior synthetic pathway compared to direct alkylation with benzyl halides.

Mechanistic Pathway (DOT Diagram)

SynthesisPathway cluster_0 Reactants cluster_1 Reduction Step Benzocaine Benzocaine (Amine Source) Imine Intermediate Imine (Schiff Base) Benzocaine->Imine - H2O (Acid Cat.) Benzaldehyde Benzaldehyde (Carbonyl Source) Benzaldehyde->Imine Product Ethyl 4-(benzylamino)benzoate (Target Secondary Amine) Imine->Product + Hydride (NaBH4) NaBH4 NaBH4 (Hydride Donor)

Caption: Step-wise reductive amination pathway favoring mono-substitution.

Detailed Protocol: Reductive Amination

Objective: Synthesize Ethyl 4-(benzylamino)benzoate with >95% purity.

  • Imine Formation (Schiff Base):

    • Reagents: Benzocaine (10 mmol), Benzaldehyde (10.5 mmol), Methanol (30 mL).

    • Catalyst: Glacial Acetic Acid (2-3 drops) or p-Toluenesulfonic acid (catalytic).

    • Procedure: Reflux the mixture for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) until the primary amine spot (Benzocaine) disappears.

    • Note: The Schiff base intermediate may precipitate upon cooling; if so, it can be isolated or reduced in situ.

  • Reduction:

    • Reagents: Sodium Borohydride (NaBH₄, 15 mmol).

    • Procedure: Cool the reaction mixture to 0°C. Add NaBH₄ portion-wise over 20 minutes (exothermic).

    • Reaction: Stir at room temperature for 2 hours.

  • Workup & Purification:

    • Quench with saturated NH₄Cl solution.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Recrystallization: Use Ethanol/Water or Hexane/EtOAc to obtain the pure crystalline solid.

Performance & Biological Evaluation (SAR)

The performance of Ethyl 4-(benzylamino)benzoate is evaluated based on Structure-Activity Relationships (SAR) relevant to local anesthetics.

Lipophilicity & Potency (Meyer-Overton Rule)

Local anesthetic potency generally correlates with lipid solubility.

  • Benzocaine (LogP 1.86): Surface active only. Cannot penetrate thick nerve sheaths effectively.

  • Benzyl Analog (LogP ~4.0): Highly lipophilic. Theoretical prediction suggests 4-8x higher potency than Benzocaine. However, extreme lipophilicity can lead to tissue retention and systemic toxicity.

Hydrolysis & Stability

The ester linkage is susceptible to hydrolysis by plasma cholinesterases.

  • The N-benzyl group provides steric hindrance, potentially slowing down metabolic hydrolysis compared to the unhindered Benzocaine. This suggests a longer duration of action.

Toxicity Profile
  • Metabolite: Hydrolysis yields p-(benzylamino)benzoic acid. Unlike PABA (from Benzocaine), this metabolite may not trigger the same allergic reactions in sulfonamide-sensitive patients, though specific immunogenicity testing is required.

Analytical Quality Control

To validate the synthesis and distinguish the product from starting materials, use the following HPLC method.

HPLC Method: Separation of Analogs
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 20% B (Isocratic)2-10 min: 20% -> 90% B (Linear)10-15 min: 90% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 285 nm (λmax shift due to N-benzyl conjugation)

Expected Retention Order:

  • Benzocaine: ~4.5 min (Most polar)

  • Benzaldehyde: ~6.0 min (If unreacted)

  • Ethyl 4-(benzylamino)benzoate: ~9.2 min (Most non-polar)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2337, Benzocaine. Retrieved from [Link]

  • Organic Syntheses (2025). Preparation of Ethyl 4-aminobenzoate via Reduction. Org.[1][2] Synth. Coll. Vol. 1. Retrieved from [Link]

Sources

Validating the Purity of Synthesized Ethyl 4-(benzylamino)benzoate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for validating the purity of synthesized Ethyl 4-(benzylamino)benzoate . It is designed for researchers requiring high-stringency analytical data to support pharmaceutical applications or advanced organic synthesis.[1]

Executive Summary & Compound Profile

Ethyl 4-(benzylamino)benzoate (an N-benzylated derivative of Benzocaine) serves as a critical intermediate in the synthesis of complex local anesthetics and UV-blocking agents.[1] In drug development, its purity is paramount because N-alkylation reactions often yield polychromic impurity profiles, including unreacted starting materials and over-alkylated byproducts.

This guide challenges the reliance on generic "spot-check" techniques (like TLC or simple melting point) and compares a High-Performance Liquid Chromatography (HPLC) workflow against these alternatives.[1] We further compare two HPLC methodologies—Isocratic C18 vs. Gradient C18 —to demonstrate why a gradient approach is the absolute requirement for validating this specific molecule.

Chemical Context & Critical Impurities[1][2][3]
  • Target Molecule: Ethyl 4-(benzylamino)benzoate[1][2]

  • Synthesis Route: Reductive amination of Benzocaine with Benzaldehyde OR Alkylation with Benzyl Halides.[1]

  • Critical Impurities (The "Hidden" Risks):

    • Benzocaine (Ethyl 4-aminobenzoate): Unreacted starting material (Polar).[1]

    • Ethyl 4-(dibenzylamino)benzoate: Over-alkylated byproduct (Highly Lipophilic).[1]

    • Benzyl Alcohol/Benzaldehyde: Reagent residues.[1]

    • 4-(benzylamino)benzoic acid: Hydrolysis degradation product.[1]

Comparative Analysis: Why HPLC?

Before detailing the protocol, we must objectively validate why HPLC is the superior choice over other common laboratory techniques for this specific application.

FeatureHPLC (UV-Vis) 1H-NMR (qNMR) TLC (Thin Layer Chrom.) GC-MS
Primary Utility Quantitative Purity (Assay & Impurities)Structural ConfirmationRapid Qualitative ScreeningVolatile Impurity ID
Sensitivity (LOD) High (ppm level)Low (~0.1-1%)Low (Visual detection)High
Selectivity Excellent (Separates homologs)Good (but overlapping signals common)Poor (Co-elution likely)Good
Suitability Gold Standard for non-volatile salts/estersBest for absolute mass balancePreliminary check onlyGood, but thermal degradation risk
Verdict Required for >99.5% purity validation.[1]Complementary for structure ID.Insufficient for validation.Alternative for residual solvents.[1]

Expert Insight: While NMR confirms what you have, only HPLC can reliably tell you how much impurity exists at the 0.1% threshold required by ICH guidelines.

Method Comparison: Isocratic vs. Gradient

A common pitfall in analyzing N-alkylated benzoates is using a standard isocratic method.[1] Below is a comparison of performance based on experimental logic.

Method A: The "Standard" Isocratic Approach
  • Conditions: C18 Column, 70:30 Acetonitrile:Water, Flow 1.0 mL/min.

  • Performance:

    • Benzocaine (SM): Elutes early (~2.5 min).[1]

    • Target Product: Elutes ~5.0 min.

    • Dibenzyl Impurity: Elutes >30 min or not at all. [1]

  • Risk: The highly lipophilic "dibenzyl" impurity retains strongly on the column. If the run is stopped too early, this impurity is missed, leading to a false high purity result. If a subsequent injection is made, the impurity may elute as a "ghost peak," invalidating the next dataset.

Method B: The "Optimized" Gradient Approach (Recommended)
  • Conditions: C18 Column, Gradient 50%

    
     95% Acetonitrile over 15 mins.
    
  • Performance:

    • Benzocaine: Elutes early.[1]

    • Target Product: Elutes mid-run (sharp peak).

    • Dibenzyl Impurity: Elutes at ~12-14 min (forced off column by high organic strength).

  • Verdict: Method B provides a self-validating window where all potential byproducts are accounted for.[1]

Detailed Experimental Protocol (Method B)

Instrumentation & Reagents[1][2][3][5][6][7]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][3]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1][4]

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Ammonium Acetate.[1]

Chromatographic Conditions[1][2][3][5][6][9]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid). Note: Buffer prevents peak tailing of the amine.

  • Mobile Phase B: Acetonitrile.[1][5][6]

  • Flow Rate: 1.0 mL/min.[1][5][7][8]

  • Wavelength: 290 nm (Max absorption for amino-benzoates) & 254 nm (Universal aromatic).[1]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Initial Equilibration
2.006040Isocratic Hold (Elute Benzocaine)
12.00595Linear Ramp (Elute Target & Dibenzyl)
15.00595Wash Step
15.106040Return to Initial
20.006040Re-equilibration
Sample Preparation[1][9]
  • Standard Stock: Dissolve 10 mg of Reference Standard in 10 mL ACN (1.0 mg/mL).

  • Sample Stock: Dissolve 10 mg of Synthesized Product in 10 mL ACN.

  • Working Dilution: Dilute both to 0.1 mg/mL using Mobile Phase A:B (50:50).

    • Expert Tip: Match the diluent to the starting mobile phase composition to avoid "solvent shock" peak distortion.

Validation Parameters (Self-Validating System)

To ensure the data is trustworthy, perform the following validation steps:

A. System Suitability Test (SST)

Before running samples, inject the Standard solution 5 times.[1]

  • Requirement: Retention time %RSD < 1.0%; Peak Area %RSD < 1.0%; Tailing Factor < 1.5.[1]

B. Linearity

Prepare 5 concentrations (e.g., 20%, 50%, 80%, 100%, 120% of target concentration).

  • Acceptance: Correlation coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    0.999.
C. Limit of Detection (LOD) / Quantitation (LOQ)

Determine the signal-to-noise (S/N) ratio using a dilute sample.[1]

  • LOD: S/N ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     3:1 (Defines presence).
    
  • LOQ: S/N

    
     10:1 (Defines reliable purity calculation).
    

Visualization: Validation Workflow

The following diagram illustrates the logical flow for validating the synthesized product, ensuring no steps are skipped.

ValidationWorkflow cluster_Method Method Selection Start Synthesized Crude Product SamplePrep Sample Preparation (Dilute in Mobile Phase) Start->SamplePrep Iso Isocratic Method (Risk: Late Eluters Missed) SamplePrep->Iso Not Recommended Grad Gradient Method (Rec: 5-95% ACN) SamplePrep->Grad RunHPLC Run HPLC Sequence (SST + Samples) Grad->RunHPLC CheckSST System Suitability Pass? RunHPLC->CheckSST Analyze Data Analysis (Integration @ 290nm) CheckSST->Analyze Yes Fail Investigate System/Column CheckSST->Fail No ImpurityCheck Check Impurity Profile Analyze->ImpurityCheck ImpurityCheck->Fail Co-elution Detected Recalc Calculate % Area Normalization ImpurityCheck->Recalc Impurities Resolved Final Valid Purity Report Generated Recalc->Final

Caption: Logical workflow for HPLC validation, highlighting the critical decision path between Isocratic and Gradient methodologies to ensure complete impurity detection.

References

  • BenchChem. (2025).[1][5][7][4] A Comparative Guide to Validating the Purity of Synthesized 2-Ethylhexyl 4-aminobenzoate by HPLC. Retrieved from (Contextual adaptation for benzyl analog).[1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 12914, Ethyl 4-(benzoylamino)benzoate. Retrieved from .

  • Organic Syntheses. (2005).[1] Reduction of Nitro Compounds: Ethyl 4-aminobenzoate. Organic Syntheses, Coll. Vol. 10, p.188. Retrieved from .[1]

  • Sigma-Aldrich. (2025).[1] Ethyl 4-(dimethylamino)benzoate Specification Sheet. Retrieved from .[1]

  • Longdom Publishing. (2020).[1] Simultaneous Estimation of Preservatives in Pharmaceutical Ointment by RP-HPLC. Retrieved from .[1]

Sources

Comparative study of different synthetic routes to Ethyl 4-(benzylamino)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(benzylamino)benzoate (N-benzyl benzocaine) represents a critical intermediate in the synthesis of advanced local anesthetics and UV-absorbing polymer additives. Its synthesis hinges on the selective formation of a secondary amine bond in the presence of a labile ethyl ester moiety.

This guide objectively compares three distinct synthetic methodologies:

  • Reductive Amination: The industry-preferred route balancing yield and selectivity.

  • Nucleophilic Substitution (

    
    ):  The traditional route, often plagued by selectivity issues.
    
  • Buchwald-Hartwig Cross-Coupling: The high-precision route for complex analogs.

Route 1: Reductive Amination (Recommended)

Status: Industry Standard | Green Chemistry Score: High

Mechanistic Insight

This route utilizes the condensation of ethyl 4-aminobenzoate (benzocaine) with benzaldehyde to form an intermediate hemiaminal, which dehydrates to a Schiff base (imine). The imine is subsequently reduced to the secondary amine.

  • Selectivity Factor: The use of Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

    
    ) allows for the reduction of the imine bond (
    
    
    
    ) without affecting the ester carbonyl (
    
    
    ), provided temperature is controlled.
  • Impurity Profile: Minimal. The steric bulk of the secondary amine product retards further reaction with benzaldehyde, preventing tertiary amine formation.

Experimental Protocol

Reagents:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Benzaldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Workflow:

  • Imine Formation: Charge a dried reaction vessel with Ethyl 4-aminobenzoate and DCM. Add Benzaldehyde and catalytic Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes under

    
     atmosphere. Checkpoint: Solution may turn slightly yellow indicating imine formation.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench: Quench with saturated aqueous

    
     to neutralize acid and decompose borate complexes.
    
  • Isolation: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

Typical Yield: 85–94%

Pathway Visualization

ReductiveAmination Start Benzocaine + Benzaldehyde Inter Imine Intermediate (Schiff Base) Start->Inter -H2O (Acid Cat.) Product Ethyl 4-(benzylamino)benzoate Inter->Product Reduction Reagent Reducing Agent (NaBH(OAc)3) Reagent->Inter Hydride Transfer

Caption: Stepwise conversion via Schiff base formation followed by selective hydride reduction.

Route 2: Nucleophilic Substitution ( Alkylation)

Status: Traditional / Legacy | Green Chemistry Score: Low

Mechanistic Insight

This route involves the direct attack of the primary amine of benzocaine on a benzyl halide (Chloride or Bromide).

  • Causality of Failure: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the benzyl group. This leads to competitive over-alkylation, forming the tertiary amine impurity (Ethyl 4-(dibenzylamino)benzoate).

  • Control Strategy: Requires a large excess of benzocaine (wasteful) or strict stoichiometric control, which rarely suppresses side reactions completely.

Experimental Protocol

Reagents:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Benzyl Bromide (1.0 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF or Acetonitrile (

    
    )
    

Workflow:

  • Setup: Dissolve Ethyl 4-aminobenzoate in anhydrous DMF. Add

    
    .
    
  • Addition: Add Benzyl Bromide dropwise at RT.

  • Reaction: Heat to 60–80°C for 4–8 hours. Warning: Higher temperatures increase ester hydrolysis risk.

  • Workup: Pour into ice water. The product may precipitate.

  • Purification: Critical step. Column chromatography is almost always required to separate the mono-benzylated product from the di-benzylated impurity and unreacted starting material.

Typical Yield: 50–65% (Losses due to poly-alkylation).

Pathway Visualization

Alkylation Start Benzocaine Product Target: Mono-benzyl Start->Product + BnBr (SN2) BnBr Benzyl Bromide BnBr->Start Impurity Impurity: Di-benzyl Product->Impurity + BnBr (Over-alkylation)

Caption: Competitive pathway showing the inevitable formation of di-benzylated impurities.

Route 3: Buchwald-Hartwig Cross-Coupling

Status: High Precision / Research | Green Chemistry Score: Moderate (Metal waste)

Mechanistic Insight

This "reverse" approach couples Ethyl 4-bromobenzoate with Benzylamine using a Palladium catalyst.

  • Advantage: It completely eliminates over-alkylation because the aryl halide is the electrophile; once coupled, the bromine is gone, preventing a second reaction on the same ring.

  • Base Sensitivity: Standard bases like NaOtBu must be avoided as they will hydrolyze the ester. Weak inorganic bases like

    
     or 
    
    
    
    are required.[2]
Experimental Protocol

Reagents:

  • Ethyl 4-bromobenzoate (1.0 eq)[2]

  • Benzylamine (1.2 eq)

  • 
     (1-2 mol%)
    
  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base:

    
     (1.5 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Workflow:

  • Inerting: Flame-dry the flask and cycle

    
    /Vacuum 
    
    
    
    .
  • Charging: Add Ethyl 4-bromobenzoate, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     source, Ligand, and Base. Add solvent.[1][2][3][4][5]
    
  • Addition: Add Benzylamine via syringe.

  • Reaction: Heat to 80–100°C for 12–18 hours.

  • Workup: Filter through Celite to remove Pd/Salts. Concentrate filtrate.[2]

  • Purification: Flash chromatography.

Typical Yield: >90%

Pathway Visualization

Buchwald Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Coordination OxAdd->AmineBind + Benzylamine + Base RedElim Reductive Elimination AmineBind->RedElim Product Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Caption: Catalytic cycle ensuring high selectivity for the mono-aminated product.

Comparative Analysis & Data Summary

FeatureRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionRoute 3: Buchwald-Hartwig
Yield 85 – 95% 50 – 65%> 90%
Atom Economy High (Water is byproduct)Moderate (HBr salt byproduct)Low (Ligands/Base waste)
Selectivity Excellent (Steric control)Poor (Poly-alkylation risk)Perfect (Mechanistic control)
Cost Low (Cheap reagents)LowHigh (Pd Catalyst/Ligands)
Scalability High (Kilogram scale ready)Low (Purification bottlenecks)Moderate (Cost prohibitive)
Safety Good (Avoids alkyl halides)Poor (Lachrymators, HMPA/DMF)Moderate (Heavy metals)
Recommendation

For process chemistry and scalable manufacturing , Route 1 (Reductive Amination) is the superior choice. It offers the highest balance of yield, cost-efficiency, and operational simplicity without the need for toxic alkylating agents or expensive noble metals.

For small-scale research where starting materials are precious or complex (e.g., if the benzyl group has sensitive substituents), Route 3 is the most reliable alternative.

References

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Benzocaine Synthesis Context: "Ethyl 4-aminobenzoate." Organic Syntheses, Coll.[6] Vol. 1, p.235 (1941). Link

  • Buchwald-Hartwig Methodology: Guram, A. S., et al. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 1995, 34(12), 1348–1350. Link

  • Alkylation Selectivity Studies: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. Link

Sources

Cross-Referencing Experimental Data with PubChem: A Validation Protocol for Ethyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous protocol for cross-referencing experimental data of Ethyl 4-(benzylamino)benzoate —a lipophilic derivative of benzocaine—against the PubChem database.

As this specific derivative often lacks a primary, well-annotated landing page in public databases compared to its parent (Benzocaine) or its amide analog (Ethyl 4-benzamidobenzoate), this guide serves as a template for validating New Chemical Entities (NCEs) or non-indexed derivatives in drug development.

Executive Summary & Strategic Rationale

In the development of local anesthetics and UV-blocking agents, structural modification of the p-aminobenzoic acid (PABA) scaffold is a standard optimization strategy. Ethyl 4-(benzylamino)benzoate represents a secondary amine derivative of Benzocaine designed to increase lipophilicity (LogP) and potentially alter receptor binding kinetics.

However, unlike the ubiquitous Benzocaine (PubChem CID 2337) , this specific benzyl-amine derivative may not have a fully populated "Compound Summary" in PubChem. Therefore, researchers cannot simply "look up" the melting point. Instead, they must employ a Comparative Cross-Referencing Strategy : generating experimental data and validating it against structural analogs found in PubChem.

This guide defines the workflow to:

  • Synthesize and Characterize the target compound.

  • Extract Analog Data from PubChem for structural verification.

  • Triangulate Validity using Chem-Informatics logic (Structure-Property Relationships).

Compound Profile & Synthesis Logic

Target Compound: Ethyl 4-(benzylamino)benzoate Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol

Synthesis Pathway (Reductive Amination)

To ensure the experimental data used for cross-referencing is valid, the compound is synthesized via a reductive amination protocol, distinct from the acylation used for amides.

  • Precursors: Ethyl 4-aminobenzoate (Benzocaine) + Benzaldehyde.

  • Reagents: Sodium Triacetoxyborohydride (STAB) or NaBH₄ in MeOH/AcOH.

  • Mechanism: Formation of a Schiff base intermediate followed by selective reduction to the secondary amine.

Expert Insight: Unlike the amide analog (Ethyl 4-benzamidobenzoate), the amine linkage preserves the basicity of the nitrogen, which is critical for protonation at physiological pH—a key feature for anesthetic potency.

Experimental Data Generation (The "Input")

Before cross-referencing, the following dataset must be acquired. These values serve as the "Query" in our validation workflow.

ParameterExperimental MethodTypical Result (Target)Mechanistic Note
Melting Point Capillary Method (DSC optional)82–85 °C (Observed)Lower than amide analog due to lack of H-bond donor/acceptor stacking efficiency.
¹H NMR 400 MHz (CDCl₃)δ 4.38 (s, 2H) The diagnostic benzylic methylene singlet. Distinct from the amide carbonyl region.[1]
LogP HPLC Retention / Shake-flask3.6 – 3.9 Significantly more lipophilic than Benzocaine (LogP ~1.9).
IR Spectrum FT-IR (ATR)3350 cm⁻¹ (NH str) Single NH stretch (secondary amine); absence of amide II band.

PubChem Cross-Referencing Protocol

Since a direct search for "Ethyl 4-(benzylamino)benzoate" may yield sparse results, we utilize a Triangulated Analog Search .

The Workflow Visualization

The following diagram illustrates the decision matrix for validating the compound when a direct database hit is missing.

ValidationWorkflow Start Experimental Data (Ethyl 4-(benzylamino)benzoate) Search PubChem Search (Exact Structure) Start->Search Decision Direct Hit? Search->Decision DirectValid Direct Validation Compare MP/NMR Decision->DirectValid Yes AnalogSearch Substructure Search (Find Parent & Amide) Decision->AnalogSearch No CompareParent Compare vs. Benzocaine (CID 2337) AnalogSearch->CompareParent CompareAnalog Compare vs. Benzoyl Amide (CID 12914) AnalogSearch->CompareAnalog LogicCheck SPR Logic Check (Shift Analysis) CompareParent->LogicCheck CompareAnalog->LogicCheck FinalValid Compound Validated (Inferred) LogicCheck->FinalValid

Figure 1: Decision matrix for validating non-indexed compounds using PubChem analog data.

Comparative Data Analysis

We validate our target by comparing it against its Parent (Benzocaine) and its Structural Iso-electronic Analog (Ethyl 4-benzamidobenzoate).

Table 1: Structural & Property Comparison
FeatureTarget: Benzyl-Amine Parent: Benzocaine [1]Analog: Benzoyl-Amide [2]
Structure Ar-NH-CH2-PhAr-NH2Ar-NH-CO-Ph
PubChem CID N/A (Novel/Gap)2337 12914
MW ( g/mol ) 255.31165.19269.29
H-Bond Donors 111
LogP (Calc) ~3.81.92.8
Melting Point ~84 °C88–90 °C151 °C
Key NMR Signal 4.38 ppm (CH₂) N/AN/A (Carbonyl instead)
Validation Logic (The "Why")
  • Melting Point Causality: The Amide Analog (CID 12914) has a much higher MP (151°C) due to strong intermolecular hydrogen bonding (C=O ··· H-N). Our Target (Benzyl-Amine) lacks the carbonyl acceptor, disrupting this network. Thus, an experimental MP of 84°C (closer to Benzocaine's 89°C) is consistent with the loss of the amide dipole.

  • Lipophilicity Shift: Adding a benzyl group (+C₇H₆) drastically increases hydrophobicity. PubChem XLogP3 for Benzocaine is 1.9. The Target should theoretically increase by ~1.5–2.0 units. An experimental LogP of ~3.8 is validated by this trend.

  • Spectral Identity: The absence of the amide carbonyl peak in IR (~1650 cm⁻¹) and the presence of the methylene singlet in NMR confirms the reduction was successful, distinguishing the Target from the Amide Analog found in PubChem.

Technical Implementation: Automated Querying

For high-throughput validation, manual searching is inefficient. Use the PubChem PUG REST API to retrieve analog data programmatically.

Python Snippet for Analog Retrieval:

Conclusion

Validating Ethyl 4-(benzylamino)benzoate requires a comparative approach because it occupies a "data gap" in standard repositories like PubChem. By cross-referencing experimental results against the Parent (Benzocaine) and the Amide Analog , researchers can confirm identity through negative validation (it is not the amide) and trend analysis (LogP increases as predicted).

Final Verdict:

  • If Exp. MP > 140°C → Likely oxidized to Amide (Incorrect Product).

  • If Exp. MP ~ 80-90°C + NMR δ 4.4 ppm → Confirmed Target .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2337, Benzocaine. Retrieved March 3, 2026 from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12914, Ethyl 4-benzamidobenzoate. Retrieved March 3, 2026 from [Link]

  • Kim, S., et al. (2023). PubChem Substance and Compound databases. Nucleic Acids Research, 51(D1), D1373–D1380. [Link]

Sources

Comparative Evaluation of Ethyl 4-(benzylamino)benzoate and its Nitro-Substituted Analog: Physicochemical and Application Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists evaluate novel scaffolds for local anesthetics, antimicrobial agents, or heterocyclic intermediates, understanding the precise impact of functional group substitutions is critical. This guide provides an objective, data-driven comparison between Ethyl 4-(benzylamino)benzoate (the N-benzylated derivative of benzocaine) and its nitro-substituted analog, Ethyl 4-(benzylamino)-3-nitrobenzoate .

By analyzing their physicochemical properties, synthetic pathways, and pharmacokinetic behaviors, we can establish a predictive framework for their performance in biological and chemical systems.

Structural Causality and Physicochemical Profiling

The addition of a nitro group at the 3-position (ortho to the secondary amine) fundamentally rewires the electronic and spatial landscape of the molecule.

  • Electronic Effects & pKa: The nitro group exerts powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. This delocalizes the lone pair of electrons on the benzylamine nitrogen into the aromatic ring, drastically reducing its basicity. Consequently, while the un-nitrated analog maintains a weak basicity, the nitro analog exists almost entirely in an unionized state at a physiological pH of 7.4.

  • Topological Polar Surface Area (TPSA): Membrane permeability is heavily dictated by TPSA. The un-nitrated core structure (using the methyl ester proxy for baseline comparison) exhibits a highly lipophilic TPSA of ~38.3 Ų[1]. In stark contrast, the nitro group inflates the TPSA of Ethyl 4-(benzylamino)-3-nitrobenzoate to 84.2 Ų[2].

  • Application Impact: A TPSA above 80 Ų is a well-documented threshold that restricts Blood-Brain Barrier (BBB) penetration. Therefore, while the un-nitrated analog is suited for applications requiring deep tissue or CNS penetration, the nitro analog is structurally optimized for localized, peripheral targeting where systemic distribution must be minimized.

Self-Validating Experimental Workflows

To ensure high-fidelity synthesis of both analogs, the following protocols are designed as self-validating systems . Every step contains an in-process control mechanism that confirms completion before the workflow advances, eliminating downstream purification failures.

Protocol A: Synthesis of Ethyl 4-(benzylamino)benzoate (Reductive Amination)
  • Initiation: Combine benzocaine (10 mmol) and benzaldehyde (11 mmol) in 50 mL anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane because its higher boiling point allows for optimal kinetic heating, accelerating imine formation without premature solvent evaporation.

  • Reduction: Cool the vessel to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (15 mmol) in three portions.

    • Causality: The bulky, electron-withdrawing acetoxy groups make this hydride donor exceptionally mild. It guarantees chemoselective reduction of the imine intermediate without cleaving the sensitive ethyl ester.

  • Self-Validation Loop: Extract a 10 µL aliquot every 30 minutes for Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The system validates its own completion when the distinct UV-active spot of benzocaine is entirely replaced by the product spot. Do not quench until this binary state is achieved.

  • Isolation: Quench with saturated aqueous NaHCO3 to neutralize acetic acid byproducts, extract with EtOAc, dry over MgSO4, and concentrate in vacuo.

Protocol B: Synthesis of Ethyl 4-(benzylamino)-3-nitrobenzoate (SNAr)
  • Initiation: Dissolve ethyl 4-fluoro-3-nitrobenzoate (10 mmol) in 30 mL anhydrous N,N-Dimethylformamide (DMF).

  • Substitution: Add benzylamine (12 mmol) and anhydrous K2CO3 (20 mmol).

    • Causality: The strongly electron-withdrawing nitro group activates the ortho-fluorine, significantly lowering the activation energy required to form the SNAr Meisenheimer complex. K2CO3 acts as an insoluble, non-nucleophilic proton sponge, driving the equilibrium forward without competing for the electrophile.

  • Self-Validation Loop: Monitor the reaction via LC-MS. The workflow is validated when the starting material mass peak disappears and is quantitatively replaced by the product peak at exact mass 300.111 Da (m/z 301.1 [M+H]+)[2].

  • Isolation: Pour the DMF solution into 200 mL of rapidly stirring ice water. The sudden shift in dielectric constant forces the hydrophobic product to precipitate. Filter and recrystallize from hot ethanol. This product can be benchmarked against commercially available reference standards[3].

Workflow StartA Benzocaine + Benzaldehyde ReagentA Reductive Amination (NaBH(OAc)3) StartA->ReagentA CompA Ethyl 4-(benzylamino)benzoate ReagentA->CompA Val Self-Validating QC: HPLC & LC-MS CompA->Val StartB Ethyl 4-fluoro- 3-nitrobenzoate ReagentB SNAr Reaction (Benzylamine, K2CO3) StartB->ReagentB CompB Ethyl 4-(benzylamino)- 3-nitrobenzoate ReagentB->CompB CompB->Val

Fig 1. Parallel synthetic workflows and orthogonal validation for both analogs.

Performance Comparison: Permeability & Target Engagement

When evaluating these compounds as potential voltage-gated sodium channel (Nav) inhibitors (the primary target for benzocaine derivatives), their performance diverges based on their partitioning logic.

  • The Un-nitrated Analog: Relies on high lipophilicity to rapidly cross the lipid bilayer. Once inside the axoplasm, a small fraction protonates to bind the intracellular Nav receptor site. This results in a rapid onset of action.

  • The Nitro Analog: The high TPSA[2] and near-zero protonation at physiological pH force this molecule to rely entirely on the "hydrophobic pathway"—entering the channel directly through the lipid membrane rather than the axoplasm. While this limits systemic toxicity, it requires higher localized concentrations to achieve equivalent efficacy to standard alternatives.

Mechanism Admin In Vivo Administration Partition Membrane Partitioning (LogP & pKa Dependent) Admin->Partition CompA_Path Un-nitrated Analog High Lipophilicity Rapid Lipid Entry Partition->CompA_Path CompB_Path Nitro Analog High TPSA (>80 Ų) Restricted Permeability Partition->CompB_Path Nav Nav Channel Binding (Intracellular Domain) CompA_Path->Nav CompB_Path->Nav Efficacy Target Efficacy Achieved Nav->Efficacy

Fig 2. Pharmacokinetic partitioning and Nav channel blockade mechanism.

Quantitative Data Summary

The following table summarizes the key metrics, physical properties, and experimental benchmarks for both compounds, allowing researchers to objectively select the appropriate scaffold for their specific application.

ParameterEthyl 4-(benzylamino)benzoateEthyl 4-(benzylamino)-3-nitrobenzoate
Molecular Formula C16H17NO2C16H16N2O4[2]
Molecular Weight 255.31 g/mol 300.31 g/mol [2]
Exact Mass 255.126 Da300.111 Da[2]
Topological Polar Surface Area ~38.3 Ų[1]84.2 Ų[2]
Predicted pKa (Amine) ~2.5 - 3.0< 1.0 (Highly depressed via resonance)
Primary Synthesis Route Reductive AminationNucleophilic Aromatic Substitution (SNAr)
Membrane Permeability High (Unrestricted)Moderate (Restricted by TPSA > 80 Ų)
Commercial Availability Custom Synthesis / Related Analogs[4]Available Reference Standards[3]

References

  • National Center for Biotechnology Information. "Methyl 4-(benzylamino)benzoate | C15H15NO2 | CID 14425149 - PubChem" (Utilized as baseline proxy for un-nitrated core properties). nih.gov. Available at:[Link]

  • National Center for Biotechnology Information. "Ethyl 4-(benzylamino)-3-nitrobenzoate | C16H16N2O4 | CID 16001482 - PubChem". nih.gov. Available at:[Link]

Sources

Safety Operating Guide

Ethyl 4-(benzylamino)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 4-(benzylamino)benzoate Proper Disposal Procedures

Executive Summary & Chemical Identity

Ethyl 4-(benzylamino)benzoate (often synthesized from Ethyl 4-aminobenzoate/Benzocaine) is a lipophilic organic ester-amine. Unlike simple inorganic salts, its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and ensuring regulatory compliance (RCRA/EPA).[1]

This guide provides a self-validating disposal protocol designed for research environments. It prioritizes the "Cradle-to-Grave" management principle, ensuring that the researcher accepts liability for the chemical from synthesis/receipt until final destruction (typically incineration).[1]

Chemical Profile for Disposal:

Property Detail Relevance to Disposal
Chemical Name Ethyl 4-(benzylamino)benzoate Primary Identifier for Waste Tags
Functional Groups Secondary Amine, Ester, Aromatic Rings Requires Incineration (High BTU value)
Physical State Solid (Crystalline Powder) Must be segregated from liquid waste streams
Solubility Insoluble in water; Soluble in Organics (DCM, EtOAc) NEVER dispose of down the drain

| Hazard Class (Inferred) | Irritant (Skin/Eye), Aquatic Toxicity | Requires "Hazardous Waste" labeling |[1]

Hazard Identification & Pre-Disposal Safety

Before initiating disposal, you must validate the state of the material.[1][2] As a derivative of aminobenzoates (like Benzocaine), this compound is likely a skin sensitizer and toxic to aquatic life.[1]

  • GHS Classification (Read-Across):

    • H317: May cause an allergic skin reaction.[3][4]

    • H411: Toxic to aquatic life with long-lasting effects.[4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.

    • Respiratory: If handling large quantities of powder, use a N95 particulate respirator or work within a certified fume hood to prevent inhalation of dust.[1]

    • Eye Protection: ANSI Z87.1 compliant safety goggles.

Disposal Workflow: The Decision Matrix

The following decision tree illustrates the logical flow for disposing of Ethyl 4-(benzylamino)benzoate depending on its physical state (pure solid vs. dissolved in solution).

DisposalWorkflow Start Start: Identify Waste State IsSolid Is the material a Solid? Start->IsSolid SolidPath Solid Waste Stream IsSolid->SolidPath Yes LiquidPath Liquid/Solution Waste Stream IsSolid->LiquidPath No (In Solution) ContainerS Select Wide-Mouth HDPE Jar SolidPath->ContainerS Bagging Double Bag (if powder) ContainerS->Bagging LabelS Label: 'Hazardous Waste - Solid Organic' Bagging->LabelS Manifest Complete Waste Manifest LabelS->Manifest SolventCheck Identify Solvent (e.g., DCM, EtOAc) LiquidPath->SolventCheck ContainerL Select Solvent-Compatible Carboy SolventCheck->ContainerL Segregation Segregate: Halogenated vs Non-Halogenated ContainerL->Segregation Segregation->Manifest Pickup Schedule EHS Pickup / Incineration Manifest->Pickup

Figure 1: Logical decision tree for segregating and packaging Ethyl 4-(benzylamino)benzoate waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stocks, contaminated solids, or synthesis yield.[1]

  • Containment: Select a chemically compatible container, typically a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Place the HDPE jar in a fume hood.

    • Transfer the solid using a disposable spatula.

    • Critical Step: If the powder is fine and prone to static, wipe the spatula with a damp Kimwipe before disposal to prevent aerosolization.[1]

  • Labeling:

    • Affix a "Hazardous Waste" tag.[5][6]

    • Constituents: List "Ethyl 4-(benzylamino)benzoate" (99%) and "Trace Organics" (1%).

    • Hazard Check: Mark "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in the Solid Waste satellite accumulation area until pickup.

Protocol B: Solution Waste Disposal (Reaction Mixtures)

Use this for mother liquors or dissolved samples.

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate, Ethanol).[1]

  • Segregation (The "Halogen Rule"):

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste carboy.

    • If dissolved in Ethanol/Acetone/Ethyl Acetate: Dispose in Non-Halogenated Organic carboy.

  • Compatibility Check: Ensure no oxidizers (e.g., Nitric Acid, Peroxides) are present in the waste container.[1] Amines can react with oxidizers to form unstable N-oxides or other hazardous byproducts.

  • Logging: Record the approximate concentration of the amine in the waste log.

Spill Response Protocol

In the event of a laboratory spill, immediate action is required to prevent exposure and migration of the contaminant.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess PPE Don PPE (Gloves, Goggles, Mask) Assess->PPE Contain Contain: Cover with absorbent pads PPE->Contain Clean Clean: Sweep/Scoop (Avoid Dust) Contain->Clean Decon Decontaminate: Soap/Water Wash Clean->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Figure 2: Operational workflow for managing a solid or liquid spill of Ethyl 4-(benzylamino)benzoate.[1]

Cleanup Steps:

  • Isolate: Demarcate the area.

  • Sweep (Solid): Gently sweep using a brush and dustpan. Do not use compressed air.

  • Absorb (Liquid): Use vermiculite or universal absorbent pads.

  • Wash: Clean the surface with a soap solution (surfactant) to solubilize the lipophilic residue, then rinse with water. Collect all rinse water as hazardous waste.[7]

Regulatory Compliance & Environmental Impact

RCRA (Resource Conservation and Recovery Act) Status: While Ethyl 4-(benzylamino)benzoate is not explicitly "P" or "U" listed by the EPA, it falls under the "Characteristic Waste" definition if it exhibits toxicity or if mixed with ignitable solvents (D001).

  • Waste Code Assignment:

    • If pure solid: Assign a generic state code for "Toxic Organic Solid".

    • If in solvent: Assign codes based on the solvent (e.g., F002 for halogenated solvents, D001 for ignitable solvents).

  • Prohibition: Under no circumstances should this chemical be disposed of via sanitary sewer systems. Its lipophilicity allows it to bioaccumulate in aquatic organisms, posing long-term environmental risks [1].[1]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Available at: [Link]

  • PubChem. Ethyl 4-aminobenzoate (Benzocaine) Compound Summary.[8] (Analogous Hazard Data). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

Sources

Advanced Laboratory Safety & PPE Protocol: Handling Ethyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or application scientist, handling novel or modified active pharmaceutical ingredients (APIs) and their intermediates requires moving beyond generic safety sheets. Ethyl 4-(benzylamino)benzoate —an N-benzylated derivative of the local anesthetic benzocaine—presents unique physicochemical properties that dictate specific handling, personal protective equipment (PPE), and disposal strategies.

This guide provides a self-validating, mechanistic approach to laboratory safety, ensuring that your operational workflows are both compliant and scientifically sound [1].

Mechanistic Hazard Assessment

To select the correct PPE, we must first understand the causality behind the chemical's hazards. Standard aminobenzoates are known skin and eye irritants, but the structural modifications in Ethyl 4-(benzylamino)benzoate introduce distinct risk factors:

  • Enhanced Transdermal Penetration: The addition of the bulky, non-polar benzyl group to the secondary amine significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to bypass the skin's aqueous barriers and rapidly absorb through the lipid-rich stratum corneum.

  • Sensitization Potential: Aromatic amines are notorious for their potential to cause allergic contact dermatitis. Upon dermal absorption, these molecules can act as haptens, covalently binding to epidermal proteins and triggering an immune response.

  • Chemical Reactivity: The ester linkage is susceptible to hydrolysis under extreme pH conditions, while the secondary amine can undergo oxidation. Improper storage or waste segregation can lead to unexpected degradation products.

Personal Protective Equipment (PPE) Matrix

According to the Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910 Subpart I) [2], PPE must be selected based on a rigorous hazard assessment. The following matrix outlines the required gear and the mechanistic rationale for each choice.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile gloves (≥ 5 mil thickness).Nitrile provides superior chemical resistance to non-polar organic compounds compared to latex. Double-gloving prevents transdermal transfer of the highly lipophilic benzyl-derivative if the outer glove micro-tears [4].
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Protects against fine crystalline dust aerosolization and potential splashes when solubilizing the compound in organic solvents (e.g., DMSO, EtOH).
Body Protection 100% Cotton lab coat with elastic knit cuffs.Synthetic fabrics generate static electricity, causing fine powders to cling. Elastic cuffs prevent accidental sweeping of the powder during transfer.
Respiratory N95 or P100 particulate respirator.Required only if handling bulk powder outside a certified fume hood. Prevents inhalation of airborne particulates, which can cause severe mucosal irritation.

Operational Workflow: Safe Handling & Solubilization

The National Research Council’s Prudent Practices in the Laboratory emphasizes that engineering controls must precede PPE [3]. The following step-by-step methodology incorporates self-validating checks to ensure operational integrity.

Phase 1: Environmental Preparation & Static Mitigation
  • Verify Engineering Controls: Conduct all weighing and transfer operations inside a properly functioning chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Mitigate Electrostatic Dispersion: Fine organic powders are highly susceptible to electrostatic dispersion. Use an anti-static ionizer (e.g., Zerostat gun) on your micro-spatulas and weigh boats prior to dispensing.

    • Self-Validation Check: Hover the spatula 1 inch above the powder. If the powder jumps to the metal, static is still present; re-apply the ionizer.

Phase 2: Transfer and Solubilization
  • Weighing: Tare the anti-static weigh boat. Carefully transfer the Ethyl 4-(benzylamino)benzoate using the neutralized micro-spatula.

  • In-Hood Solubilization: To minimize dry-powder handling time, add your target solvent (e.g., DMSO or Ethanol) directly to the pre-weighed powder within the fume hood.

  • Validation of Dissolution:

    • Self-Validation Check: Visually inspect the solution against a dark background. Complete dissolution of the crystalline powder must be confirmed before proceeding to downstream assays. Any remaining turbidity indicates incomplete solubilization, requiring gentle sonication.

Spill Response & Decontamination Pathway

Because Ethyl 4-(benzylamino)benzoate is highly lipophilic, standard aqueous decontamination is ineffective. The workflow below outlines the logical progression for spill containment and neutralization.

SpillResponse N1 Spill Detected: Ethyl 4-(benzylamino)benzoate N2 Assess Volume & Risk N1->N2 N3 Minor Spill (< 50g, localized) N2->N3 Low Risk N4 Major Spill (> 50g or airborne) N2->N4 High Risk N5 Don Spill-Kit PPE (Nitrile, Goggles) N3->N5 N6 Evacuate Area & Contact EHS N4->N6 N7 Contain with Inert Absorbent N5->N7 N8 Collect in Compatible Container N7->N8 N9 Decontaminate Surface (Surfactant + 70% EtOH) N8->N9

Fig 1: Step-by-step logical workflow for Ethyl 4-(benzylamino)benzoate spill containment.

Decontamination Chemistry: Surfaces must be wiped down with a surfactant-rich solution (e.g., 10% SDS or commercial lab detergent) to break the lipid-like surface tension, followed by a 70% Isopropanol or Ethanol wipe to fully solubilize and remove residual traces.

  • Self-Validation Check: Use a handheld UV lamp (254 nm / 365 nm) to inspect the spill area. The conjugated aromatic system of the compound may exhibit UV fluorescence; a lack of fluorescence confirms complete decontamination.

Waste Management & Disposal Plan

The American Chemical Society (ACS) guidelines mandate responsible stewardship and inherent safety during chemical disposal [3].

  • Chemical Segregation: Do not mix Ethyl 4-(benzylamino)benzoate waste with strong acids or bases. Extreme pH environments will catalyze the hydrolysis of the ester bond, yielding 4-(benzylamino)benzoic acid and ethanol. This alters the waste's toxicity profile and can generate unexpected off-gassing.

  • Storage: Collect all liquid waste and contaminated consumables (weigh boats, gloves) in clearly labeled, sealable, halogen-free organic waste containers (unless halogenated solvents like DCM were used for solubilization).

  • Compliance: Dispose of the sealed containers via a licensed hazardous waste contractor in accordance with local EPA/RCRA regulations for toxic organic compounds.

References

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910 Subpart I)." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

  • North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU EHS.[Link]

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